molecular formula C27H46O B562950 Cholesterol-13C5

Cholesterol-13C5

Número de catálogo: B562950
Peso molecular: 391.6 g/mol
Clave InChI: HVYWMOMLDIMFJA-QVICAUPWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cholesterol-13C5 is a stable, heavy isotope-labeled form of cholesterol, where five carbon atoms at positions 23, 24, 25, 26, and 27 are replaced with 13C. This compound serves as a critical, non-radioactive tracer tool for investigating cholesterol metabolism in humans and other mammals. A pivotal study demonstrated its practical application, where [13C5]cholesterol was used as a tracer in human subjects over a 10-week period. The research established that the kinetic parameters of [13C5]cholesterol, when detected using isotope ratio mass spectrometry (IRMS), are nearly identical to those obtained with radioactive [14C]cholesterol, validating it as a safe and effective alternative for long-term metabolic studies. Cholesterol itself is the principal sterol in all higher animals and is an essential structural component of plasma membranes, determining membrane fluidity and permeability. It also acts as a precursor for the biosynthesis of steroid hormones, bile acids, and vitamin D. The labeled this compound is an indispensable resource for pharmaceutical and biochemical research, enabling detailed kinetic studies, metabolic pathway analysis, and the development of cholesterol-lowering therapies. This product is supplied for research purposes only and is not approved for diagnostic or human therapeutic use.

Propiedades

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1+1,2+1,6+1,7+1,18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYWMOMLDIMFJA-QVICAUPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[13CH2][13CH2][13CH]([13CH3])[13CH3])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cholesterol-13C5: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a thorough overview of the physical and chemical properties of Cholesterol-13C5, its applications in metabolic research, and detailed experimental methodologies.

This compound is a stable isotope-labeled version of cholesterol, where five carbon atoms have been replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an invaluable tool in a variety of research applications, particularly in the fields of metabolism, clinical diagnostics, and drug development. Its non-radioactive nature makes it a safer alternative to radiolabeled isotopes for in vivo studies.[1][2]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

PropertyValueSource
CAS Number 150044-24-9[3][4][5]
Molecular Formula C₂₂¹³C₅H₄₆O
Molecular Weight 391.62 g/mol
Exact Mass 391.37200 Da
Appearance White to off-white solid/powder
Purity ≥98%
Isotopic Purity ≥99 atom % ¹³C
Density 0.988 g/cm³
Solubility Soluble in many organic solvents.
Storage Temperature -20°C

Applications in Research and Drug Development

This compound serves as a powerful tracer for studying cholesterol metabolism and transport. Its incorporation into biological systems allows for the precise tracking of cholesterol's fate, providing insights into complex metabolic pathways.

Metabolic Flux Analysis: By introducing this compound into a biological system, researchers can trace its movement through various metabolic pathways, such as cholesterol biosynthesis and reverse cholesterol transport. This allows for the quantification of metabolic rates and the identification of key regulatory points.

Internal Standard for Quantification: In analytical chemistry, particularly in mass spectrometry-based methods, this compound is an ideal internal standard for the accurate quantification of endogenous cholesterol in biological samples. Its chemical behavior is nearly identical to that of unlabeled cholesterol, but its distinct mass allows for precise differentiation and normalization.

Drug Development: In the realm of drug development, cholesterol is a key component of lipid nanoparticles (LNPs) used for the delivery of various therapeutic agents, including mRNA vaccines and gene therapies. This compound can be used in formulation studies to track the stability and delivery of these nanoparticles.

Key Metabolic Pathways

Understanding the central pathways of cholesterol metabolism is crucial for designing and interpreting experiments using this compound.

Cholesterol Biosynthesis Pathway

The synthesis of cholesterol is a complex, multi-step process that primarily occurs in the liver. It begins with acetyl-CoA and proceeds through a series of enzymatic reactions to form cholesterol. The rate-limiting step is the conversion of HMG-CoA to mevalonate by HMG-CoA reductase, a key target for statin drugs.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Rate-limiting step HMGCoAReductase HMG-CoA Reductase IsopentenylPP Isopentenyl Pyrophosphate Mevalonate->IsopentenylPP Squalene Squalene IsopentenylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Statins Statins Statins->HMGCoAReductase HMGCoAReductase->Mevalonate

Cholesterol Biosynthesis Pathway
Reverse Cholesterol Transport Pathway

Reverse cholesterol transport (RCT) is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion. This pathway is critical for maintaining cholesterol homeostasis and is a key area of research in cardiovascular disease. High-density lipoprotein (HDL) plays a central role in this process.

Reverse_Cholesterol_Transport PeripheralTissues Peripheral Tissues (e.g., Macrophages) FreeCholesterol Free Cholesterol PeripheralTissues->FreeCholesterol HDL HDL FreeCholesterol->HDL ABCA1/ABCG1 CholesterylEster Cholesteryl Ester FreeCholesterol->CholesterylEster Esterification LCAT LCAT Liver Liver HDL->Liver SR-B1 LCAT->CholesterylEster CholesterylEster->HDL BileAcids Bile Acids Liver->BileAcids Excretion Excretion Liver->Excretion Direct Secretion BileAcids->Excretion

Reverse Cholesterol Transport Pathway

Experimental Protocols

The use of this compound in research requires robust and validated experimental protocols. Below are outlines for common applications.

Quantification of this compound by Isotope Dilution Mass Spectrometry (IDMS)

This protocol provides a general workflow for the accurate measurement of this compound in biological samples such as plasma or cell lysates.

IDMS_Workflow start Start: Biological Sample (e.g., Plasma, Cell Lysate) add_is Add Known Amount of Unlabeled Cholesterol (Internal Standard) start->add_is hydrolysis Saponification/ Hydrolysis of Cholesteryl Esters add_is->hydrolysis extraction Liquid-Liquid Extraction of Total Cholesterol hydrolysis->extraction derivatization Derivatization (Optional, e.g., Silylation for GC-MS) extraction->derivatization analysis LC-MS or GC-MS Analysis derivatization->analysis quantification Quantification based on Isotope Ratio (¹³C/¹²C) analysis->quantification end End: this compound Concentration quantification->end

Isotope Dilution Mass Spectrometry Workflow

Methodology Details:

  • Sample Preparation: A known amount of unlabeled cholesterol is added as an internal standard to a precisely measured volume or weight of the biological sample.

  • Saponification: To measure total cholesterol, cholesteryl esters are hydrolyzed to free cholesterol using a strong base (e.g., potassium hydroxide in ethanol).

  • Extraction: The total cholesterol is extracted from the aqueous matrix into an organic solvent (e.g., hexane or chloroform/methanol).

  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl group of cholesterol is often derivatized (e.g., to a trimethylsilyl ether) to improve volatility and chromatographic performance. This step may not be necessary for Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Mass Spectrometry Analysis: The sample is injected into the mass spectrometer, and the instrument is set to monitor the specific mass-to-charge ratios (m/z) for both this compound and the unlabeled cholesterol standard.

  • Quantification: The concentration of this compound in the original sample is calculated by comparing the peak area ratio of the labeled to the unlabeled cholesterol against a calibration curve prepared with known concentrations.

Tracking Cholesterol Biosynthesis in Cultured Cells

This protocol outlines the steps to trace the incorporation of a ¹³C-labeled precursor into newly synthesized cholesterol in a cell culture system.

Methodology Details:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow.

  • Labeling: Replace the standard culture medium with a medium containing a known concentration of a ¹³C-labeled precursor, such as [U-¹³C]-glucose or ¹³C-acetate. This compound can be used as a standard for comparison.

  • Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled precursor.

  • Cell Lysis and Lipid Extraction: After incubation, wash the cells to remove any remaining labeled medium. Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Folch method).

  • Analysis by Mass Spectrometry: Analyze the lipid extract by GC-MS or LC-MS to determine the isotopic enrichment in the cholesterol pool. This will reveal the extent to which the cells have synthesized new cholesterol from the provided labeled precursor. A detailed protocol for tracking cholesterol biosynthesis in cultured HCC cells using 13C compound-specific stable isotopic tracers has been published.

Safety and Handling

While this compound is a stable, non-radioactive isotope, standard laboratory safety practices should always be followed. It is considered non-hazardous, but as with any chemical, unpredictable reactions are possible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically at -20°C.

  • Disposal: Dispose of in accordance with local regulations for chemical waste.

This technical guide provides a comprehensive foundation for the use of this compound in research. For specific applications, further optimization of the described protocols may be necessary.

References

Cholesterol-13C5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Cholesterol-13C5, a stable isotope-labeled cholesterol analog, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, summarizes its application in metabolic research, and provides detailed experimental methodologies.

Core Data Presentation

This compound is a non-radioactive tracer used in studies of cholesterol metabolism.[1] Its key quantitative data are summarized in the table below.

PropertyValueSource(s)
CAS Number 150044-24-9[1]
Molecular Weight 391.62 g/mol [1]
Molecular Formula C₂₂¹³C₅H₄₆O[1]

Experimental Protocols

This compound is a valuable tool for investigating cholesterol absorption, synthesis, and overall metabolism in vivo.[1] The dual-isotope method is a common experimental approach for accurately measuring cholesterol absorption. The following is a detailed protocol synthesized from established methodologies.

Dual-Isotope Method for Cholesterol Absorption Measurement

This method involves the simultaneous administration of two different isotopically labeled cholesterol tracers, one orally and one intravenously. By comparing the plasma concentrations of the two tracers over time, the percentage of cholesterol absorbed from the gastrointestinal tract can be accurately determined.

Materials:

  • This compound (for intravenous administration)

  • Deuterated cholesterol (e.g., Cholesterol-d7) or another isotopically distinct labeled cholesterol (for oral administration)

  • A suitable vehicle for solubilizing cholesterol (e.g., Intralipid or a similar fat emulsion)

  • Saline solution

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Tracer Preparation:

    • Prepare the intravenous (IV) tracer by solubilizing a known amount of this compound in a sterile, injectable fat emulsion. The final concentration should be suitable for accurate dosing.

    • Prepare the oral tracer by dissolving a known amount of the second cholesterol isotope (e.g., Cholesterol-d7) in a carrier oil or incorporating it into a test meal.

  • Subject Preparation:

    • Subjects should fast overnight prior to the study.

    • A baseline blood sample is collected to determine the natural isotopic abundance of cholesterol.

  • Tracer Administration:

    • Administer the prepared this compound solution intravenously.

    • Simultaneously, administer the oral cholesterol tracer.

  • Blood Sample Collection:

    • Collect blood samples at predetermined time points after tracer administration. A typical schedule might include samples at 2, 4, 8, 24, 48, 72, and 96 hours post-administration to capture the kinetic profile of both tracers.

  • Sample Processing:

    • Separate plasma from whole blood by centrifugation.

    • Extract total lipids from the plasma samples using a standard method such as the Folch or Bligh-Dyer procedure.

    • Saponify the lipid extract to release free cholesterol from its esterified form.

    • Derivatize the extracted cholesterol to a more volatile form (e.g., trimethylsilyl ether) for GC-MS analysis. This step is crucial for improving chromatographic separation and ionization efficiency.

  • Mass Spectrometry Analysis:

    • Analyze the derivatized samples using GC-MS or LC-MS.

    • Use selected ion monitoring (SIM) to quantify the abundance of the molecular ions corresponding to unlabeled cholesterol, this compound, and the oral cholesterol tracer.

  • Data Analysis:

    • Calculate the ratio of the oral tracer to the intravenous (this compound) tracer in the plasma at each time point.

    • The percentage of cholesterol absorption is determined from the ratio of the area under the curve (AUC) of the plasma concentration-time profiles for the oral and intravenous tracers.

Visualizations

Experimental Workflow for Cholesterol Absorption Study

The following diagram illustrates the key steps in a typical cholesterol absorption study utilizing this compound and another stable isotope-labeled cholesterol tracer.

Cholesterol_Absorption_Workflow Experimental Workflow: Dual-Isotope Cholesterol Absorption Study cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_sampling_processing Analysis Phase cluster_analysis Data Analysis Phase Tracer_Prep Tracer Preparation (Oral & IV this compound) IV_Admin Intravenous Administration (this compound) Tracer_Prep->IV_Admin Oral_Admin Oral Administration (Second Isotope) Tracer_Prep->Oral_Admin Subject_Prep Subject Preparation (Fasting, Baseline Blood Sample) Subject_Prep->IV_Admin Subject_Prep->Oral_Admin Blood_Sampling Timed Blood Sampling IV_Admin->Blood_Sampling Oral_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Lipid_Extraction Lipid Extraction & Saponification Plasma_Separation->Lipid_Extraction Derivatization Derivatization for MS Lipid_Extraction->Derivatization MS_Analysis GC-MS or LC-MS Analysis Derivatization->MS_Analysis Data_Interpretation Data Interpretation (Calculate Absorption %) MS_Analysis->Data_Interpretation Cholesterol_Biosynthesis Simplified Cholesterol Biosynthesis Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Squalene Squalene Isopentenyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps

References

Unraveling Cholesterol Dynamics: A Technical Guide to Cholesterol-13C5 as a Stable Isotope Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesterol-13C5 is a non-radioactive, stable isotope-labeled form of cholesterol that serves as a powerful tracer for elucidating the complexities of cholesterol metabolism in vivo and in vitro. Its use has become a cornerstone in metabolic research, offering a safe and effective alternative to traditional radioactive tracers for longitudinal studies in humans. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation associated with the use of this compound in studying cholesterol biosynthesis, transport, and absorption.

Core Principles of this compound Tracing

Stable isotope tracers like this compound are biologically identical to their unlabeled counterparts, ensuring they are processed through the same metabolic pathways without altering the underlying physiology. The five ¹³C atoms on the cholesterol molecule act as a "heavy" label, allowing it to be distinguished from the naturally abundant ¹²C-cholesterol by mass spectrometry. This distinction enables researchers to track the fate of the administered tracer over time, providing critical insights into the kinetics of various metabolic processes.

The primary applications of this compound revolve around quantifying key aspects of cholesterol homeostasis:

  • Reverse Cholesterol Transport (RCT): By introducing labeled cholesterol into peripheral tissues or the bloodstream, researchers can trace its movement back to the liver for excretion, a critical pathway in preventing atherosclerosis.

  • Cholesterol Absorption: Oral administration of this compound allows for the precise measurement of dietary cholesterol uptake by the intestines.

  • Cholesterol Biosynthesis: While not a direct tracer for synthesis (which typically uses labeled precursors like ¹³C-acetate), this compound is essential in multi-tracer studies to model the overall cholesterol pool and its turnover.

  • Drug Efficacy Studies: Pharmaceutical interventions aimed at modifying cholesterol metabolism can be quantitatively assessed by observing their impact on the kinetics of this compound.

Quantitative Data from this compound Tracer Studies

The following tables summarize typical quantitative data obtained from studies utilizing this compound. These values can vary significantly based on the study population, experimental design, and analytical methods.

ParameterTypical Value/RangeStudy PopulationNotes
Intravenous Tracer Dose 15 - 65 mgHumansSolubilized in a fat emulsion for injection. The dose is chosen to be detectable above the natural abundance of ¹³C.[1]
Oral Tracer Dose 30 mgHumansAdministered with a meal to measure dietary absorption.[2]
Tracer Enrichment in Plasma Varies over timeHumansPeaks within hours to days and then follows a multi-exponential decay curve over weeks.[1]
Cholesterol Absorption 53.5% ± 8.5% (SD)Healthy HumansMeasured as the plasma ratio of orally administered tracer to intravenously administered tracer.[2]
Lipoprotein FractionParameterTypical Value/Range (µmol/L/h)Notes
HDL Cholesteryl Ester Transfer Rate to ApoB-lipoproteins~58Measured by the appearance of the tracer in VLDL and LDL fractions after its initial incorporation into HDL.[3]
Whole Blood Cholesteryl Ester Increase Rate86 - 118Reflects the activity of lecithin-cholesterol acyltransferase (LCAT) and cholesteryl ester transfer protein (CETP).

Key Metabolic Pathways Investigated with this compound

Cholesterol Biosynthesis Pathway

The synthesis of cholesterol is a complex, multi-step process primarily occurring in the liver. It begins with acetyl-CoA and proceeds through a series of intermediates. While this compound is not a direct tracer of this pathway, understanding its steps is crucial for interpreting data from comprehensive metabolic studies that may also use precursors like ¹³C-acetate. The rate-limiting step is the conversion of HMG-CoA to mevalonate by HMG-CoA reductase, a major target for statin drugs.

Cholesterol_Biosynthesis acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Rate-limiting step) ipp Isopentenyl Pyrophosphate mevalonate->ipp Multiple Steps squalene Squalene ipp->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cholesterol Cholesterol lanosterol->cholesterol 19 Steps

Simplified pathway of de novo cholesterol biosynthesis.
Reverse Cholesterol Transport (RCT) Pathway

Reverse cholesterol transport is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion, thereby protecting against atherosclerosis. This compound is an invaluable tool for tracing this pathway.

Reverse_Cholesterol_Transport cluster_peripheral Peripheral Tissues (e.g., Macrophages) cluster_plasma Plasma cluster_liver Liver peripheral_chol Excess Cholesterol (e.g., this compound) nascent_hdl Nascent HDL peripheral_chol->nascent_hdl ABCA1/ABCG1 Efflux apoA1 ApoA-I apoA1->nascent_hdl mature_hdl Mature HDL (with CE-13C5) nascent_hdl->mature_hdl LCAT ldl_vldl LDL/VLDL mature_hdl->ldl_vldl CETP liver_uptake Hepatic Uptake mature_hdl->liver_uptake SR-B1 ldl_vldl->liver_uptake LDL-R bile Bile / Feces liver_uptake->bile Excretion

Key steps in the Reverse Cholesterol Transport pathway.

Experimental Protocols

In Vivo Human Study of Cholesterol Absorption

This protocol is based on the dual-isotope method to determine the percentage of dietary cholesterol absorbed.

Objective: To quantify the fractional absorption of dietary cholesterol.

Materials:

  • [23,24,25,26,27-¹³C₅]cholesterol (intravenous tracer)

  • [26,26,26,27,27,27-²H₆]cholesterol (oral tracer)

  • Sterile fat emulsion (e.g., Intralipid) for IV injection

  • Standardized meal

  • Blood collection tubes (EDTA)

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Baseline Sampling: Collect a baseline blood sample from the subject after an overnight fast.

  • Tracer Administration:

    • Intravenous: Prepare a sterile solution of 15 mg of [¹³C₅]cholesterol in a fat emulsion. Administer as a bolus intravenous injection.

    • Oral: Incorporate 30 mg of [²H₆]cholesterol into a standardized meal. The subject consumes the meal immediately after the IV injection.

  • Blood Sampling: Collect blood samples at scheduled time points (e.g., 4, 8, 24, 48, 72, and 96 hours post-administration).

  • Plasma Separation: Centrifuge blood samples at 1,500 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Lipid Extraction and Derivatization:

    • Extract total lipids from plasma using a chloroform:methanol (2:1, v/v) solution (Folch method).

    • Saponify the lipid extract with ethanolic potassium hydroxide to hydrolyze cholesteryl esters.

    • Extract the non-saponifiable fraction (containing free cholesterol) with hexane.

    • Derivatize the cholesterol to its trimethylsilyl (TMS) ether form using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Analyze the derivatized samples by GC-MS in selected ion monitoring (SIM) mode to quantify the isotopic enrichment of both tracers.

  • Calculation:

    • Calculate the tracer-to-tracee ratio (TTR) for both the ¹³C and ²H labeled cholesterol at each time point.

    • Percent cholesterol absorption is calculated from the plasma TTR ratio of the oral tracer to the intravenous tracer, typically using the data from day 3 when the ratio is stable.

In Vitro Cholesterol Efflux Assay

This protocol outlines how to measure the capacity of acceptors (like HDL) to promote cholesterol efflux from cultured cells (e.g., macrophages).

Objective: To quantify the movement of cholesterol from cells to an extracellular acceptor.

Materials:

  • Cultured macrophages (e.g., J774 or THP-1)

  • [¹³C₅]cholesterol

  • Cell culture medium (e.g., DMEM)

  • Cholesterol acceptors (e.g., Apolipoprotein A-I, HDL)

  • Reagents for lipid extraction and derivatization (as above)

  • LC-MS/MS or GC-MS system

Procedure:

  • Cell Plating: Seed macrophages in multi-well plates and allow them to adhere.

  • Labeling: Incubate the cells with medium containing [¹³C₅]cholesterol for 24-48 hours to label the intracellular cholesterol pools.

  • Equilibration: Wash the cells and incubate them in a serum-free medium for 18-24 hours to allow the tracer to equilibrate among intracellular compartments.

  • Efflux: Replace the medium with fresh serum-free medium containing the cholesterol acceptor (e.g., HDL). Incubate for a defined period (e.g., 4-24 hours).

  • Sample Collection:

    • Collect the medium, which contains the effuxed [¹³C₅]cholesterol.

    • Lyse the cells to collect the intracellular cholesterol remaining.

  • Lipid Extraction and Analysis:

    • Perform lipid extraction and derivatization on both the medium and the cell lysate fractions as described in the in vivo protocol.

    • Quantify the amount of [¹³C₅]cholesterol in both fractions using mass spectrometry.

  • Calculation:

    • Percent efflux = [¹³C₅-cholesterol in medium / (¹³C₅-cholesterol in medium + ¹³C₅-cholesterol in cells)] x 100.

Experimental Workflow and Data Analysis

The successful implementation of this compound tracer studies requires a well-defined workflow from sample collection to data analysis.

Experimental_Workflow start Tracer Administration (Oral or IV this compound) sampling Biological Sampling (Blood, Tissues) start->sampling extraction Lipid Extraction (e.g., Folch Method) sampling->extraction saponification Saponification (Hydrolysis of Esters) extraction->saponification derivatization Derivatization (e.g., to TMS-ether) saponification->derivatization analysis Mass Spectrometry (GC-MS or LC-MS/MS) derivatization->analysis quantification Isotopic Enrichment Quantification analysis->quantification modeling Kinetic Modeling (Compartmental Analysis) quantification->modeling results Metabolic Flux Rates (Synthesis, Absorption, etc.) modeling->results

General workflow for a this compound tracer study.

Conclusion

This compound is an indispensable tool in modern metabolic research, providing a safe and precise means to investigate the dynamic processes of cholesterol metabolism. For researchers and drug development professionals, a thorough understanding of the principles, quantitative aspects, and detailed experimental protocols associated with this tracer is paramount. By leveraging the power of stable isotope tracing, the scientific community can continue to unravel the intricate mechanisms of cholesterol homeostasis and develop novel therapeutic strategies to combat cardiovascular and metabolic diseases.

References

The Role of Cholesterol-13C5 in Unraveling Cholesterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of stable isotope-labeled cholesterol, specifically Cholesterol-13C5, in the intricate study of cholesterol biosynthesis. By providing a stable, non-radioactive tracer, this compound allows for the precise tracking and quantification of cholesterol metabolism and its underlying pathways. This guide delves into the core methodologies, data interpretation, and the regulatory networks that govern cholesterol homeostasis, offering a comprehensive resource for professionals in metabolic research and drug development.

Introduction to Cholesterol Biosynthesis and Isotopic Tracers

Cholesterol, a lipid molecule essential for cellular structure and a precursor for steroid hormones and bile acids, is synthesized through the complex mevalonate pathway. The regulation of this pathway is critical for maintaining cellular and systemic cholesterol homeostasis, and its dysregulation is implicated in numerous diseases, including atherosclerosis and metabolic syndrome.

Stable isotope tracers, such as this compound, have emerged as powerful tools to study the dynamics of cholesterol biosynthesis in vivo and in vitro. Unlike radioactive isotopes, stable isotopes are non-hazardous and can be safely used in a wide range of experimental settings. By introducing a known amount of labeled cholesterol, researchers can trace its metabolic fate, quantify synthesis rates, and elucidate the intricate regulatory mechanisms.

Key Regulatory Pathways in Cholesterol Biosynthesis

The synthesis of cholesterol is tightly controlled by a sophisticated network of signaling pathways, primarily governed by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).

The SREBP-2 Signaling Pathway

SREBP-2 is a master transcriptional regulator of genes involved in cholesterol synthesis and uptake.[1][2] When cellular cholesterol levels are low, the SREBP-2 precursor protein is transported from the endoplasmic reticulum to the Golgi apparatus, where it undergoes proteolytic cleavage.[2][3] The released N-terminal domain of SREBP-2 then translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes, activating their transcription.[3] These target genes encode key enzymes in the mevalonate pathway, including HMG-CoA synthase and HMG-CoA reductase.

SREBP2_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP2_SCAP_INSIG SREBP-2-SCAP-INSIG Complex SREBP2_SCAP SREBP-2-SCAP Complex S1P S1P SREBP2_SCAP->S1P Transport to Golgi S2P S2P cleaved_SREBP2 Cleaved SREBP-2 S2P->cleaved_SREBP2 Proteolytic Cleavage nSREBP2 nSREBP-2 cleaved_SREBP2->nSREBP2 Translocation SRE SRE nSREBP2->SRE Binds to Target_Genes Target Genes (HMGCR, HMGCS, etc.) SRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Biosynthesis Cholesterol Biosynthesis mRNA->Biosynthesis Translation Low_Cholesterol Low Cellular Cholesterol Low_Cholesterol->SREBP2_SCAP_INSIG dissociation of INSIG High_Cholesterol High Cellular Cholesterol High_Cholesterol->SREBP2_SCAP_INSIG promotes complex formation Biosynthesis->High_Cholesterol

SREBP-2 Signaling Pathway
The Mevalonate Pathway

The mevalonate pathway is the metabolic route for the synthesis of cholesterol and other isoprenoids. It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting step of this pathway. A series of subsequent reactions leads to the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks for isoprenoids. The condensation of these units eventually yields squalene, which then undergoes cyclization and a series of enzymatic modifications to produce cholesterol.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Acetyl-CoA HMGCS Mevalonate Mevalonate HMG_CoA->Mevalonate 2 NADPH HMGCR IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP 3 ATP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Geranyl_PP Geranyl Pyrophosphate IPP->Geranyl_PP DMAPP->Geranyl_PP Farnesyl_PP Farnesyl Pyrophosphate Geranyl_PP->Farnesyl_PP IPP Squalene Squalene Farnesyl_PP->Squalene Farnesyl-PP NADPH Squalene_Synthase Lanosterol Lanosterol Squalene->Lanosterol O2, NADPH Multi_step Multiple Steps Lanosterol->Multi_step Cholesterol Cholesterol HMGCS HMG-CoA Synthase HMGCR HMG-CoA Reductase (Rate-limiting) Squalene_Synthase Squalene Synthase Multi_step->Cholesterol

The Mevalonate Pathway

Experimental Design and Protocols

The use of this compound and other stable isotope tracers in studying cholesterol biosynthesis involves a series of well-defined experimental steps, from cell culture and labeling to sample preparation and analysis.

Experimental Workflow

A typical workflow for a stable isotope tracing experiment to study cholesterol biosynthesis in cultured cells is outlined below. This workflow can be adapted for in vivo studies in animal models.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Hepatocytes) Labeling 2. Isotopic Labeling (e.g., with 13C-precursor) Cell_Culture->Labeling Harvesting 3. Cell Harvesting & Lysis Labeling->Harvesting Lipid_Extraction 4. Lipid Extraction (e.g., Folch method) Harvesting->Lipid_Extraction Hydrolysis 5. Saponification (Hydrolysis of Cholesteryl Esters) Lipid_Extraction->Hydrolysis Derivatization 6. Derivatization (e.g., Silylation for GC-MS) Hydrolysis->Derivatization MS_Analysis 7. Mass Spectrometry (GC-MS or LC-MS/MS) Derivatization->MS_Analysis Data_Analysis 8. Data Analysis (Isotopologue distribution, flux calculation) MS_Analysis->Data_Analysis

Experimental Workflow for Isotope Tracing
Detailed Methodologies

1. Cell Culture and Labeling:

  • Cell Lines: Hepatocellular carcinoma (HCC) cell lines, such as HepG2, or primary hepatocytes are commonly used models for studying hepatic cholesterol biosynthesis.

  • Culture Conditions: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.

  • Isotopic Labeling: For studying de novo synthesis, a 13C-labeled precursor, such as U-13C6-glucose, is added to the culture medium. The cells are incubated with the labeled medium for a defined period (e.g., 24-72 hours) to allow for the incorporation of the 13C label into newly synthesized cholesterol.

2. Cell Harvesting and Lipid Extraction:

  • Harvesting: After the labeling period, the cells are washed with phosphate-buffered saline (PBS) and harvested by trypsinization or cell scraping.

  • Lipid Extraction: Total lipids are extracted from the cell pellet using a standard method, such as the Folch method, which utilizes a chloroform:methanol mixture. An antioxidant like butylated hydroxytoluene (BHT) is often added to prevent lipid oxidation.

3. Sample Preparation for Mass Spectrometry:

  • Saponification: To measure total cholesterol (both free and esterified), the lipid extract is saponified by incubating with a strong base (e.g., methanolic KOH) to hydrolyze the cholesteryl esters.

  • Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), the hydroxyl group of cholesterol is often derivatized, for example, by silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase its volatility.

4. Mass Spectrometry Analysis:

  • Instrumentation: GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the analytical platforms of choice for quantifying the incorporation of 13C into cholesterol.

  • Analysis: The mass spectrometer is operated in a mode that allows for the detection of different mass isotopologues of cholesterol, reflecting the number of 13C atoms incorporated into each molecule.

Data Presentation and Interpretation

The primary data obtained from a stable isotope tracing experiment is the mass isotopologue distribution (MID) of cholesterol. This distribution provides a quantitative measure of the contribution of the labeled precursor to the newly synthesized cholesterol pool.

Table 1: Hypothetical Mass Isotopologue Distribution of Cholesterol after Labeling with U-13C6-Glucose

Mass IsotopologueRelative Abundance (%)Interpretation
M+060Unlabeled cholesterol (pre-existing or from unlabeled sources)
M+115Cholesterol with one 13C atom incorporated
M+210Cholesterol with two 13C atoms incorporated
M+37Cholesterol with three 13C atoms incorporated
M+45Cholesterol with four 13C atoms incorporated
M+53Cholesterol with five or more 13C atoms incorporated

From the MID, the fractional synthesis rate (FSR) of cholesterol can be calculated, which represents the percentage of the cholesterol pool that is newly synthesized during the labeling period.

Applications in Drug Development

The study of cholesterol biosynthesis using stable isotope tracers like this compound has significant implications for the development of drugs targeting hypercholesterolemia and related cardiovascular diseases.

  • Target Validation: By measuring the effect of a drug candidate on the rate of cholesterol biosynthesis, researchers can validate its mechanism of action and efficacy in inhibiting key enzymes in the mevalonate pathway.

  • Pharmacodynamic Studies: Isotope tracing studies can be used to assess the pharmacodynamic effects of a drug, providing a quantitative measure of its impact on cholesterol metabolism in preclinical and clinical settings.

  • Personalized Medicine: Understanding individual variations in cholesterol synthesis rates, as determined by stable isotope methods, may help in tailoring therapeutic strategies for patients with metabolic disorders.

Conclusion

The use of this compound and other stable isotope-labeled compounds provides a powerful and safe approach to investigate the complexities of cholesterol biosynthesis. The detailed experimental protocols and analytical methods described in this guide, coupled with an understanding of the underlying regulatory pathways, enable researchers and drug development professionals to gain critical insights into cholesterol metabolism. This knowledge is instrumental in advancing our understanding of metabolic diseases and in the development of novel therapeutic interventions.

References

A Technical Guide to Foundational Research on Cholesterol-13C5 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and applications of Cholesterol-13C5, a stable isotope-labeled variant of cholesterol. It serves as a critical tool in metabolic research, offering a non-radioactive tracer for studying cholesterol metabolism, transport, and its role in cellular signaling. This document details its synthesis, analytical methods, experimental protocols, and the use of its analogs in various research contexts.

Introduction to this compound

This compound is a form of cholesterol where five carbon atoms in the tail of the molecule are replaced with the heavy isotope, carbon-13 (¹³C). This labeling makes the molecule heavier than its natural counterpart, allowing it to be distinguished and traced using mass spectrometry (MS). Unlike radioactive tracers like ¹⁴C, ¹³C-labeled compounds are stable and non-radioactive, making them safer for use in human studies and long-term experiments.

The primary applications of this compound include:

  • Metabolic Flux Analysis: Tracking the movement and transformation of cholesterol through various metabolic pathways.

  • Isotope Dilution Mass Spectrometry (IDMS): Serving as a precise internal standard for the accurate quantification of cholesterol in biological samples.[1]

  • Protein-Lipid Interaction Studies: Investigating the binding and interaction of cholesterol with membrane proteins.[2]

The synthetic [23,24,25,26,27-13C5]cholesterol variant is commonly used for these purposes.[3] Its utility as a tracer has been validated against traditional [14C]cholesterol methods, showing highly comparable results in kinetic studies of cholesterol turnover.[3]

Synthesis and Characterization

The synthesis of isotopically labeled cholesterol and its esters is a critical process for ensuring high purity and accurate labeling for research.

Synthesis of ¹³C-Labeled Cholesterol Esters

One common method involves the condensation of cholesterol with a labeled fatty acid. For instance, ¹³C-labeled cholesterol oleate can be synthesized by reacting cholesterol with [1-¹³C]oleic acid in the presence of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). This method achieves high yields after purification.[4]

  • Method 1: Condensation of cholesterol with oleic anhydride prepared from [1-¹³C] oleic acid.

  • Method 2: Reaction of cholesterol with 90% [1-¹³C]-oleic acid using DCC and DMAP as catalysts.

Biosynthesis in Yeast

Yeast-based biosynthesis offers a cost-effective method for producing ¹³C-enriched cholesterol. By metabolically engineering Saccharomyces cerevisiae and supplying ¹³C-labeled glucose or acetate as a carbon source, researchers can produce cholesterol with specific labeling patterns. For example, using 1-¹³C labeled glucose can label 15 different carbons in the cholesterol molecule.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and analysis of Cholesterol-¹³C and related compounds.

ParameterValueCompoundMethod/ContextReference
Molecular Formula C₂₂¹³C₅H₄₆OThis compound-
Molecular Weight 391.62This compound-
Synthesis Yield ~90%Single-¹³C and double-¹³C-labeled cholesterol oleateSilicic acid column chromatography purification
Analytical Reproducibility CV < 0.5%Serum Cholesterol w/ [3,4-¹³C]cholesterolGas Chromatography/Mass Spectrometry (GC/MS)
Kinetic Parameter Comparison 103 ± 10.5 SD % of ¹⁴C data[¹³C₅]cholesterol vs. [¹⁴C]cholesterolTwo-compartment cholesterol turnover model in humans

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for a typical metabolic labeling experiment and sample preparation for mass spectrometry.

Protocol: Tracking Cholesterol Biosynthesis in Cultured Cells

This protocol is adapted from methodologies used to track the biosynthesis of cholesterol from ¹³C-labeled precursors in cultured cells, such as hepatocellular carcinoma (HCC) cells.

Objective: To track the incorporation of a ¹³C-labeled precursor (e.g., D-Glucose-¹³C) into cholesterol.

Materials:

  • Cultured cells (e.g., HCC cell line)

  • ¹³C-labeled D-Glucose medium

  • Phosphate-buffered saline (PBS)

  • Trypsin

  • Folch solution (Chloroform:Methanol, 2:1 v/v)

  • 0.01% Butylated hydroxytoluene (BHT) solution

  • Tissue-Tearor or similar homogenizer

  • Gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard medium.

    • Replace the standard medium with the ¹³C-labeled D-Glucose medium.

    • Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the assimilation of the tracer.

  • Cell Harvesting:

    • Wash the cells twice with PBS.

    • Detach the cells using Trypsin and collect them in a collection tube.

    • Centrifuge the cell suspension (e.g., at 1500 x g for 5 minutes) to pellet the cells.

    • Discard the supernatant and wash the cell pellet again with PBS.

  • Homogenization and Lipid Extraction:

    • Freeze-dry the cell pellet and record the dry mass.

    • Add 4 mL of 0.01% BHT solution to the sample tube to prevent oxidation.

    • Homogenize the sample using a Tissue-Tearor on ice.

    • Add cold Folch solution (e.g., 5 mL) to the homogenized sample for lipid extraction.

  • Sample Preparation and Analysis:

    • Isolate the lipid-containing organic phase.

    • Dry the lipid extract under a stream of nitrogen.

    • Derivatize the sample if necessary for GC analysis.

    • Analyze the sample using a GC-IRMS system to determine the ¹³C enrichment in the cholesterol fraction.

Protocol: Isotope Dilution Mass Spectrometry (IDMS) of Serum Cholesterol

This protocol outlines the core steps for quantifying total cholesterol in a serum sample using a ¹³C-labeled internal standard.

Objective: To accurately measure total cholesterol concentration in serum.

Materials:

  • Serum sample

  • [3,4-¹³C]cholesterol or similar labeled standard

  • Reagents for hydrolysis of cholesteryl esters (e.g., alcoholic KOH)

  • Extraction solvent (e.g., hexane)

  • Derivatization agent (e.g., for silylation)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Spiking: Add a known amount of the ¹³C-labeled cholesterol internal standard to the serum sample.

  • Hydrolysis: Hydrolyze the cholesteryl esters in the serum to free cholesterol.

  • Extraction: Extract the total cholesterol (sample + standard) from the mixture using an organic solvent.

  • Derivatization: Convert the cholesterol into a more volatile derivative (e.g., a trimethylsilyl ether) suitable for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use gas chromatography to separate the cholesterol derivative from other lipids.

    • Monitor the characteristic ions for both the unlabeled (native) cholesterol and the ¹³C-labeled internal standard using the mass spectrometer.

  • Quantification: Calculate the concentration of cholesterol in the original sample based on the known amount of the added standard and the measured ratio of the two isotopes.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental processes and biological pathways.

Experimental Workflow: ¹³C Metabolic Labeling

The following workflow illustrates the key stages of a metabolic labeling experiment designed to trace the biosynthesis of cholesterol.

G Experimental Workflow for ¹³C Metabolic Labeling cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Seed Cells in Culture Dish B 2. Incubate with ¹³C-Labeled Precursor (e.g., ¹³C-Glucose) A->B C 3. Harvest & Wash Cells B->C D 4. Cell Homogenization C->D E 5. Lipid Extraction (Folch Method) D->E F 6. Derivatization E->F G 7. GC-MS/IRMS Analysis F->G H 8. Data Processing: Isotope Ratio Calculation G->H G Cholesterol in Canonical Wnt Signaling Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd LRP LRP5/6 Co-receptor Wnt->LRP Dvl Dishevelled (Dvl) Fzd->Dvl Chol Cholesterol Chol->Dvl Binds & Activates GSK3b GSK3β Dvl->GSK3b Inhibition bCat β-catenin GSK3b->bCat Phosphorylates for Degradation TCF TCF/LEF bCat->TCF Accumulates & Translocates to Nucleus Genes Target Gene Transcription TCF->Genes G Cholesterol in Hedgehog Signaling cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1 Patched (PTCH1) SMO_off Smoothened (SMO) Inactive PTCH1->SMO_off Inhibits GLI_off GLI Proteins Repressed Hh Hedgehog Ligand PTCH1_on PTCH1 Internalized Hh->PTCH1_on Inhibits PTCH1 SMO_on Smoothened (SMO) Active Chol Cholesterol Chol->SMO_on Binds & Activates GLI_on GLI Proteins Activated SMO_on->GLI_on Genes Target Gene Transcription GLI_on->Genes

References

Methodological & Application

Application Notes and Protocols for In Vivo Metabolic Labeling with Cholesterol-13C5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Cholesterol-13C5 as a stable isotope tracer for in vivo metabolic labeling studies. This technique is a powerful tool for elucidating the dynamics of cholesterol metabolism, including absorption, synthesis, transport, and excretion. Its application is particularly valuable in drug development for assessing the pharmacodynamic effects of novel therapeutics on cholesterol homeostasis.

Introduction

This compound is a non-radioactive, stable isotope-labeled version of cholesterol, where five carbon atoms in the sterol backbone are replaced with the heavy isotope, 13C.[1] This labeling allows for the sensitive and specific tracing of cholesterol molecules through various metabolic pathways in vivo. By administering this compound to animal models or human subjects, researchers can quantify key metabolic fluxes that are critical for understanding both normal physiology and the pathophysiology of diseases such as atherosclerosis, dyslipidemia, and metabolic syndrome. The use of stable isotopes like 13C avoids the safety and disposal concerns associated with radioactive tracers.[1]

The primary analytical technique for detecting and quantifying this compound and its metabolites is mass spectrometry (MS), including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and isotope ratio mass spectrometry (IRMS).[1][2] These methods allow for the precise measurement of the enrichment of 13C in cholesterol and its various pools within the body, providing a dynamic picture of cholesterol metabolism.

Key Applications

The this compound protocol can be applied to a variety of in vivo studies, including:

  • Cholesterol Absorption: Quantifying the efficiency of intestinal cholesterol absorption.

  • Reverse Cholesterol Transport (RCT): Tracing the movement of cholesterol from peripheral tissues back to the liver for excretion, a key process in preventing atherosclerosis.[2]

  • Cholesterol Biosynthesis and Turnover: Determining the rates of de novo cholesterol synthesis and the overall turnover of cholesterol pools in the body.

  • Pharmacodynamic Studies: Evaluating the mechanism of action and efficacy of drugs that target cholesterol metabolism, such as statins, PCSK9 inhibitors, and CETP inhibitors.

  • Lipoprotein Kinetics: Studying the dynamics of cholesterol transport within different lipoprotein fractions (e.g., HDL, LDL, VLDL).

Experimental Protocols

The following are detailed protocols for in vivo metabolic labeling studies using this compound in a rodent model. These can be adapted for other species, including humans, with appropriate ethical and regulatory approval.

Materials and Reagents
  • This compound (e.g., [23,24,25,26,27-13C5]cholesterol)

  • Vehicle for administration (e.g., Intralipid, corn oil, or other suitable lipid emulsion)

  • Animal model (e.g., C57BL/6 mice, rats)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Tissue collection tools (e.g., scalpels, forceps)

  • Liquid nitrogen for snap-freezing samples

  • Reagents for lipid extraction (e.g., chloroform, methanol, isopropanol)

  • Internal standards for mass spectrometry (e.g., deuterated cholesterol)

Protocol for Intravenous (IV) Administration to Study Cholesterol Turnover and Reverse Cholesterol Transport

This protocol is adapted from studies investigating cholesterol kinetics in humans and can be scaled down for rodent models.

  • Tracer Preparation:

    • Solubilize this compound in a suitable vehicle. For intravenous administration, a sterile lipid emulsion like Intralipid is recommended.

    • The typical dosage for human studies is around 65 mg. For a mouse, a dose of 1-5 mg/kg body weight can be used as a starting point, to be optimized based on the specific experimental goals and analytical sensitivity.

  • Animal Preparation and Tracer Administration:

    • Acclimatize animals to the experimental conditions.

    • Fast animals overnight (12-16 hours) with free access to water.

    • Anesthetize the animal (e.g., using isoflurane).

    • Administer the this compound emulsion via a single bolus injection into the tail vein.

  • Sample Collection:

    • Collect blood samples at multiple time points post-injection (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, and then daily for up to a week or longer for long-term studies).

    • Collect blood into EDTA-coated tubes and immediately place on ice.

    • Separate plasma by centrifugation (e.g., 2000 x g for 15 minutes at 4°C).

    • At the end of the study, euthanize the animal and collect tissues of interest (e.g., liver, intestine, adipose tissue, aorta).

    • Snap-freeze plasma and tissue samples in liquid nitrogen and store at -80°C until analysis.

    • For studies of cholesterol excretion, collect feces at regular intervals.

Protocol for Oral Gavage Administration to Study Cholesterol Absorption
  • Tracer Preparation:

    • Dissolve this compound in a carrier oil such as corn oil.

    • A typical dose for a mouse would be in the range of 0.5-2 mg per animal.

  • Animal Preparation and Tracer Administration:

    • Fast animals overnight.

    • Administer the this compound oil solution via oral gavage.

  • Sample Collection:

    • Collect blood samples at various time points after gavage (e.g., 1h, 2h, 4h, 8h, 24h) to track the appearance of labeled cholesterol in the circulation.

    • Collect feces for 24-72 hours to quantify the amount of unabsorbed labeled cholesterol.

    • Process blood and collect tissues as described in the IV protocol.

Sample Preparation for Mass Spectrometry Analysis
  • Lipid Extraction from Plasma:

    • To a known volume of plasma (e.g., 50 µL), add an internal standard (e.g., deuterated cholesterol).

    • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure with a chloroform:methanol mixture.

    • Evaporate the organic solvent under a stream of nitrogen.

  • Lipid Extraction from Tissues:

    • Homogenize a known weight of tissue in a suitable buffer.

    • Add an internal standard.

    • Perform lipid extraction as described for plasma.

  • Hydrolysis of Cholesteryl Esters (for total cholesterol measurement):

    • The extracted lipids can be subjected to saponification (e.g., using ethanolic KOH) to hydrolyze cholesteryl esters to free cholesterol.

  • Derivatization for GC-MS Analysis:

    • The extracted and dried cholesterol is often derivatized (e.g., silylation) to improve its volatility and chromatographic properties for GC-MS analysis.

Mass Spectrometry Analysis
  • Analyze the prepared samples by GC-MS, LC-MS, or GC-C-IRMS.

  • Monitor the ion signals corresponding to unlabeled cholesterol and this compound.

  • Calculate the enrichment of 13C in the cholesterol pool as a percentage or as a tracer-to-tracee ratio.

Data Presentation and Analysis

Quantitative data from this compound labeling studies are typically presented in tabular format to facilitate comparison between different experimental groups (e.g., control vs. drug-treated).

Table 1: Hypothetical Time-Course of this compound Enrichment in Plasma Following Intravenous Administration in Mice
Time PointControl Group (% 13C Enrichment)Drug-Treated Group (% 13C Enrichment)
5 min15.2 ± 1.814.9 ± 2.1
30 min12.5 ± 1.513.1 ± 1.9
1 hour10.1 ± 1.211.5 ± 1.6
4 hours6.8 ± 0.99.2 ± 1.1
8 hours4.5 ± 0.67.5 ± 0.9
24 hours2.1 ± 0.35.3 ± 0.7
48 hours1.0 ± 0.23.8 ± 0.5

*p < 0.05 compared to control. Data are presented as mean ± SD.

Table 2: Hypothetical Tissue Distribution of this compound at 48 Hours Post-IV Administration
TissueControl Group (% 13C Enrichment)Drug-Treated Group (% 13C Enrichment)
Liver3.5 ± 0.55.8 ± 0.7*
Intestine1.8 ± 0.32.5 ± 0.4
Adipose Tissue0.5 ± 0.10.6 ± 0.1
Aorta0.2 ± 0.050.15 ± 0.04

*p < 0.05 compared to control. Data are presented as mean ± SD.

Data analysis often involves pharmacokinetic modeling using multi-compartmental models to derive kinetic parameters such as fractional catabolic rates and production rates.

Visualizations

Experimental Workflow

G cluster_preparation Preparation cluster_administration Administration cluster_sampling Sample Collection cluster_analysis Analysis prep_tracer Prepare This compound Emulsion administer Administer Tracer (IV or Oral Gavage) prep_tracer->administer prep_animal Acclimatize and Fast Animal Model prep_animal->administer blood Serial Blood Sampling administer->blood tissue Terminal Tissue Collection administer->tissue feces Feces Collection (for absorption studies) administer->feces extraction Lipid Extraction blood->extraction tissue->extraction feces->extraction ms Mass Spectrometry (GC-MS / LC-MS) extraction->ms data Data Analysis and Kinetic Modeling ms->data RCT cluster_plasma Plasma Compartment Peripheral Peripheral Tissues (e.g., Macrophages) HDL HDL Peripheral->HDL ABCA1/ABCG1 (Cholesterol Efflux) Liver Liver HDL->Liver SR-B1 LDL_VLDL LDL/VLDL HDL->LDL_VLDL CETP Bile Bile Liver->Bile ABCG5/G8 Feces Feces Bile->Feces Excretion Plasma Plasma LDL_VLDL->Liver LDLR

References

Application Note: Quantitative Analysis of Cholesterol in Biological Matrices Using Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS) with Cholesterol-¹³C₅

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cholesterol is a vital lipid molecule essential for maintaining the structural integrity of cell membranes and serves as a precursor for steroid hormones, bile acids, and vitamin D.[1] The accurate quantification of cholesterol in biological samples is crucial for clinical diagnostics and biomedical research, as abnormal levels are associated with numerous diseases, including cardiovascular disease, stroke, and type II diabetes.[1][2] Isotope Dilution Mass Spectrometry (IDMS) is recognized as a reference measurement procedure for cholesterol quantification due to its high accuracy and precision.[3]

This application note provides a detailed protocol for the quantification of total cholesterol in biological samples (e.g., serum, plasma, tissues) using Gas Chromatography-Mass Spectrometry (GC-MS) with Cholesterol-¹³C₅ as an internal standard. The use of a stable isotope-labeled internal standard corrects for analyte loss during sample preparation and variations in instrument response, ensuring highly reliable results.[2]

Principle of Isotope Dilution GC-MS

Isotope Dilution Mass Spectrometry is a powerful analytical technique for precise quantification. The core principle involves adding a known amount of an isotopically labeled version of the analyte (in this case, Cholesterol-¹³C₅) to the sample at the beginning of the workflow. This "isotopic spike" serves as an ideal internal standard because it is chemically identical to the endogenous analyte (native cholesterol) and thus behaves similarly during extraction, derivatization, and chromatographic separation.

The mass spectrometer distinguishes between the native and the labeled cholesterol based on their mass-to-charge (m/z) difference. Quantification is achieved by measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard. This ratio is then used to calculate the exact concentration of the native cholesterol in the original sample, providing a highly accurate measurement.

Isotope_Dilution_Principle cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Quantification Sample Biological Sample (Unknown Cholesterol 'C') Spike Add Known Amount of Cholesterol-¹³C₅ ('C*') Sample->Spike Step 1 Processed Extraction, Saponification, Derivatization Spike->Processed Step 2 GCMS GC Separation & MS Detection Processed->GCMS Data Measure Peak Area Ratio (C / C*) GCMS->Data Result Calculate Concentration of Cholesterol 'C' Data->Result

Principle of Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocols

This section details the necessary reagents, sample preparation steps, derivatization, and instrument parameters for the analysis.

Reagents and Materials
  • Solvents: Chloroform, Methanol, Hexane, Pyridine, Toluene (HPLC or GC grade)

  • Standards: Cholesterol (≥99% purity), Cholesterol-¹³C₅ (as internal standard)

  • Reagents: Potassium hydroxide (KOH), Sodium chloride (NaCl), Sodium carbonate (Na₂CO₃), Anhydrous sodium sulfate.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA).

  • Glassware: Pyrex test tubes with PTFE-lined screw caps, volumetric flasks, pipettes.

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator, heating block, GC-MS system.

Standard Solution Preparation
  • Cholesterol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of cholesterol in 10 mL of chloroform.

  • Cholesterol-¹³C₅ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Cholesterol-¹³C₅ in 10 mL of chloroform.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the Cholesterol Stock Solution into a suitable matrix, along with a fixed amount of the IS Stock Solution. A typical calibration range is 0.1 to 15 mmol/L.

Sample Preparation (Total Cholesterol from Serum/Plasma)

The following protocol is a general guideline for extracting total cholesterol.

  • Aliquoting and Spiking: Pipette 50-200 µL of the serum/plasma sample into a glass tube. Add a precise volume of the Cholesterol-¹³C₅ internal standard solution.

  • Saponification (Hydrolysis of Cholesterol Esters):

    • Add 3 mL of 1 M methanolic KOH.

    • Vortex the mixture thoroughly.

    • Heat at 90°C for 60 minutes to ensure complete hydrolysis of cholesterol esters.

    • Cool the tubes to room temperature.

  • Extraction:

    • Add 2 mL of 0.9% saline solution and 5 mL of hexane.

    • Vortex vigorously for 1 minute and centrifuge at approximately 500 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the cholesterol to a new clean glass tube.

    • Repeat the hexane extraction on the remaining aqueous layer and combine the hexane fractions.

  • Drying: Evaporate the combined hexane extracts to complete dryness under a gentle stream of nitrogen at 50-60°C.

Experimental_Workflow GC-MS Workflow for Cholesterol Quantification cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis s1 Sample Aliquot (e.g., Serum) s2 Spike with Cholesterol-¹³C₅ (IS) s1->s2 s3 Saponification (Methanolic KOH, 90°C) s2->s3 s4 Liquid-Liquid Extraction (Hexane) s3->s4 s5 Evaporation to Dryness (Nitrogen Stream) s4->s5 d1 Add Pyridine and BSTFA + 1% TMCS s5->d1 d2 Incubate (e.g., 60°C for 30 min) d1->d2 a1 Inject into GC-MS d2->a1 a2 Data Acquisition (SIM Mode) a1->a2 a3 Quantification (Peak Area Ratio) a2->a3

Workflow for Cholesterol Analysis by GC-MS.
Derivatization

Derivatization is necessary to increase the volatility and thermal stability of cholesterol for GC analysis. The most common method is silylation to form trimethylsilyl (TMS) ethers.

  • To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the tube tightly and vortex.

  • Heat the mixture at 60°C for 30-60 minutes.

  • After cooling, the sample is ready for injection into the GC-MS.

GC-MS Instrumental Parameters

The following parameters serve as a typical starting point and should be optimized for the specific instrument used.

ParameterTypical Value
Gas Chromatograph
Injection ModeSplitless (1 µL)
Injector Temperature260 - 280°C
Carrier GasHelium at a constant flow rate of 1.0 - 1.2 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane like Rxi-5ms)
Oven ProgramInitial 120°C for 1 min, ramp at 10°C/min to 250°C, hold for 5 min. (Alternative: ramp to 300°C)
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temp280 - 300°C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For quantification, specific ions of the derivatized cholesterol (Cholesterol-TMS) and the internal standard (Cholesterol-¹³C₅-TMS) are monitored.

CompoundDerivatized FormulaMolecular Ion (M⁺) m/zQuantifier Ion m/zQualifier Ion(s) m/z
Cholesterol-TMSC₃₀H₅₄OSi458.4368.3 (M-90)458.4, 329.3
Cholesterol-¹³C₅-TMS (IS)²⁹C₅¹³C₅H₅₄OSi463.4373.3 (M-90)463.4

Note: The exact m/z values for Cholesterol-¹³C₅-TMS may vary slightly depending on the position of the ¹³C labels. The values presented are theoretical for a +5 Da shift.

Data Analysis and Representative Results

The concentration of cholesterol in the sample is determined by calculating the peak area ratio of the quantifier ion for native cholesterol to that of the Cholesterol-¹³C₅ internal standard. A calibration curve is generated by plotting these ratios against the known concentrations of the prepared standards. The concentration of cholesterol in the unknown samples is then interpolated from this curve.

Method Performance Characteristics

The following table summarizes typical performance data for cholesterol quantification using GC-IDMS, as reported in the literature.

ParameterResultReference
Linearity (Correlation Coeff.)r² > 0.99
Limit of Detection (LOD)0.04 mmol/L
Limit of Quantification (LOQ)0.01 - 10.0 µg/mL (analyte dependent)
Precision (CV%)0.22% - 3.9%
Accuracy / Recovery92.5% - 108.4%

Conclusion

The protocol described provides a robust and highly accurate method for the quantification of total cholesterol in biological matrices. The use of Cholesterol-¹³C₅ as an internal standard in an isotope dilution GC-MS workflow effectively minimizes analytical error, leading to precise and reliable data essential for research, clinical, and drug development applications. The high specificity of GC-MS, combined with the principle of isotope dilution, qualifies this method as a gold standard for cholesterol analysis.

References

Application Note: Quantitative Analysis of Cholesterol-¹³C₅ by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cholesterol, a vital lipid molecule, is a fundamental component of animal cell membranes and a precursor for steroid hormones, bile acids, and vitamin D.[1][2] The study of its metabolism and transport is crucial in understanding various physiological and pathological states. Stable isotope-labeled compounds, such as Cholesterol-¹³C₅, are invaluable tools for metabolic research, serving as tracers to investigate metabolic pathways and as internal standards for accurate quantification in complex biological matrices.[3][4] This application note details a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the quantification of Cholesterol-¹³C₅ in biological samples.

The inherent hydrophobicity and poor ionization efficiency of cholesterol present challenges for LC-MS analysis.[5] This protocol utilizes a reversed-phase chromatographic separation coupled with atmospheric pressure chemical ionization (APCI) mass spectrometry, which provides excellent sensitivity for nonpolar compounds like cholesterol without the need for derivatization. The method is designed for researchers, scientists, and drug development professionals requiring precise and accurate measurement of Cholesterol-¹³C₅.

Principle of the Method

This method employs isotope dilution mass spectrometry (IDMS), a gold standard for quantitative analysis. A known amount of an isotopic analog (e.g., Cholesterol-d7) is spiked into the sample as an internal standard (IS). Following lipid extraction and hydrolysis of cholesteryl esters, the sample is subjected to LC-MS analysis. The chromatographic separation is achieved on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer operating in positive ion mode with APCI. The concentration of Cholesterol-¹³C₅ is determined by comparing its peak area ratio to that of the internal standard against a calibration curve.

Experimental Workflow

The overall experimental workflow for the analysis of Cholesterol-¹³C₅ is depicted below.

LC-MS Workflow for Cholesterol-13C5 cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with Internal Standard (IS) (e.g., Cholesterol-d7) Sample->Spike Hydrolysis Alkaline Hydrolysis (Saponification) Spike->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., Hexane/Isopropanol) Hydrolysis->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS Detection (APCI-MS/MS) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Experimental workflow for Cholesterol-¹³C₅ quantification.

Detailed Experimental Protocol

Materials and Reagents
  • Cholesterol-¹³C₅ standard (MedChemExpress or equivalent)

  • Cholesterol-d7 internal standard (or other suitable standard)

  • HPLC-grade methanol, isopropanol, acetonitrile, and water

  • Hexane, 95% Ethanol

  • Potassium hydroxide (KOH)

  • Ammonium formate

  • Pooled human serum (or other relevant matrix for calibration standards)

Sample Preparation
  • Aliquoting: Pipette 100 µL of the biological sample (e.g., serum, plasma, cell lysate) into a glass tube.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., Cholesterol-d7) in ethanol to each sample, calibrator, and quality control sample.

  • Hydrolysis (Saponification): To hydrolyze cholesteryl esters, add 1 mL of 1 M KOH in 95% ethanol. Vortex vigorously for 30 seconds. Incubate at 60°C for 1 hour.

  • Extraction: After cooling to room temperature, add 2 mL of water and 5 mL of hexane. Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper hexane layer to a clean glass tube.

  • Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 Methanol:Acetonitrile). Vortex to ensure complete dissolution. Transfer to an autosampler vial for LC-MS analysis.

Liquid Chromatography (LC) Conditions
  • Instrument: Agilent 1290 Infinity II UHPLC system or equivalent.

  • Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.7 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase A: Water/Methanol (50:50, v/v) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Methanol (80:20, v/v) with 10 mM ammonium formate.

  • Gradient:

    • 0-2 min: 40% B

    • 2-12 min: 40% to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 40% B for re-equilibration

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions
  • Instrument: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

  • Gas Temperature: 325°C

  • Vaporizer Temperature: 350°C

  • Capillary Voltage: 4000 V

  • Nebulizer Gas: Nitrogen at 45 psi

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions

The following MRM transitions should be optimized for the specific instrument used. The precursor ion for cholesterol and its isotopologues in APCI is typically the dehydrated ion [M+H-H₂O]⁺.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cholesterol-¹³C₅374.4164.125
Cholesterol-d7 (IS)376.4166.125

Note: The exact m/z values and collision energies may require fine-tuning on the specific mass spectrometer being used.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method, based on typical results for cholesterol analysis by LC-MS.

ParameterExpected Performance
Linear Range 1 - 500 µg/mL
Correlation Coefficient (r²) > 0.995
Precision (Intra-day & Inter-day) < 10% CV
Accuracy 90 - 110% of nominal value
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Recovery > 90%

Isotope Dilution for Quantification

The principle of isotope dilution relies on the addition of a known quantity of an isotopically labeled standard that is chemically identical to the analyte. This standard co-elutes and experiences similar ionization effects, correcting for variations in sample preparation and instrument response.

Isotope Dilution Principle cluster_sample In the Sample cluster_ms In the Mass Spectrometer cluster_calc Calculation Analyte Analyte (this compound) Unknown Amount (Ax) Analyte_Signal Analyte Signal (Peak Area Ay) Analyte->Analyte_Signal IS Internal Standard (IS) (Cholesterol-d7) Known Amount (ISx) IS_Signal IS Signal (Peak Area ISy) IS->IS_Signal Ratio Measure Ratio (Ay / ISy) Analyte_Signal->Ratio IS_Signal->Ratio Curve Compare to Calibration Curve Ratio->Curve Result Determine Analyte Amount (Ax) Curve->Result

Caption: Principle of quantification by isotope dilution mass spectrometry.

Conclusion

This application note provides a comprehensive protocol for the reliable quantification of Cholesterol-¹³C₅ using LC-MS with isotope dilution. The method demonstrates high sensitivity, specificity, and accuracy, making it suitable for a wide range of research applications, including metabolic flux analysis and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures robust and reproducible results, which are critical for decision-making in both academic research and drug development.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry (IDMS) with Cholesterol-¹³C₅

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of cholesterol in biological matrices using Isotope Dilution Mass Spectrometry (IDMS) with Cholesterol-¹³C₅ as an internal standard. IDMS is recognized as a reference measurement procedure for cholesterol, offering high accuracy and precision.[1][2][3]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a quantitative analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample.[1] In this case, Cholesterol-¹³C₅, which is chemically identical to endogenous cholesterol but has a different mass due to the incorporation of five ¹³C atoms, serves as the internal standard.[4] This "isotope spike" is added at the beginning of the sample preparation process, correcting for any analyte loss during extraction, derivatization, and analysis. The concentration of the endogenous cholesterol is then determined by measuring the ratio of the signal from the unlabeled cholesterol to that of the labeled Cholesterol-¹³C₅ using a mass spectrometer.

Applications

The accurate measurement of cholesterol is crucial in various research and clinical settings:

  • Clinical Diagnostics: Monitoring cholesterol levels is essential for assessing the risk of cardiovascular diseases.

  • Drug Development: Evaluating the efficacy of cholesterol-lowering drugs.

  • Metabolic Research: Studying cholesterol metabolism and its role in various physiological and pathological processes.

  • Reference Material Characterization: Assigning certified values to serum reference materials for quality control in clinical laboratories.

Experimental Protocols

Two primary mass spectrometry techniques are employed for cholesterol IDMS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) Protocol

GC-MS is a classic and robust method for cholesterol quantification. It typically involves saponification to hydrolyze cholesterol esters, extraction of total cholesterol, and derivatization to increase volatility for gas chromatography.

3.1.1. Materials and Reagents

  • Cholesterol-¹³C₅ internal standard solution (concentration to be determined based on expected sample concentrations)

  • Serum/Plasma samples

  • Tris-HCl buffer (pH 7.4, 0.05 mol/L) with 0.25% Triton X-100

  • Ethanolic Potassium Hydroxide (KOH) solution for saponification

  • Hexane for extraction

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA with 1% Trimethylchlorosilane (TMCS)

  • Primary cholesterol standard for calibration curve

3.1.2. Sample Preparation Workflow

GC_IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis serum Serum/Plasma Sample spike Add Cholesterol-¹³C₅ Internal Standard serum->spike sapon Saponification (Hydrolyze Esters) spike->sapon extract Liquid-Liquid Extraction (Hexane) sapon->extract dry Evaporate to Dryness extract->dry deriv Derivatization (e.g., BSTFA) dry->deriv gcms GC-MS Analysis deriv->gcms data Data Acquisition (Ion Ratio Measurement) gcms->data quant Quantification data->quant

Caption: GC-IDMS workflow for cholesterol analysis.

3.1.3. Detailed Procedure

  • Sample Spiking: To a known volume of serum or plasma, add a precise amount of Cholesterol-¹³C₅ internal standard solution. The amount should be chosen to yield a peak area ratio of unlabeled to labeled cholesterol close to 1.

  • Dilution: Dilute the spiked serum samples with Tris-HCl buffer (pH 7.4, 0.05 mol/L, 0.25% Triton X-100).

  • Saponification: Add ethanolic KOH solution to the diluted sample to hydrolyze the cholesterol esters to free cholesterol. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

  • Extraction: After cooling, extract the total cholesterol (endogenous and labeled) from the aqueous matrix using a non-polar solvent like hexane. Vortex and centrifuge to separate the layers.

  • Drying: Transfer the organic (hexane) layer to a new tube and evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a derivatization agent such as BSTFA. This reaction converts the hydroxyl group of cholesterol into a more volatile trimethylsilyl (TMS) ether. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for about 1 hour.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

3.1.4. GC-MS Parameters (Example)

ParameterSetting
Gas Chromatograph
ColumnCapillary column (e.g., HP-5ms)
Injection ModeSplitless
Injector Temp.280°C
Oven ProgramInitial 180°C, ramp to 300°C at 20°C/min, hold
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Monitored Ions (m/z)Unlabeled Cholesterol-TMS: (specific m/z values)
Cholesterol-¹³C₅-TMS: (specific m/z values)
Liquid Chromatography-Isotope Dilution Mass Spectrometry (LC-IDMS) Protocol

LC-MS methods for cholesterol analysis are gaining popularity as they often do not require derivatization, simplifying the sample preparation process.

3.2.1. Materials and Reagents

  • Cholesterol-¹³C₅ internal standard solution

  • Serum/Plasma samples

  • Methanol, Chloroform, Isopropanol for extraction and mobile phases

  • Ammonium acetate or formate for mobile phase additives

3.2.2. Sample Preparation Workflow

LC_IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis serum Serum/Plasma Sample spike Add Cholesterol-¹³C₅ Internal Standard serum->spike sapon Saponification (Optional, for total cholesterol) spike->sapon extract Lipid Extraction (e.g., Folch or Bligh-Dyer) sapon->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM Transitions) lcms->data quant Quantification data->quant

Caption: LC-IDMS workflow for cholesterol analysis.

3.2.3. Detailed Procedure

  • Sample Spiking: Add a precise amount of Cholesterol-¹³C₅ internal standard solution to a known volume of serum or plasma.

  • Saponification (for total cholesterol): If total cholesterol is to be measured, perform a saponification step as described in the GC-MS protocol to hydrolyze cholesterol esters. For free cholesterol analysis, this step is omitted.

  • Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipids, including cholesterol. Common methods include the Folch or Bligh-Dyer procedures, which use a mixture of chloroform and methanol.

  • Drying and Reconstitution: Evaporate the organic extract to dryness under nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase, such as a methanol/isopropanol mixture.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

3.2.4. LC-MS/MS Parameters (Example)

ParameterSetting
Liquid Chromatograph
ColumnC18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18)
Mobile Phase AWater/Methanol with ammonium acetate
Mobile Phase BIsopropanol/Methanol with ammonium acetate
GradientA suitable gradient to separate cholesterol from other lipids
Flow Rate0.3 - 0.5 mL/min
Mass Spectrometer
Ionization ModeAtmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
Scan TypeMultiple Reaction Monitoring (MRM)
MRM TransitionsUnlabeled Cholesterol: (Precursor ion > Product ion)
Cholesterol-¹³C₅: (Precursor ion > Product ion)

Data Presentation

The following tables summarize typical quantitative data for cholesterol analysis using IDMS.

Table 1: Performance Characteristics of a GC-IDMS Reference Method for Serum Cholesterol

ParameterValueReference
Precision (Total %CV)
SRM 1951b Level I0.61%
SRM 1951b Level II0.73%
Bias
vs. NIST RMP (SRMs)0.5%
vs. Modified Abell-Kendall RMP1.6%
Linearity Range 0.1 to 15 mmol/L
Limit of Detection (LOD) 0.04 mmol/L

SRM: Standard Reference Material; RMP: Reference Measurement Procedure; CV: Coefficient of Variation; NIST: National Institute of Standards and Technology.

Table 2: Comparison of LC-IDMS and GC-IDMS Methods for Serum Cholesterol

MethodCoefficient of Variation (CV)Agreement with GC-IDMSReference
LC-IDMS Slightly larger than GC-IDMSMean values agreed within 1%
GC-IDMS Baseline-

Signaling Pathway

Cholesterol is a critical component of cellular membranes and a precursor for the synthesis of steroid hormones and bile acids. The cholesterol biosynthesis pathway is a complex, multi-step process that is tightly regulated.

Cholesterol_Biosynthesis cluster_pathway Simplified Cholesterol Biosynthesis Pathway cluster_products Downstream Products acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase (Rate-limiting step) isoprenoids Isoprenoids (e.g., FPP, GGPP) mevalonate->isoprenoids squalene Squalene isoprenoids->squalene lanosterol Lanosterol squalene->lanosterol cholesterol Cholesterol lanosterol->cholesterol steroid_hormones Steroid Hormones cholesterol->steroid_hormones bile_acids Bile Acids cholesterol->bile_acids vitamin_d Vitamin D cholesterol->vitamin_d

Caption: Simplified overview of the cholesterol biosynthesis pathway.

Conclusion

Isotope Dilution Mass Spectrometry using Cholesterol-¹³C₅ as an internal standard provides a highly accurate and precise method for the quantification of cholesterol in biological samples. The choice between GC-MS and LC-MS will depend on the specific application, available instrumentation, and desired throughput. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this reference method in their laboratories.

References

Application Notes and Protocols for Quantitative Analysis using Cholesterol-¹³C₅ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, a vital lipid molecule, is a fundamental component of animal cell membranes and a precursor for steroid hormones, bile acids, and vitamin D.[1] Accurate quantification of cholesterol in biological matrices is crucial for clinical diagnostics, particularly in the management of cardiovascular diseases, and for advancing research in metabolic disorders.[1][2] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy and precision quantification of cholesterol.[3] This technique utilizes a stable isotope-labeled internal standard, such as Cholesterol-¹³C₅, which is chemically identical to the analyte but mass-shifted, allowing for correction of matrix effects and variations during sample preparation and analysis.[3] Cholesterol-¹³C₅ serves as an ideal internal standard, ensuring reliable and reproducible quantification of cholesterol in complex biological samples.

This document provides detailed application notes and protocols for the quantitative analysis of cholesterol using Cholesterol-¹³C₅ as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS involves the addition of a known amount of an isotopically labeled analyte, in this case, Cholesterol-¹³C₅, to the sample at the initial stage of preparation. The internal standard and the endogenous cholesterol are then co-processed through extraction, purification, and derivatization steps. Since the isotopically labeled standard behaves identically to the native analyte, any loss during sample processing will affect both equally. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, an accurate quantification of the endogenous cholesterol concentration can be achieved.

Experimental Protocols

Two primary mass spectrometry-based methods are presented for the quantification of total cholesterol in serum or plasma: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Quantitative Analysis of Total Cholesterol by GC-MS

This protocol describes the quantification of total cholesterol using GC-MS following saponification and derivatization.

1. Sample Preparation

  • Spiking with Internal Standard: To 100 µL of serum or plasma, add a known amount of Cholesterol-¹³C₅ solution in a solvent like ethanol, aiming for a ratio close to 1:1 with the expected endogenous cholesterol concentration.

  • Saponification: Add 1 mL of 1 M ethanolic potassium hydroxide (KOH) to the sample. Vortex vigorously and incubate at 60°C for 1 hour to hydrolyze cholesterol esters to free cholesterol.

  • Extraction: After cooling to room temperature, add 1 mL of deionized water and 2 mL of hexane. Vortex thoroughly for 2 minutes and centrifuge at 2000 x g for 5 minutes to separate the phases. Carefully transfer the upper hexane layer containing the cholesterol to a clean tube. Repeat the extraction with another 2 mL of hexane and combine the hexane fractions.

  • Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: To the dried residue, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives of cholesterol and Cholesterol-¹³C₅. After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 280°C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial 180°C for 1 min, ramp to 290°C at 20°C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor m/z 458.4 (Cholesterol-TMS) and m/z 463.4 (Cholesterol-¹³C₅-TMS)

3. Data Analysis

  • Construct a calibration curve by preparing standards containing known concentrations of unlabeled cholesterol and a fixed concentration of Cholesterol-¹³C₅.

  • Calculate the peak area ratio of the analyte (m/z 458.4) to the internal standard (m/z 463.4) for both the standards and the samples.

  • Determine the concentration of cholesterol in the samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Quantitative Analysis of Total Cholesterol by LC-MS/MS

This protocol provides a method for cholesterol quantification using LC-MS/MS, which may not require derivatization.

1. Sample Preparation

  • Spiking with Internal Standard: To 50 µL of serum or plasma, add a known amount of Cholesterol-¹³C₅ solution.

  • Saponification and Extraction: Follow the same saponification and extraction procedure as described in the GC-MS protocol (Section 1).

  • Reconstitution: After evaporating the hexane extract to dryness, reconstitute the residue in 100 µL of the initial mobile phase (e.g., methanol/water mixture).

2. LC-MS/MS Instrumental Parameters

ParameterSetting
Liquid Chromatograph Agilent 1290 Infinity II UHPLC or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 10 mM ammonium acetate
Mobile Phase B Methanol/Chloroform (3:1, v/v) with 10 mM ammonium acetate
Gradient Start with 35% B, ramp to 100% B over 13 min, hold for 1 min, then re-equilibrate
Flow Rate 0.26 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Mass Spectrometer Q-TOF or Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI) in positive mode
Spray Voltage 4.4 kV
Capillary Temperature 350°C
Acquisition Mode Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)
MRM Transitions Cholesterol: Precursor ion [M+NH₄]⁺ m/z 404.4 → Product ion m/z 369.3 Cholesterol-¹³C₅: Precursor ion [M+NH₄]⁺ m/z 409.4 → Product ion m/z 374.3

3. Data Analysis

  • Similar to the GC-MS method, construct a calibration curve using the peak area ratio of the analyte to the internal standard.

  • Quantify the cholesterol concentration in the unknown samples based on the calibration curve.

Quantitative Data Summary

The use of an isotopically labeled internal standard like Cholesterol-¹³C₅ in IDMS methods results in high precision and accuracy. The following table summarizes typical validation parameters for such methods.

ParameterGC-MS MethodLC-MS/MS MethodReference
Precision (CV%) 0.22% - 0.36%< 1.0%
Bias < 0.5%< 1.0%
Linearity (Range) 0.1 - 15 mmol/LNot explicitly stated, but high
Limit of Detection 0.04 mmol/LNot explicitly stated, but high sensitivity

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of cholesterol using an internal standard.

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Plasma) Spike Spike with Cholesterol-¹³C₅ Sample->Spike Saponification Saponification (Hydrolysis of Esters) Spike->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis (for LC-MS) Derivatization->Analysis PeakIntegration Peak Integration & Ratio Calculation Analysis->PeakIntegration Calibration Calibration Curve Construction PeakIntegration->Calibration Quantification Quantification of Cholesterol Calibration->Quantification

Quantitative analysis workflow.
Cholesterol Biosynthesis Pathway

This diagram outlines the simplified cholesterol biosynthesis pathway, highlighting the rate-limiting step catalyzed by HMG-CoA reductase.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase (Rate-limiting step) HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoid Units Mevalonate->Isoprenoids Multiple Steps Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps HMG_CoA_Reductase->Mevalonate

Simplified cholesterol biosynthesis pathway.

Conclusion

The use of Cholesterol-¹³C₅ as an internal standard in conjunction with mass spectrometry-based methods provides a robust, accurate, and precise approach for the quantitative analysis of cholesterol in biological samples. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement these high-quality analytical methods in their laboratories. The inherent advantages of isotope dilution, including the mitigation of matrix effects and procedural losses, establish this methodology as a cornerstone for reliable cholesterol quantification in both research and clinical settings.

References

Application of Cholesterol-¹³C₅ in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic pathways in biological systems. The use of stable isotope tracers, such as Cholesterol-¹³C₅, has revolutionized the study of cholesterol metabolism, offering a safe and effective alternative to radioactive isotopes.[1] Cholesterol-¹³C₅ is a non-radioactive tracer that can be used to investigate cholesterol metabolism in humans and various cell models over extended periods.[1] By tracing the movement and transformation of the ¹³C₅-labeled cholesterol backbone, researchers can gain quantitative insights into key processes such as reverse cholesterol transport (RCT), cholesterol esterification, and tissue-specific cholesterol turnover. These insights are invaluable for understanding the pathophysiology of diseases like atherosclerosis and for the development of novel therapeutics targeting lipid metabolism.

Principle of the Method

The core principle involves introducing Cholesterol-¹³C₅ into a biological system and monitoring its incorporation into various cholesterol pools and metabolic derivatives over time. The enrichment of ¹³C₅ in these molecules is quantified using mass spectrometry, most commonly isotope ratio mass spectrometry (IRMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The kinetic data obtained from these measurements are then used in conjunction with compartmental models to calculate metabolic flux rates.

Data Presentation

The following table summarizes key quantitative parameters obtained from a study utilizing [23,24,25,26,27-¹³C₅]cholesterol as a tracer for cholesterol metabolism in human subjects. The data demonstrates the close correlation between the kinetic parameters derived from ¹³C₅-cholesterol and the traditional ¹⁴C-cholesterol tracer.

ParameterTwo-Compartment ModelThree-Compartment Minimal Model
Tracer Cholesterol-¹³C₅ Cholesterol-¹³C₅
Comparison to ¹⁴C-Cholesterol 103 ± 10.5 SD %103 ± 10.5 SD %
Production Rate ( g/day ) Illustrative Value: ~1.0Illustrative Value: ~1.0
Pool A Size (g) Illustrative Value: ~25Illustrative Value: ~20
Pool B Size (g) Illustrative Value: ~40-
Fractional Transfer Rate (k_BA, day⁻¹) Illustrative Value: ~0.02-
Fractional Transfer Rate (k_AB, day⁻¹) Illustrative Value: ~0.04-
Fractional Catabolic Rate (k_A, day⁻¹) Illustrative Value: ~0.03-

Data adapted from Ostlund Jr, R. E., & Matthews, D. E. (1993). [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans. Journal of Lipid Research, 34(10), 1825-1831.[1] The illustrative values are representative of what can be determined using this methodology.

Experimental Protocols

In Vivo Human/Animal Studies Protocol

This protocol is a general guideline for in vivo studies using Cholesterol-¹³C₅ to assess whole-body cholesterol metabolism.

1. Tracer Preparation and Administration:

  • Synthesize or procure [23,24,25,26,27-¹³C₅]cholesterol.

  • For intravenous administration, solubilize the Cholesterol-¹³C₅ in a suitable carrier, such as Intralipid. A typical dose for human studies is around 65 mg.

  • Administer the tracer solution intravenously over a short period.

2. Sample Collection:

  • Collect blood samples at predetermined time points. For long-term studies, sampling can occur over several weeks to capture the slow turnover of cholesterol pools.

  • Separate plasma from whole blood by centrifugation and store at -80°C until analysis.

3. Lipid Extraction:

  • Thaw plasma samples on ice.

  • Perform a lipid extraction using a modified Folch or Bligh-Dyer method.

  • Dry the lipid extract under a stream of nitrogen.

4. Sample Analysis by Isotope Ratio Mass Spectrometry (IRMS):

  • Isolate cholesterol from the lipid extract, for example, by preparative gas chromatography.

  • Combust the isolated cholesterol to CO₂.

  • Analyze the ¹³CO₂/¹²CO₂ ratio by IRMS to determine the enrichment of ¹³C.

5. Data Analysis:

  • Use the isotopic enrichment data along with plasma cholesterol concentrations to calculate kinetic parameters using compartmental modeling software (e.g., SAAM II).

In Vitro Cell Culture Protocol (for Cholesterol Efflux Studies)

This protocol describes the use of Cholesterol-¹³C₅ to measure cholesterol efflux from cultured macrophages.

1. Cell Culture and Labeling:

  • Culture macrophages (e.g., J774 or primary peritoneal macrophages) in appropriate culture medium.

  • Prepare a labeling medium containing Cholesterol-¹³C₅ complexed with a delivery vehicle like methyl-β-cyclodextrin (MβCD) or reconstituted HDL.

  • Incubate the cells with the labeling medium for a sufficient time (e.g., 24 hours) to allow for cellular uptake and equilibration of the tracer.

2. Cholesterol Efflux Assay:

  • After the labeling period, wash the cells with serum-free medium to remove excess tracer.

  • Add efflux medium containing cholesterol acceptors, such as Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).

  • Incubate for a defined period (e.g., 4-24 hours).

3. Sample Collection:

  • Collect the efflux medium.

  • Wash the cells with PBS and lyse them in a suitable buffer (e.g., RIPA buffer).

4. Lipid Extraction:

  • Perform lipid extraction on both the collected medium and the cell lysates as described in the in vivo protocol.

5. Sample Analysis by LC-MS/MS:

  • Reconstitute the dried lipid extracts in an appropriate solvent (e.g., methanol/chloroform).

  • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • LC Conditions: Use a C18 reversed-phase column with a gradient of mobile phases such as water/methanol with ammonium acetate and methanol/chloroform with ammonium acetate.

  • MS/MS Conditions: Use a triple quadrupole mass spectrometer in positive ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). Monitor the transition of the [M-H₂O+H]⁺ ion for both unlabeled cholesterol (m/z 369.3 → fragment ion) and Cholesterol-¹³C₅ (m/z 374.3 → fragment ion). For cholesteryl esters, monitor for the neutral loss of the fatty acid and the appearance of the cholesterol-¹³C₅ backbone fragment.

6. Data Analysis:

  • Calculate the percentage of Cholesterol-¹³C₅ efflux as: (amount of Cholesterol-¹³C₅ in the medium) / (amount of Cholesterol-¹³C₅ in the cells + amount of Cholesterol-¹³C₅ in the medium) * 100.

Mandatory Visualizations

experimental_workflow cluster_invivo In Vivo Protocol cluster_invitro In Vitro Protocol iv_tracer Tracer Administration (Cholesterol-13C5 in Intralipid) iv_sample Blood Sample Collection (Time Course) iv_tracer->iv_sample iv_extract Plasma Lipid Extraction iv_sample->iv_extract iv_analysis IRMS or LC-MS/MS Analysis iv_extract->iv_analysis iv_model Kinetic Modeling iv_analysis->iv_model ic_label Cell Labeling (Macrophages + this compound) ic_efflux Cholesterol Efflux Assay (Incubate with Acceptors) ic_label->ic_efflux ic_sample Collect Medium & Cell Lysate ic_efflux->ic_sample ic_extract Lipid Extraction ic_sample->ic_extract ic_analysis LC-MS/MS Analysis ic_extract->ic_analysis ic_calc Calculate % Efflux ic_analysis->ic_calc

Caption: Experimental workflows for in vivo and in vitro studies.

rct_pathway cluster_peripheral Peripheral Cell (e.g., Macrophage) cluster_plasma Plasma cluster_liver Liver macrophage Cholesterol-¹³C₅ Pool nascent_hdl Nascent HDL (ApoA-I) macrophage->nascent_hdl ABCA1 mature_hdl Mature HDL-¹³C₅ nascent_hdl->mature_hdl Efflux ce_hdl CE-¹³C₅-HDL mature_hdl->ce_hdl LCAT (Esterification) liver Hepatic Uptake ce_hdl->liver SR-B1 bile Bile Excretion liver->bile

Caption: Reverse Cholesterol Transport (RCT) Pathway.

esterification_pathway chol Cholesterol-¹³C₅ (in HDL) lcat LCAT (Lecithin-Cholesterol Acyltransferase) chol->lcat pc Phosphatidylcholine (Lecithin) pc->lcat ce Cholesteryl Ester-¹³C₅ (in HDL core) lcat->ce lyso_pc Lysolecithin lcat->lyso_pc

Caption: Cholesterol Esterification by LCAT.

References

Step-by-Step Guide to Using Cholesterol-¹³C₅ in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing Cholesterol-¹³C₅, a stable isotope-labeled cholesterol, in cell culture experiments. These protocols are designed to assist researchers in accurately tracing the uptake, trafficking, and metabolism of cholesterol in various cell types. The use of a stable isotope label offers a non-radioactive and quantitative method for studying cholesterol dynamics, making it a valuable tool in metabolic research and drug development.

Introduction

Cholesterol is an essential lipid that plays a critical role in maintaining the structural integrity and fluidity of cellular membranes, and it serves as a precursor for the synthesis of steroid hormones, vitamin D, and bile acids.[1] Dysregulation of cholesterol homeostasis is implicated in numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer. Cholesterol-¹³C₅ is a powerful tool for elucidating the complex pathways of cholesterol metabolism. By replacing five of the natural ¹²C atoms with the heavier ¹³C isotope, researchers can distinguish exogenously supplied cholesterol from the endogenous pool and track its metabolic fate within the cell. This allows for precise quantification of cholesterol uptake, esterification, and efflux, providing valuable insights into cellular lipid metabolism.

Data Presentation

The following tables summarize typical experimental parameters for Cholesterol-¹³C₅ labeling studies in common cell lines. These values should be optimized for specific cell types and experimental questions.

Table 1: Recommended Concentrations of Cholesterol-¹³C₅ for Cellular Labeling

Cell TypeTypical Concentration Range (µg/mL)Delivery VehicleReference
Macrophages (e.g., RAW 264.7, J774)1 - 50Methyl-β-cyclodextrin (MβCD) or BSA complex[2][3]
Hepatocytes (e.g., HepG2)5 - 100MβCD or BSA complex[2][4]
Fibroblasts (e.g., CHO)1 - 25MβCD complex

Table 2: Typical Incubation Times for Cholesterol-¹³C₅ Labeling and Metabolism Studies

Experimental GoalCell TypeTypical Incubation TimeReference
Cholesterol UptakeMacrophages, Hepatocytes1 - 6 hours
Cholesterol EsterificationMacrophages, Hepatocytes4 - 24 hours
Time-Course Analysis of MetabolismMacrophages, HepG224 - 96 hours

Experimental Protocols

Protocol 1: Preparation of Cholesterol-¹³C₅ Labeling Medium

This protocol describes the preparation of a Cholesterol-¹³C₅ solution for delivery to cultured cells using either methyl-β-cyclodextrin (MβCD) or bovine serum albumin (BSA) as a carrier. MβCD is efficient for rapid cholesterol loading, while BSA-complexed cholesterol mimics a more physiological delivery.

Materials:

  • Cholesterol-¹³C₅ (powder)

  • Methyl-β-cyclodextrin (MβCD)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol, absolute

  • Serum-free cell culture medium

  • Sterile microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Vortex mixer

Procedure for MβCD-Complexed Cholesterol-¹³C₅:

  • Prepare a stock solution of MβCD (e.g., 100 mM) in serum-free medium.

  • In a sterile glass vial, dissolve a known amount of Cholesterol-¹³C₅ in a minimal volume of ethanol.

  • Evaporate the ethanol under a gentle stream of nitrogen gas to form a thin film of cholesterol on the bottom of the vial.

  • Add the pre-warmed MβCD solution to the vial to achieve the desired final concentration of Cholesterol-¹³C₅. The molar ratio of MβCD to cholesterol should be at least 10:1 to ensure complete solubilization.

  • Vortex the solution vigorously for 1-2 minutes.

  • Incubate the mixture in a 37°C water bath for 1-2 hours with intermittent vortexing to facilitate the formation of the inclusion complex.

  • Sterile-filter the Cholesterol-¹³C₅/MβCD complex solution through a 0.22 µm filter.

  • Dilute the stock solution in serum-free or complete cell culture medium to the desired final labeling concentration.

Procedure for BSA-Complexed Cholesterol-¹³C₅:

  • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free medium.

  • In a sterile glass vial, dissolve a known amount of Cholesterol-¹³C₅ in a minimal volume of ethanol.

  • Add the BSA solution to the ethanol-cholesterol mixture while vortexing to facilitate complex formation. The final ethanol concentration should be less than 1%.

  • Incubate the mixture at 37°C for 30-60 minutes to allow for the formation of the Cholesterol-¹³C₅-BSA complex.

  • Sterile-filter the solution and dilute it in cell culture medium to the final working concentration.

Protocol 2: Labeling of Cultured Cells with Cholesterol-¹³C₅

This protocol outlines the general procedure for incubating cultured cells with the prepared Cholesterol-¹³C₅ labeling medium.

Materials:

  • Cultured cells in multi-well plates or flasks

  • Prepared Cholesterol-¹³C₅ labeling medium (from Protocol 1)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Plate cells at a suitable density to reach approximately 70-80% confluency on the day of the experiment.

  • Aspirate the existing culture medium from the cells.

  • Wash the cells once with sterile PBS.

  • Add the pre-warmed Cholesterol-¹³C₅ labeling medium to the cells.

  • Incubate the cells for the desired period (refer to Table 2) in a cell culture incubator.

  • After the incubation period, proceed with cell harvesting and lipid extraction for downstream analysis.

Protocol 3: Lipid Extraction and Analysis by Mass Spectrometry

This protocol describes the extraction of total lipids from labeled cells and the subsequent analysis of Cholesterol-¹³C₅ and its metabolites by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Labeled cells from Protocol 2

  • PBS, ice-cold

  • Cell scraper

  • Chloroform

  • Methanol

  • Water, HPLC grade

  • Internal standard (e.g., stigmasterol or deuterated cholesterol)

  • Centrifuge

  • Nitrogen gas evaporator

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane for GC-MS)

  • GC-MS or LC-MS system

Procedure:

  • Cell Harvesting:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Lyse or scrape the cells in a known volume of PBS or lysis buffer.

    • Collect the cell suspension in a centrifuge tube.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension.

    • Add the internal standard.

    • Vortex the mixture thoroughly for 5 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Sample Preparation for GC-MS:

    • To the dried lipid extract, add the derivatization agent.

    • Incubate at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) ethers of the sterols.

    • Dry the sample again under nitrogen and resuspend in a suitable solvent (e.g., hexane) for injection.

  • Mass Spectrometry Analysis:

    • Analyze the samples by GC-MS or LC-MS.

    • For GC-MS, monitor the molecular ions corresponding to unlabeled cholesterol, Cholesterol-¹³C₅, and their respective esters.

    • For LC-MS, different ionization techniques can be employed, and the specific mass transitions for the labeled and unlabeled species should be monitored.

    • Quantify the amount of Cholesterol-¹³C₅ and its metabolites relative to the internal standard.

Visualization of Cholesterol Metabolism

The following diagrams illustrate key aspects of cholesterol metabolism that can be studied using Cholesterol-¹³C₅.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cholesterol-13C5 This compound Delivery Vehicle Delivery Vehicle (MβCD or BSA) This compound->Delivery Vehicle Complexation Labeling Medium Labeling Medium Delivery Vehicle->Labeling Medium Dilution Cultured Cells Cultured Cells Labeling Medium->Cultured Cells Labeling Incubation Incubation Cultured Cells->Incubation Harvesting Harvesting Incubation->Harvesting Lipid Extraction Lipid Extraction Harvesting->Lipid Extraction MS Analysis Mass Spectrometry (GC-MS or LC-MS) Lipid Extraction->MS Analysis Data Analysis Data Analysis MS Analysis->Data Analysis

Caption: Experimental workflow for Cholesterol-¹³C₅ labeling in cell culture.

ldl_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LDL_13C5 LDL-¹³C₅ LDLR LDL Receptor LDL_13C5->LDLR Binding ClathrinPit Clathrin-coated Pit LDLR->ClathrinPit Clustering Endosome Endosome ClathrinPit->Endosome Endosome->LDLR Recycling Lysosome Lysosome Endosome->Lysosome Fusion FreeCholesterol Free Cholesterol-¹³C₅ Lysosome->FreeCholesterol Hydrolysis ER Endoplasmic Reticulum FreeCholesterol->ER ACAT ACAT FreeCholesterol->ACAT Substrate CE_13C5 Cholesteryl Ester-¹³C₅ ACAT->CE_13C5 Esterification LipidDroplet Lipid Droplet CE_13C5->LipidDroplet Storage

Caption: LDL receptor-mediated uptake and intracellular trafficking of Cholesterol-¹³C₅.

References

Application Notes and Protocols for Cholesterol-13C5 Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracers, such as Cholesterol-13C5, are powerful tools for investigating cholesterol metabolism, including its synthesis, transport, and fate in various biological systems. Accurate quantification of this compound enrichment is critically dependent on robust and reproducible sample preparation. These application notes provide detailed protocols for the key steps in sample preparation, from lipid extraction to derivatization, tailored for subsequent analysis by mass spectrometry.

The selection of an appropriate sample preparation workflow is crucial and depends on the biological matrix (e.g., plasma, cultured cells, tissues) and the specific research question. Key considerations include the efficient extraction of total lipids, hydrolysis of cholesteryl esters to measure total cholesterol, and derivatization to enhance chromatographic separation and ionization for mass spectrometric analysis.

Experimental Workflow Overview

The overall workflow for preparing biological samples for this compound analysis involves several critical stages. The choice of specific methods at each stage will depend on the sample type and analytical instrumentation.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells, Tissue, Plasma) Homogenization Homogenization / Lysis Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction Saponification Saponification (Optional: for total cholesterol) Extraction->Saponification Derivatization Derivatization (Optional: for GC-MS) Saponification->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for this compound tracer analysis.

Sample Collection and Homogenization

Proper sample handling from the outset is critical to prevent contamination and degradation.

Protocol 1.1: Cultured Cells

This protocol is adapted for cultured cells to prepare them for lipid extraction.

  • Cell Seeding & Incubation: Seed cells and incubate with 13C-labeled precursors (e.g., 13C-D-Glucose) for the desired duration (e.g., 24-72 hours)[1].

  • Harvesting:

    • Aspirate the culture medium and rinse the cells twice with cold phosphate-buffered saline (PBS)[1].

    • Detach cells using trypsin and collect them into a centrifuge tube[1].

    • Centrifuge the cell suspension at 1500 × g for 5 minutes[1].

    • Discard the supernatant and wash the cell pellet twice with PBS[1].

  • Homogenization:

    • For lipid extraction, cell pellets can be homogenized directly in the extraction solvent (see Section 2). For example, homogenize 1 x 10^6 cells in 200 µL of chloroform:methanol (2:1, v/v) or hexane:isopropanol (3:2, v/v).

    • Alternatively, for lyophilization, freeze the cell pellet at -20°C or below and then dry in a freeze-dryer for approximately 2 days before proceeding to extraction.

Protocol 1.2: Tissue Samples
  • Excision: Excise tissue samples and immediately snap-freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until processing.

  • Homogenization:

    • Weigh the frozen tissue (~10 mg).

    • Homogenize the tissue in an appropriate volume of extraction solvent (e.g., 200 µL of chloroform:methanol) using a mechanical homogenizer (e.g., Tissue-Tearor) on ice.

Lipid Extraction

The goal of this step is to efficiently extract cholesterol and cholesteryl esters from the sample matrix. The Folch and Bligh & Dyer methods are the most common and effective for a broad range of lipids.

G Start Sample Homogenate Folch Folch Method (Chloroform:Methanol 2:1) Start->Folch High overall recovery BD Bligh & Dyer Method (Chloroform:Methanol:Water) Start->BD Good general purpose HexIso Hexane:Isopropanol (For apolar lipids) Start->HexIso Specific for apolar lipids Result Lipid Extract Folch->Result BD->Result HexIso->Result

Caption: Decision logic for selecting a lipid extraction method.

Protocol 2.1: Folch Method (Chloroform:Methanol)

The Folch method is highly effective for extracting a wide range of lipid classes.

  • Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) to the sample homogenate. For example, for 1 mL of plasma, use 20 mL of solvent.

  • Agitate the mixture vigorously for 15-20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution (or pure water) to the mixture to induce phase separation.

  • Vortex the mixture briefly and then centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Store the dried lipid extract at -20°C or -80°C under an inert atmosphere.

Protocol 2.2: Bligh & Dyer Method

This method uses a lower solvent-to-sample ratio and is also widely used.

  • To the sample (e.g., 1 mL), add 3.75 volumes of a chloroform:methanol mixture (1:2, v/v).

  • Vortex for 15-20 minutes to ensure thorough mixing.

  • Add 1.25 volumes of chloroform and vortex again.

  • Add 1.25 volumes of water to create a biphasic mixture and vortex.

  • Centrifuge at 2,000 x g for 5 minutes to achieve clear phase separation.

  • Collect the lower chloroform layer containing the lipids.

  • Dry the extract under a stream of nitrogen and store at -20°C or -80°C.

Quantitative Comparison of Extraction Methods

The efficiency of lipid extraction can vary depending on the solvent system and the lipid class.

MethodTotal Lipid ExtractabilityBest Suited ForReference
Folch HighBroad range of lipid classes
Acidified Bligh & Dyer HighBroad range of lipid classes
Bligh & Dyer ModerateGeneral purpose
Methanol-TBME ModerateLactosyl ceramides
Hexane-Isopropanol LowApolar lipids

Saponification (Hydrolysis of Cholesteryl Esters)

To measure total cholesterol (free + esterified), cholesteryl esters must be hydrolyzed. This is achieved through saponification, a process that uses a strong base. If only free cholesterol is of interest, this step can be omitted.

Protocol 3.1: Alkaline Saponification

This protocol describes a general method for hydrolyzing cholesteryl esters in the dried lipid extract.

  • Reconstitute the dried lipid extract in 1 mL of ethanol or methanol.

  • Add 1.5 mL of 0.5 M methanolic KOH.

  • Flush the tube with nitrogen gas, cap tightly, and vortex for 30 seconds.

  • Incubate the mixture for 2 hours at room temperature (or at 60-80°C for shorter times, e.g., 30-60 minutes) with gentle shaking. Note: Prolonged heating can lead to incomplete hydrolysis or degradation. A study showed only ~50% hydrolysis of cholesteryl ester after 18 hours at 80°C, suggesting standard methods might underestimate total cholesterol if a significant portion is esterified.

  • After cooling to room temperature, add 1 mL of water and 3 mL of a nonpolar solvent like hexane or tetrachloroethylene to extract the non-saponifiable lipids (including free cholesterol).

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the upper organic layer. Repeat the extraction twice more.

  • Combine the organic extracts, wash with water, and then dry under a stream of nitrogen.

Derivatization for GC-MS Analysis

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, cholesterol must be derivatized to increase its volatility and improve chromatographic peak shape. The most common method is silylation. This step is generally not required for LC-MS analysis.

Protocol 4.1: Silylation
  • Ensure the extracted and saponified cholesterol sample is completely dry.

  • Add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Cool the sample to room temperature before injection into the GC-MS system.

Analytical Method Performance

The choice between GC-MS and LC-MS/MS depends on the specific requirements for sensitivity, throughput, and the need for derivatization. Below is a summary of typical performance characteristics.

GC-MS Method Performance
ParameterValueMatrixReference
LOD 0.04 mmol/LSerum
Linear Range 0.1 - 15 mmol/LSerum
Intra-day Precision (%CV) 1.1 - 10.9%Serum
Inter-day Precision (%CV) 3.0 - 9.3%Serum
Recovery 92.5% - 98.5%Serum
Recovery (Sterols) 83.8% - 129.3%Serum
LC-MS/MS Method Performance
ParameterValueMatrixReference
LOQ (Cholesterol Precursors) 78.1 - 187.7 ng/mLCultured Hepatocytes
LOQ (24(S)-hydroxycholesterol) 1 ng/mLPlasma
LOQ (24(S)-hydroxycholesterol) 0.025 ng/mLCerebrospinal Fluid
Intra-run Precision (%CV) 4.7 - 10.3%Serum
Inter-run Precision (%CV) 4.6 - 9.5%Serum
Recovery 89.8% - 113.1%Serum
Accuracy (%) 86.5 - 109.7%Cultured Hepatocytes

Summary and Best Practices

  • Internal Standards: For accurate quantification, especially with MS-based methods, it is crucial to use a stable isotope-labeled internal standard (e.g., Cholesterol-D7). This standard should be added at the very beginning of the sample preparation process to account for losses at every step.

  • Preventing Oxidation: Cholesterol and its esters are susceptible to oxidation. It is recommended to work with cold solvents, on ice when possible, and to store extracts under an inert gas (e.g., nitrogen or argon) at low temperatures. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents can also minimize artifact formation.

  • Method Validation: Regardless of the chosen protocol, it is essential to validate the method in your specific matrix. This includes assessing recovery, precision, accuracy, and linearity to ensure reliable and reproducible results.

  • Contamination Control: Be aware of potential contamination from plasticware and solvents. Use high-purity solvents and glass tubes/vials wherever possible. Processing a "blank" sample alongside the experimental samples is good practice to monitor for contamination.

References

Application Notes and Protocols for Cholesterol Absorption Studies Using a Dual-Isotope Method with Cholesterol-13C5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dual-isotope method is a highly accurate and widely used technique for measuring the fractional absorption of dietary cholesterol in vivo. This method offers a significant advantage over older techniques by allowing for the direct quantification of absorbed cholesterol without the need for fecal collection and analysis. By using stable, non-radioactive isotopes, this method is safe for use in a wide range of study populations.

This document provides detailed application notes and protocols for conducting cholesterol absorption studies using a dual-isotope approach with orally administered Cholesterol-13C5 and intravenously administered deuterated cholesterol. The protocol outlines the preparation of tracers, administration to subjects, blood sample collection, and analysis by gas chromatography-mass spectrometry (GC-MS).

Principle of the Method

The dual-isotope method for measuring cholesterol absorption involves the simultaneous administration of two different isotopically labeled cholesterol tracers: one orally and one intravenously.

  • Oral Tracer (this compound): This tracer is mixed with a test meal and consumed by the subject. The amount of this tracer that appears in the bloodstream is proportional to the fraction of dietary cholesterol absorbed.

  • Intravenous Tracer (Deuterated Cholesterol, e.g., d7-Cholesterol): This tracer is injected directly into the bloodstream and represents 100% "absorption."

By measuring the ratio of the oral tracer to the intravenous tracer in a plasma sample after a period of equilibration, the percentage of cholesterol absorption can be calculated. The underlying assumption is that once absorbed, the oral tracer will have the same metabolic fate and distribution as the intravenously administered tracer.

Quantitative Data Summary

The following tables summarize representative quantitative data from cholesterol absorption studies using the dual-isotope method.

Table 1: Cholesterol Absorption in Healthy Adults

Subject GroupNOral TracerIntravenous TracerMean Cholesterol Absorption (%)Standard Deviation (%)Reference
Normal Subjects94Cholesterol with 5 extra mass unitsCholesterol with 6 extra mass units56.212.1[1]
Adult Volunteers-Differentially labeledDifferentially labeled50-70-[2][3]

Table 2: Factors Influencing Cholesterol Absorption Measured by the Dual-Isotope Method

FactorObservationImpact on Cholesterol AbsorptionReference
DietLow-cholesterol, low-fat dietNo direct correlation between absorption efficiency and plasma cholesterol[1]
EthnicityAfrican-Americans vs. othersSignificantly increased absorption in African-Americans (63.4% vs. 55.1%)[1]
GenderWomen vs. MenNo significant difference (53.3% vs. 57.6%)

Experimental Protocols

Materials and Reagents
  • This compound (for oral administration)

  • Deuterated cholesterol (e.g., d7-Cholesterol) (for intravenous administration)

  • High-purity ethanol

  • Sterile saline solution (0.9% NaCl)

  • Intralipid® 20% or similar sterile fat emulsion

  • Syringes and needles for oral and intravenous administration

  • Blood collection tubes (e.g., EDTA-coated)

  • Reagents for plasma cholesterol extraction and derivatization (e.g., hexane, isopropanol, acetyl chloride, pyridine)

  • Internal standard for GC-MS analysis (e.g., epicoprostanol)

  • Gas chromatograph-mass spectrometer (GC-MS)

Experimental Workflow Diagram

G cluster_prep Tracer Preparation cluster_admin Tracer Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis oral_prep Prepare Oral Tracer (this compound in test meal) administer Simultaneous Oral and Intravenous Administration oral_prep->administer iv_prep Prepare Intravenous Tracer (d7-Cholesterol in sterile emulsion) iv_prep->administer blood_sampling Collect Blood Samples (e.g., at 48h, 72h, 96h) administer->blood_sampling plasma_sep Separate Plasma blood_sampling->plasma_sep extraction Lipid Extraction plasma_sep->extraction derivatization Derivatization extraction->derivatization gcms GC-MS Analysis derivatization->gcms quantify Quantify Isotope Ratios gcms->quantify calculate Calculate % Cholesterol Absorption quantify->calculate

Caption: Experimental workflow for the dual-isotope cholesterol absorption study.

Detailed Methodologies

1. Preparation of Tracers

  • Oral Tracer (this compound):

    • Accurately weigh the desired amount of this compound (e.g., 50 mg).

    • Dissolve the tracer in a small volume of a carrier oil (e.g., corn oil or olive oil).

    • Thoroughly mix the oil containing the tracer into a standardized test meal. The meal should contain a moderate amount of fat to ensure adequate cholesterol absorption.

  • Intravenous Tracer (d7-Cholesterol):

    • Aseptically dissolve the desired amount of d7-Cholesterol (e.g., 20 mg) in a minimal volume of sterile, high-purity ethanol.

    • Under sterile conditions, slowly add the ethanolic cholesterol solution to a sterile fat emulsion such as 20% Intralipid®. The final concentration of ethanol should be low.

    • The final preparation should be sterile and pyrogen-free. This step should be performed in a laminar flow hood.

2. Subject Preparation and Tracer Administration

  • Subjects should fast overnight (at least 12 hours) prior to the study.

  • A baseline blood sample is collected.

  • The subject consumes the test meal containing the oral this compound tracer.

  • Immediately following the meal, the intravenous d7-Cholesterol tracer is administered via a slow intravenous infusion.

3. Blood Sample Collection

  • Collect blood samples at predetermined time points after tracer administration. Typical time points include 48, 72, and 96 hours post-administration to allow for the equilibration of the tracers in the plasma cholesterol pool.

  • Collect blood in EDTA-containing tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

4. Plasma Sample Analysis by GC-MS

  • Lipid Extraction:

    • Thaw plasma samples on ice.

    • To a known volume of plasma (e.g., 100 µL), add an internal standard (e.g., epicoprostanol).

    • Extract total lipids using a suitable solvent system, such as a mixture of hexane and isopropanol.

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the upper organic phase containing the lipids.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried lipid extract, add a derivatizing agent such as a mixture of acetyl chloride and pyridine to convert cholesterol to its more volatile trimethylsilyl (TMS) ether derivative.

    • Incubate the mixture to ensure complete derivatization.

    • Evaporate the derivatization reagents under nitrogen.

    • Reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column for the separation of cholesterol derivatives.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the specific ions corresponding to unlabeled cholesterol, this compound, d7-Cholesterol, and the internal standard.

    • Generate calibration curves using standards of known concentrations of each isotopically labeled cholesterol.

5. Calculation of Cholesterol Absorption

  • Determine the concentration of the oral (this compound) and intravenous (d7-Cholesterol) tracers in the plasma samples from the GC-MS data.

  • Calculate the percentage of cholesterol absorption using the following formula:

    % Cholesterol Absorption = ( [Oral Tracer] / [IV Tracer] ) * 100

    Where:

    • [Oral Tracer] is the concentration of this compound in plasma.

    • [IV Tracer] is the concentration of d7-Cholesterol in plasma.

Cholesterol Absorption and Efflux Pathway

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Lymph & Blood Circulation micelle Dietary & Biliary Cholesterol in Mixed Micelles npc1l1 NPC1L1 Transporter micelle->npc1l1 Uptake free_chol Free Cholesterol Pool npc1l1->free_chol acat2 ACAT2 free_chol->acat2 Esterification abcg5g8 ABCG5/G8 Efflux Transporter free_chol->abcg5g8 Efflux chylomicron Chylomicron Assembly free_chol->chylomicron ce Cholesteryl Esters acat2->ce ce->chylomicron abcg5g8->micelle lymph Chylomicrons enter Lymph chylomicron->lymph Secretion

Caption: Key steps in intestinal cholesterol absorption and efflux.

This diagram illustrates the primary pathway of cholesterol uptake from the intestinal lumen into the enterocytes, its subsequent esterification and packaging into chylomicrons, and the efflux of excess cholesterol back into the lumen. The dual-isotope method effectively traces the net result of these processes.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Cholesterol-13C5 Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in Cholesterol-13C5 mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are alterations in the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of a quantitative assay.[1][2][3] In the analysis of complex biological samples, phospholipids are a major cause of ion suppression.

Q2: How can I identify if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the signal response of an analyte in a neat solution to the response of the analyte spiked into a sample extract from which the analyte has been removed. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column, and a blank matrix is injected. Dips or peaks in the baseline signal at the retention time of interfering compounds indicate ion suppression or enhancement.

Q3: What is the role of an internal standard in mitigating matrix effects?

A3: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. An ideal IS for mass spectrometry is a stable isotope-labeled version of the analyte, such as Cholesterol-¹³C₃ or Cholesterol-d7. The IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte signal to the IS signal, variations in signal intensity due to matrix effects can be compensated for, leading to more accurate and precise quantification.

Q4: When should I consider derivatization for this compound analysis?

A4: Cholesterol is a neutral molecule and does not ionize efficiently by electrospray ionization (ESI). Derivatization can be used to improve its ionization efficiency and, consequently, the sensitivity of the analysis. For example, cholesterol can be converted to cholesteryl acetate using acetyl chloride, which can be readily detected by ESI-MS. Another approach is to form a charged derivative, for instance, by reacting cholesterol with betaine aldehyde to form a hemiacetal salt, which significantly improves detection sensitivity in MALDI analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Signal/Ion Suppression Co-eluting matrix components (e.g., phospholipids, salts) interfering with ionization.1. Optimize Sample Preparation: Employ more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances. 2. Improve Chromatographic Separation: Modify the LC gradient, change the mobile phase composition, or use a different column chemistry to separate this compound from interfering compounds. 3. Switch Ionization Source: If using ESI, consider switching to atmospheric pressure chemical ionization (APCI), which is generally less susceptible to matrix effects.
Inconsistent Results/Poor Reproducibility Variable matrix effects across different samples.1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects. Ensure the internal standard is added early in the sample preparation process. 2. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can minimize their impact on ionization, though this may compromise sensitivity for low-concentration analytes.
Signal Enhancement Co-eluting compounds enhancing the ionization of this compound.1. Improve Sample Cleanup: Similar to addressing ion suppression, enhancing sample preparation can remove the compounds causing signal enhancement. 2. Optimize Chromatography: Adjusting the chromatographic method to separate the analyte from the enhancing species is crucial.
Low Recovery Inefficient extraction of this compound from the sample matrix.1. Optimize Extraction Solvent: Test different organic solvents or solvent mixtures for LLE. A common method is the Bligh and Dyer extraction using a chloroform/methanol mixture. 2. Evaluate SPE Sorbents: If using SPE, test different sorbent types (e.g., reversed-phase, ion-exchange) to find the one with the best retention and elution characteristics for cholesterol.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Cholesterol from Serum/Plasma

This protocol is adapted from the Bligh and Dyer method.

  • Sample Preparation: To 100 µL of serum or plasma in a glass tube, add the internal standard (e.g., this compound of known concentration).

  • Extraction:

    • Add 375 µL of a chloroform:methanol (1:2, v/v) solution to the sample. Vortex for 30 seconds.

    • Add 125 µL of chloroform. Vortex for 30 seconds.

    • Add 125 µL of water. Vortex for 30 seconds.

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of methanol/water) for LC-MS analysis.

Protocol 2: Derivatization of Cholesterol to Cholesteryl Acetate

This protocol enhances the ESI-MS signal of cholesterol.

  • Dried Extract: Start with the dried lipid extract obtained from the LLE protocol.

  • Reagent Preparation: Prepare a solution of acetyl chloride in chloroform.

  • Reaction: Add the acetyl chloride solution to the dried extract. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the reaction to complete.

  • Drying: Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in the mobile phase for LC-MS analysis. The fragment at m/z 369 is typically used for quantification in SRM mode.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodMatrix Effect (%)*Analyte Recovery (%)Reference
Protein Precipitation (PPT)High (significant suppression)>90
Liquid-Liquid Extraction (LLE)Moderate80-95
Solid-Phase Extraction (SPE) - Reversed PhaseLow to Moderate85-105
SPE - Mixed-ModeVery Low90-110

*Matrix effect percentage is a qualitative representation based on literature. A higher percentage indicates a stronger effect (suppression or enhancement). Quantitative values can vary significantly based on the specific matrix and analytical conditions.

An observed ionization enhancement of around 30% has been reported for lathosterol, campesterol, and β-sitosterol in serum, highlighting that cholesterol, as a dominant matrix component, can significantly contribute to matrix effects.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add Internal Standard (this compound) Sample->Add_IS 1 Extraction Lipid Extraction (e.g., LLE, SPE) Add_IS->Extraction 2 Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute 3 LC_Separation LC Separation Dry_Reconstitute->LC_Separation 4 MS_Detection MS/MS Detection (SRM Mode) LC_Separation->MS_Detection 5 Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing 6

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic Start Inaccurate or Imprecise This compound Results Check_ME Assess Matrix Effect? (Post-Extraction Spike) Start->Check_ME ME_Present Matrix Effect Present Check_ME->ME_Present Yes No_ME No Significant Matrix Effect Check_ME->No_ME No Optimize_Prep Optimize Sample Prep (LLE, SPE) ME_Present->Optimize_Prep Optimize_LC Optimize Chromatography ME_Present->Optimize_LC Use_IS Use Isotope-Labeled IS ME_Present->Use_IS Revalidate Re-validate Method Optimize_Prep->Revalidate Optimize_LC->Revalidate Use_IS->Revalidate Check_Other Investigate Other Causes (e.g., Instrument) No_ME->Check_Other

Caption: Troubleshooting logic for addressing matrix effects.

References

Troubleshooting low signal intensity in Cholesterol-13C5 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity in Cholesterol-13C5 experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity in this compound LC-MS/MS experiments?

Low signal intensity in this compound analyses can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Sample-Related Issues:

    • Low Abundance of this compound: The concentration of the labeled cholesterol in your sample may be below the instrument's limit of detection (LOD).

    • Inefficient Extraction: Poor recovery of cholesterol from the sample matrix during extraction will lead to a lower concentration in the final sample.

    • Sample Degradation: Cholesterol and its esters can be susceptible to degradation if not handled and stored properly.

    • Ion Suppression/Matrix Effects: Co-eluting compounds from the biological matrix can interfere with the ionization of this compound, reducing its signal.[1][2][3][4]

  • Liquid Chromatography (LC) Issues:

    • Poor Chromatography: Broad or tailing peaks result in a lower signal-to-noise ratio. This can be caused by a suboptimal column, mobile phase, or gradient.

    • System Leaks: Leaks in the LC system can cause pressure drops and inconsistent flow rates, leading to signal variability.

  • Mass Spectrometry (MS) Issues:

    • Suboptimal Ionization: Cholesterol has a low proton affinity, making it difficult to ionize efficiently by electrospray ionization (ESI).[5]

    • Incorrect MS Parameters: Non-optimized parameters such as spray voltage, gas flows, and collision energy can significantly reduce signal intensity.

    • Contaminated Ion Source: A dirty ion source can lead to poor ionization and signal suppression.

Q2: How can I improve the ionization efficiency of this compound?

Improving ionization is crucial for achieving a strong signal. Consider the following strategies:

  • Chemical Derivatization: Derivatizing the hydroxyl group of cholesterol can significantly enhance its ionization efficiency. Common derivatization reagents include:

    • Picolinic Acid: Forms a picolinyl ester that readily forms a charged species.

    • Betaine Aldehyde: Reacts with the hydroxyl group to form a hemiacetal salt with a permanent positive charge.

    • N,N-dimethylglycine: Creates a permanently charged quaternary amine derivative.

  • Alternative Ionization Techniques:

    • Atmospheric Pressure Chemical Ionization (APCI): Often provides better sensitivity for less polar compounds like cholesterol compared to ESI.

    • Atmospheric Pressure Photoionization (APPI): Can offer improved limits of detection for cholesterol over APCI.

  • Mobile Phase Additives: The use of ammonium formate or acetate in the mobile phase can promote the formation of [M+NH4]+ adducts, which can improve signal intensity for cholesterol and its esters.

Q3: What is ion suppression and how can I minimize it in my this compound analysis?

Ion suppression occurs when molecules co-eluting from the LC column compete with the analyte of interest (this compound) for ionization in the MS source, leading to a reduced signal for the analyte.

Strategies to Minimize Ion Suppression:

  • Improve Sample Preparation: Use a more rigorous extraction method, such as solid-phase extraction (SPE), to remove interfering matrix components like phospholipids.

  • Optimize Chromatography: Adjust the LC gradient to separate the this compound from the majority of the matrix components. A longer run time or a different column chemistry may be necessary.

  • Dilute the Sample: Reducing the concentration of the matrix by diluting the sample can alleviate ion suppression, but this will also reduce the concentration of your analyte.

  • Use a Stable Isotope-Labeled Internal Standard: A Cholesterol-d7 or other deuterated cholesterol internal standard is highly recommended. Since it co-elutes with this compound and experiences the same degree of ion suppression, it allows for accurate quantification by normalizing the signal.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

This guide provides a step-by-step approach to identify the source of low signal intensity.

Is the issue with the MS, the LC, or the sample?

  • Direct Infusion Analysis:

    • Purpose: To isolate the MS and determine if it is functioning correctly.

    • Procedure: Prepare a standard solution of this compound and infuse it directly into the mass spectrometer using a syringe pump, bypassing the LC system.

    • Interpretation:

      • Strong, Stable Signal: The MS is likely functioning correctly. The problem lies within the LC system or the sample.

      • Low or No Signal: The issue is with the mass spectrometer or the standard itself. Check MS tuning, cleanliness of the ion source, and the integrity of your standard.

  • LC System Check:

    • Purpose: To verify the performance of the liquid chromatography system.

    • Procedure: If the direct infusion test was successful, inject a known concentration of a well-behaving standard (it doesn't have to be cholesterol) onto the LC-MS system.

    • Interpretation:

      • Good Peak Shape and Intensity: The LC system is likely functioning correctly. The problem is likely related to the sample preparation or the specific chromatography of this compound.

      • Poor Peak Shape, Low Intensity, or High Backpressure: Check for leaks, column degradation, or issues with the mobile phase.

  • Sample Preparation Evaluation:

    • Purpose: To assess the efficiency of your sample extraction and preparation.

    • Procedure: Spike a blank matrix with a known amount of this compound standard before extraction. Process this spiked sample alongside your experimental samples.

    • Interpretation:

      • Low Recovery of the Spiked Standard: Your extraction protocol is inefficient. Re-evaluate the extraction solvent, number of extraction steps, and overall procedure.

      • Good Recovery of the Spiked Standard but Low Signal in Samples: The concentration of this compound in your experimental samples is genuinely low, or there is significant ion suppression that the spiked standard is not fully accounting for.

Guide 2: Addressing Ion Suppression

This guide helps you identify and mitigate the effects of ion suppression.

How to confirm and locate ion suppression:

  • Post-Column Infusion Experiment:

    • Procedure: Infuse a constant flow of this compound standard into the eluent stream after the LC column but before the MS source. Inject a blank, extracted matrix sample.

    • Interpretation: A dip in the baseline signal of the infused standard at a specific retention time indicates the elution of interfering compounds from the matrix that are causing ion suppression.

Strategies to overcome ion suppression:

  • Chromatographic Separation: Modify your LC gradient to shift the elution of this compound away from the regions of ion suppression identified in the post-column infusion experiment.

  • Sample Cleanup: Employ solid-phase extraction (SPE) to remove classes of interfering compounds, such as phospholipids, which are common sources of ion suppression in plasma and tissue samples.

  • Matrix-Matched Calibration: Prepare your calibration standards in the same matrix as your samples to ensure that the standards and samples experience similar levels of ion suppression.

Quantitative Data Summary

Table 1: Impact of Derivatization on Cholesterol Signal Intensity

Derivatization MethodAnalyteIonization ModeFold Increase in Signal Intensity (Approximate)Reference
Betaine AldehydeCholesterolESI>200x (compared to underivatized)
Picolinic AcidSteroidsESI10-1000x (analyte dependent)N/A
N,N-dimethylglycineSteroidsESI>100xN/A

Note: The exact fold increase can vary depending on the mass spectrometer, source conditions, and specific analyte.

Table 2: Typical Lower Limits of Quantification (LLOQ) for Cholesterol and Related Analytes

AnalyteMatrixMethodLLOQReference
24(S)-hydroxycholesterolPlasmaLC-MS/MS1 ng/mL
24(S)-hydroxycholesterolCSFLC-MS/MS0.025 ng/mL
Esterified CholesterolSerumUHPLC-MS/MS0.04 mg/dL
Free CholesterolSerumUHPLC-MS/MS0.01 mg/dL

Experimental Protocols

Protocol 1: Cholesterol Extraction from Cultured Cells

This protocol is a general guideline for extracting total lipids, including this compound, from cultured cells.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in a suitable volume of PBS and transfer to a glass tube.

    • Centrifuge to pellet the cells and discard the supernatant.

  • Lipid Extraction (Folch Method):

    • Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture to the cell pellet.

    • Vortex vigorously for 2 minutes.

    • Add 0.6 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable volume of mobile phase for LC-MS analysis.

Protocol 2: Derivatization of Cholesterol with Picolinic Acid

This protocol enhances the signal intensity of this compound.

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of 2-picolinic acid in acetonitrile.

    • Prepare a 10 mg/mL solution of 2-dimethylamino-pyridine (DMAP) in acetonitrile.

    • Prepare a 10 mg/mL solution of di-tert-butyl-dicarbonate (Boc-anhydride) in acetonitrile.

  • Derivatization Reaction:

    • To the dried lipid extract, add 50 µL of the picolinic acid solution, 50 µL of the DMAP solution, and 50 µL of the Boc-anhydride solution.

    • Vortex briefly and incubate at 60°C for 30 minutes.

  • Sample Cleanup:

    • After incubation, dry the sample under nitrogen.

    • Reconstitute in 100 µL of 50:50 (v/v) methanol:water.

    • Perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove excess derivatization reagents.

    • Elute the derivatized cholesterol with acetonitrile or methanol.

  • Final Preparation:

    • Dry the eluate under nitrogen and reconstitute in the mobile phase for LC-MS analysis.

Visualizations

TroubleshootingWorkflow start Low Signal Intensity Observed direct_infusion Perform Direct Infusion of This compound Standard start->direct_infusion ms_issue Troubleshoot Mass Spectrometer: - Check Tuning - Clean Ion Source - Verify Standard direct_infusion->ms_issue Signal is Low lc_check Inject Well-Behaving Standard onto LC-MS System direct_infusion->lc_check Signal is Good end Signal Intensity Improved ms_issue->end lc_issue Troubleshoot LC System: - Check for Leaks - Inspect Column - Verify Mobile Phase lc_check->lc_issue Poor Peak Shape/Intensity sample_prep_eval Evaluate Sample Preparation: - Spike Blank Matrix - Assess Extraction Recovery lc_check->sample_prep_eval Good Peak Shape/Intensity lc_issue->end extraction_issue Optimize Extraction Protocol: - Different Solvents - More Extraction Steps sample_prep_eval->extraction_issue Low Recovery ion_suppression_check Investigate Ion Suppression: - Post-Column Infusion - Matrix-Matched Standards sample_prep_eval->ion_suppression_check Good Recovery extraction_issue->end optimize_chromatography Optimize Chromatography: - Adjust Gradient - Change Column ion_suppression_check->optimize_chromatography derivatization Consider Derivatization to Improve Ionization optimize_chromatography->derivatization derivatization->end

Caption: Troubleshooting workflow for low signal intensity.

SamplePrepWorkflow start Cell Pellet / Tissue Homogenate add_is Add Internal Standard (e.g., Cholesterol-d7) start->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction phase_separation Phase Separation (Centrifugation) extraction->phase_separation collect_organic Collect Lower Organic Phase phase_separation->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down derivatize Derivatization (Optional) (e.g., Picolinic Acid) dry_down->derivatize reconstitute Reconstitute in Mobile Phase dry_down->reconstitute No Derivatization cleanup Sample Cleanup (Optional) (e.g., SPE) derivatize->cleanup cleanup->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Sample preparation workflow for this compound analysis.

References

Technical Support Center: Optimizing Chromatographic Separation of Cholesterol-13C5 and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of Cholesterol-13C5 and its metabolites.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of cholesterol and its metabolites, particularly isomers, so challenging?

A1: The separation of cholesterol and its metabolites by liquid chromatography-mass spectrometry (LC-MS) is difficult due to the structural similarity of these compounds. Many are positional isomers, meaning they have the same mass and elemental composition, making them indistinguishable by mass spectrometry alone.[1] Chromatographic resolution is therefore crucial for their accurate quantification.[1][2] For example, lathosterol and cholesterol are isobaric and challenging to resolve chromatographically, a difficulty that is compounded in biological samples where cholesterol is present at much higher concentrations.[1]

Q2: What are the advantages of using LC-MS/MS for cholesterol and its metabolite analysis over other techniques like GC-MS?

A2: LC-MS/MS has become a widely used technique for sterol analysis.[1] It offers high sensitivity and selectivity, which is essential for measuring low-level metabolites in biological matrices. A significant advantage over Gas Chromatography-Mass Spectrometry (GC-MS) is that LC-MS/MS often does not require derivatization of the analytes, which simplifies sample preparation, reduces labor, and minimizes potential sources of error.

Q3: What ionization technique is most suitable for the analysis of this compound and its nonpolar metabolites?

A3: Atmospheric Pressure Chemical Ionization (APCI) is often the best choice for the ionization of nonpolar compounds like cholesterol and its metabolites. It generally provides good sensitivity for these compounds in positive ion mode without the need for derivatization. While Electrospray Ionization (ESI) is less common for these non-ionizable compounds, it can be used under specific conditions that promote the formation of adducts.

Q4: Will the isotopic labeling of this compound affect its chromatographic behavior compared to unlabeled cholesterol?

A4: The five 13C atoms in this compound will result in a mass shift of +5 Da compared to unlabeled cholesterol. This mass difference is the basis for its use as an internal standard or tracer. Chromatographically, the isotopic labeling has a negligible effect on the retention time under typical reversed-phase LC conditions. Therefore, the separation methods developed for unlabeled cholesterol and its metabolites are directly applicable to their 13C-labeled counterparts.

Q5: How can I improve the sensitivity of my LC-MS/MS analysis for low-level cholesterol metabolites?

A5: To enhance sensitivity, optimizing the MS parameters is crucial. This includes adjusting the capillary voltage, as a high voltage (e.g., 4,000 V) can suppress the APCI signal and lead to instability. Additionally, using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides sensitive and selective quantification, allowing for reliable monitoring of low lipid concentrations. Sample preparation techniques that minimize matrix effects, such as supported liquid extraction (SLE), can also improve sensitivity by removing interfering compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Poor peak shape (tailing, fronting, or broad peaks) for this compound and its metabolites.

  • Q: What are the common causes of peak tailing?

    • A: Peak tailing can be caused by secondary interactions between the analytes and the stationary phase, or by issues with the column itself, such as contamination or degradation. To address this, consider using a column with a different stationary phase or adjusting the mobile phase composition.

  • Q: My peaks are broad. How can I improve their sharpness?

    • A: Broad peaks can result from a high sample load, so try reducing the injection volume or sample concentration. Extra-column volume from long tubing or loose connections can also contribute to peak broadening. Ensure all fittings are secure and use the shortest possible tubing.

  • Q: What leads to peak fronting?

    • A: Peak fronting is often a sign of column overload. Diluting the sample can help to resolve this issue. It can also be caused by injecting the sample in a solvent that is significantly stronger than the mobile phase.

Problem 2: Co-elution of critical isomer pairs (e.g., lathosterol and cholesterol).

  • Q: I'm using a standard C18 column, but some isomers are still not separating. What should I do?

    • A: If a standard C18 column does not provide sufficient resolution, consider a column with a different selectivity. For example, an InfinityLab Poroshell 120 EC-C18 column has shown better selectivity for sterols than a SB-C18 column. A pentafluorophenyl (PFP) stationary phase can also offer different retention mechanisms that may improve separation.

  • Q: Can I improve separation without changing the column?

    • A: Yes, optimizing chromatographic conditions can enhance resolution. Reducing the column temperature can accentuate small differences between sterols and improve separation. Adjusting the mobile phase composition, such as the organic solvent ratio or the type of organic modifier, can also impact selectivity.

Problem 3: Low signal intensity or loss of sensitivity.

  • Q: My signal intensity for this compound is lower than expected. What could be the cause?

    • A: Low sensitivity can stem from several factors. Check for proper MS tuning and ensure the ionization source parameters, such as capillary voltage, are optimized for your analytes. Matrix effects from the sample can also suppress the signal. Consider a more rigorous sample cleanup procedure, like supported liquid extraction (SLE), to remove interfering substances.

  • Q: I've observed a gradual decrease in sensitivity over a series of injections. What should I investigate?

    • A: A progressive loss of sensitivity often points to contamination of the ion source or the mass spectrometer entrance. Regular cleaning of these components is essential. It could also indicate column degradation, which may require flushing or replacement of the column.

Problem 4: High backpressure in the LC system.

  • Q: The backpressure in my system has suddenly increased. What is the likely cause?

    • A: A sudden increase in backpressure is typically due to a blockage in the system. This could be a clogged column frit, a blocked guard column, or a restriction in the tubing. Systematically disconnecting components, starting from the column outlet and moving backward, can help identify the location of the blockage.

  • Q: How can I prevent high backpressure issues?

    • A: To prevent blockages, always filter your samples and mobile phases. Using a guard column can protect the analytical column from particulate matter. Additionally, ensure your sample is fully dissolved in the injection solvent to avoid precipitation on the column.

Quantitative Data Summary

The following tables summarize typical mass spectrometry parameters and chromatographic conditions for the analysis of cholesterol and its metabolites.

Table 1: Example MRM Transitions for Cholesterol and Related Sterols

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound374.4164.2Positive
Cholesterol369.3161.2Positive
Lathosterol369.3161.2Positive
Desmosterol367.3352.3Positive
7-Dehydrocholesterol367.3352.3Positive
Zymosterol367.3215.0Positive
Zymostenol369.3215.0Positive
Lanosterol409.4191.2Positive

Note: The precursor for sterols is often the [M+H-H₂O]⁺ ion in APCI. The specific transitions should be optimized for your instrument.

Table 2: Example Chromatographic Conditions

ParameterValue
ColumnAgilent InfinityLab Poroshell 120 EC-C18, 3.0 x 100 mm, 1.9 µm
Mobile Phase AWater
Mobile Phase BMethanol
GradientIsocratic or gradient elution can be used. A typical gradient might start at 80% B and increase to 100% B.
Flow Rate0.4 mL/min
Column Temperature15 °C
Injection Volume5 µL
Ionization SourceAPCI, Positive Ion Mode

Experimental Protocols

1. Sample Preparation: Extraction of this compound and its Metabolites from Cells

This protocol is adapted from a method for tracking cholesterol biosynthesis.

  • Cell Homogenization and Lipid Extraction:

    • To a 15 mL tube containing the cell pellet, add 4 mL of a 0.01% BHT solution.

    • Homogenize the sample using a tissue tearor.

    • Perform a lipid extraction using a suitable solvent mixture, such as chloroform:isopropanol:IGEPAL® CA-630 (7:11:0.1).

    • Vortex the sample for 30 seconds and then centrifuge for 10 minutes at 3000 x g.

    • Carefully collect the lower organic phase containing the lipids.

  • Lipid Hydrolysis (Saponification):

    • To the extracted lipids, add 1.5 mL of 0.5 M methanolic KOH and 1.5 mL of water.

    • Flush the tube with nitrogen gas, cap, and vortex for 30 seconds.

    • Allow the saponification reaction to proceed for 2 hours at room temperature on a shaker.

  • Extraction of Unsaponifiables:

    • After saponification, extract the unsaponifiable fraction (containing cholesterol and its metabolites) with an organic solvent like hexane or diethyl ether.

    • Wash the organic phase with water to remove any remaining base.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Equilibrate the LC column with the initial mobile phase conditions.

    • Inject the reconstituted sample onto the LC system.

    • Run the established gradient program to separate the analytes.

  • Mass Spectrometric Detection:

    • Use an APCI source in positive ion mode.

    • Set up the mass spectrometer to acquire data in MRM mode, using the optimized transitions for this compound and its expected metabolites.

    • Develop an acquisition method that includes the specific precursor and product ions for each analyte.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing CellPellet Cell Pellet Homogenization Homogenization & Lipid Extraction CellPellet->Homogenization Saponification Saponification (Hydrolysis) Homogenization->Saponification Extraction Extraction of Unsaponifiables Saponification->Extraction DryAndReconstitute Dry Down & Reconstitute Extraction->DryAndReconstitute LC_Separation LC Separation DryAndReconstitute->LC_Separation MS_Detection MS/MS Detection (APCI, MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis & Quantification MS_Detection->DataAnalysis

Caption: Experimental workflow for the analysis of this compound and its metabolites.

Troubleshooting_Logic cluster_peak_shape Poor Peak Shape cluster_resolution Poor Resolution / Co-elution cluster_sensitivity Low Sensitivity Start Chromatographic Issue Observed CheckOverload Check for Column Overload (Reduce sample concentration) Start->CheckOverload OptimizeMethod Optimize LC Method (Temperature, Gradient) Start->OptimizeMethod CheckMS Check MS Tuning & Parameters Start->CheckMS CheckSolvent Check Injection Solvent Strength CheckOverload->CheckSolvent CheckColumn Inspect Column (Flush or replace) CheckSolvent->CheckColumn ChangeColumn Change Column Selectivity (e.g., PFP, different C18) OptimizeMethod->ChangeColumn CheckSamplePrep Improve Sample Cleanup (e.g., SLE) CheckMS->CheckSamplePrep CleanSource Clean Ion Source CheckSamplePrep->CleanSource

Caption: Troubleshooting logic for common chromatographic issues in sterol analysis.

References

Addressing isotopic interference in Cholesterol-13C5 tracer studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stable isotope tracer studies involving Cholesterol-13C5. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to isotopic interference and ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound tracer studies?

A1: Isotopic interference, also known as isotopic overlap, occurs because of the natural abundance of heavy stable isotopes (primarily ¹³C, but also ²H, ¹⁷O, etc.). Unlabeled cholesterol (M+0) does not exist as a single peak but as a distribution of isotopologues (M+1, M+2, etc.) due to these naturally present heavy isotopes. Similarly, the this compound tracer (M+5) has its own isotopic distribution (M+6, M+7, etc.). The interference arises when the isotopic tail of the abundant, unlabeled cholesterol overlaps with the signal of the less abundant M+5 tracer, artificially inflating the tracer's measured intensity and leading to inaccurate results.

Q2: Why is it critical to correct for this isotopic interference?

A2: Failing to correct for isotopic interference leads to an overestimation of the tracer-to-tracee ratio (TTR). This directly impacts key metabolic parameters derived from tracer studies. For example, the Fractional Synthesis Rate (FSR), a measure of how quickly cholesterol is being produced, would be incorrectly calculated as being higher than it actually is.[1] Accurate correction is essential for reliable quantification of cholesterol kinetics and metabolism.

Q3: What are the primary analytical methods used to measure this compound enrichment?

A3: The most common methods are mass spectrometry-based techniques, which are capable of separating and quantifying molecules based on their mass-to-charge ratio.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique that provides excellent chromatographic separation and is considered a reference method for cholesterol quantification.[3][4][5] Samples typically require derivatization to increase volatility.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high throughput and can often analyze cholesterol with minimal derivatization, making it suitable for larger-scale studies.

  • Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): A highly sensitive technique that offers lower detection limits than conventional GC-MS, making it ideal for studies with low tracer enrichment.

Q4: What is the Fractional Synthesis Rate (FSR) and how is it calculated in principle?

A4: The Fractional Synthesis Rate (FSR) represents the percentage of a given pool of molecules (in this case, the cholesterol pool) that has been newly synthesized over a specific period. It is a key metric in understanding the dynamics of cholesterol metabolism. The basic principle involves measuring the incorporation of a labeled precursor into a product over time. The FSR can be calculated by dividing the change in the product's isotopic enrichment by the precursor's enrichment and the time duration. To determine the absolute synthesis rate, the FSR is multiplied by the total pool size of the cholesterol.

Troubleshooting Guide

Problem: My calculated Fractional Synthesis Rate (FSR) for cholesterol seems unexpectedly high. Could isotopic interference be the cause?

Answer: Yes, this is a classic symptom of uncorrected isotopic interference. The signal from the naturally occurring M+2 isotopologue of unlabeled cholesterol can spill into the M+5 channel of the tracer, artificially inflating the measured enrichment of this compound. This leads to an overestimation of the rate of synthesis.

Solution:

  • Verify Correction: Ensure that a correction for natural isotope abundance has been applied to your raw mass spectrometry data.

  • Analyze Unlabeled Standard: Analyze a sample of pure, unlabeled cholesterol standard under the exact same analytical conditions as your experimental samples.

  • Determine Natural Abundance: Measure the relative intensities of the M+0, M+1, M+2, M+3, M+4, and M+5 peaks for the unlabeled standard. This provides the natural isotopic distribution pattern.

  • Apply Correction: Use the measured distribution to subtract the contribution of the unlabeled cholesterol's isotopologues from your experimental sample data. A detailed protocol is provided below.

Problem: I see overlapping peaks in my mass spectrum. How do I mathematically correct for the natural isotope abundance?

Answer: You need to use a mathematical correction method, often involving matrix algebra, to deconvolve the overlapping signals. This process subtracts the contribution of naturally occurring isotopes from the measured signal at each mass, allowing you to determine the true enrichment of your tracer.

Experimental Protocol: Correction for Natural Isotope Abundance

This protocol outlines the essential steps for accurately determining and correcting for natural isotopic abundance in this compound studies using GC-MS or LC-MS.

1. Analysis of Unlabeled Cholesterol Standard:

  • Prepare a high-purity, unlabeled cholesterol standard. If your experimental workflow involves derivatization (e.g., to form trimethylsilyl ethers for GC-MS), the standard must be derivatized in the exact same manner.

  • Analyze the standard using the same mass spectrometer settings (e.g., selected ion monitoring windows) as your experimental samples.

  • Acquire the ion intensities for the mass isotopologues of interest (e.g., M+0 to M+5).

2. Calculation of Natural Isotopic Abundance Ratios:

  • From the unlabeled standard analysis, calculate the proportion of each isotopologue relative to the M+0 peak.

  • For example, R0 = I(M+0)/I(M+0), R1 = I(M+1)/I(M+0), R2 = I(M+2)/I(M+0), etc.

  • These ratios represent the natural isotopic distribution.

3. Application of Correction to Experimental Samples:

  • For each experimental sample, the measured intensity at a given mass (e.g., M+5) is a sum of the true tracer signal and the contributions from the isotopic tails of lower-mass species (both unlabeled and labeled).

  • The true abundance of the M+5 tracer (True M+5) can be calculated by subtracting the contribution from the naturally abundant isotopes of the M+0 (unlabeled) species.

  • A simplified correction equation for the M+5 tracer is: True_Intensity(M+5) = Measured_Intensity(M+5) - (Measured_Intensity(M+0) * R5) - (Measured_Intensity(M+1) * R4) - ... Note: A full correction requires a matrix-based approach to account for all overlapping contributions simultaneously.

4. Calculation of True Tracer Enrichment:

  • Once the true intensities of all isotopologues are determined, the tracer enrichment (e.g., Tracer-to-Tracee Ratio, TTR) can be accurately calculated: TTR = True_Intensity(M+5) / True_Intensity(M+0)

Data Presentation: Isotopic Abundance Tables

The following tables illustrate the concept of natural isotopic abundance and provide a simplified example of a correction.

Table 1: Theoretical Natural Isotopic Abundance of a Cholesterol Derivative (Example) This table shows the theoretical relative intensities of the first few isotopologues for a typical cholesterol derivative due to the natural abundance of ¹³C.

IsotopologueRelative Intensity (%)Primary Contributor
M+0100.00All ¹²C
M+131.50One ¹³C atom
M+25.10Two ¹³C atoms or one ¹³C₂
M+30.55Three ¹³C atoms
M+40.04Four ¹³C atoms
M+5<0.01Five ¹³C atoms

Note: Actual values must be determined experimentally by analyzing an unlabeled standard, as they can vary slightly based on the derivative and instrument.

Table 2: Example Calculation for Isotopic Interference Correction This table shows a hypothetical scenario of raw data vs. corrected data for a sample.

IsotopologueMeasured Intensity (Raw)Corrected Intensity (True)
M+05,000,0005,000,000
M+11,575,0001,575,000
M+2260,000255,000
M+335,00027,500
M+410,0002,000
M+580,00055,000

In this example, the measured signal at M+5 was 80,000 units. After correcting for the isotopic spillover from the highly abundant M+0 species and its isotopologues, the true tracer signal is revealed to be 55,000 units, a difference of over 30%.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed.

Isotopic_Overlap cluster_0 Mass Spectrum cluster_1 Legend M0 M+0 M1 M+1 M2 M+2 M3 M+3 M5 M+5 (Tracer) M2->M5 M6 M+6 M7 M+7 overlap Interference Unlabeled Unlabeled Cholesterol Isotopologues Labeled 13C5-Cholesterol Tracer Isotopologues

Caption: Conceptual diagram of isotopic interference.

Correction_Workflow cluster_workflow Isotopic Interference Correction Workflow A 1. Analyze Unlabeled Cholesterol Standard B 2. Determine Natural Isotope Abundance Ratios (e.g., M+1/M+0, M+2/M+0) A->B E 5. Apply Correction Algorithm (Matrix Correction) B->E C 3. Analyze 13C5-Labeled Experimental Sample D 4. Acquire Raw Ion Intensities (M+0 to M+n) C->D D->E F 6. Calculate True Tracer Enrichment (TTR) E->F G 7. Calculate Final Metabolic Parameters (FSR) F->G

Caption: Workflow for correcting isotopic interference.

References

Technical Support Center: Accurate Quantification of Cholesterol-13C5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of Cholesterol-13C5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the quantification of this compound.

Sample Preparation

Q1: Why is the recovery of my this compound low after solid-phase extraction (SPE)?

A1: Low recovery during SPE can be attributed to several factors. Here are the common causes and their solutions:

  • Inappropriate Sorbent Selection: The sorbent chemistry may not be optimal for retaining cholesterol. For a nonpolar compound like cholesterol, a reversed-phase sorbent (e.g., C18) is typically used.

  • Insufficient Sorbent Conditioning or Equilibration: The sorbent bed must be properly wetted to ensure proper interaction with the analyte. Ensure you follow the manufacturer's protocol for conditioning and equilibration steps.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge will lead to analyte loss during loading. If you suspect this, consider using a larger cartridge or reducing the sample amount.

  • Inadequate Elution Solvent: The elution solvent may not be strong enough to desorb the cholesterol from the sorbent. You can try increasing the elution solvent volume or using a stronger solvent.

  • Sample pH: The pH of your sample may affect the retention of cholesterol on the sorbent. Ensure the pH is optimized for your specific SPE protocol.

Q2: I am observing inconsistent results after liquid-liquid extraction (LLE). What could be the cause?

A2: Inconsistent LLE results are often due to variations in the extraction procedure. Key factors to consider include:

  • Phase Inversion or Emulsion Formation: Emulsions can trap the analyte and prevent a clean separation of the aqueous and organic layers. To break emulsions, you can try centrifugation, adding salt to the aqueous phase, or gentle heating.

  • Incomplete Phase Separation: Ensure complete separation of the two phases before collecting the organic layer.

  • Solvent Volatility: If using a highly volatile extraction solvent, evaporation can occur, leading to analyte concentration and inconsistent results. Work in a cool environment and minimize the time samples are exposed to air.

  • pH of the Aqueous Phase: The pH can influence the partitioning of cholesterol. Maintain a consistent pH across all samples.

Derivatization

Q3: My derivatization reaction for GC-MS analysis appears to be incomplete. What should I do?

A3: Incomplete derivatization is a common issue that can lead to poor peak shape and inaccurate quantification. Consider the following:

  • Reagent Quality: Derivatization reagents, such as BSTFA or MSTFA, are sensitive to moisture. Ensure they are stored properly and use fresh reagents.

  • Reaction Conditions: Time and temperature are critical for complete derivatization. Ensure you are following a validated protocol for the specific reagent you are using.

  • Presence of Water: Water in the sample will quench the derivatization reagent. Ensure your sample is completely dry before adding the reagent.

  • Matrix Interferences: Components in your sample matrix may interfere with the derivatization reaction. A more thorough sample cleanup prior to derivatization may be necessary.

Chromatography and Mass Spectrometry (GC-MS & LC-MS/MS)

Q4: I am observing peak tailing for my cholesterol peak in GC-MS. How can I resolve this?

A4: Peak tailing in GC-MS can be caused by several factors, leading to poor integration and inaccurate quantification.[1][2][3] Here are some troubleshooting steps:

  • Active Sites in the GC System: Cholesterol, having a hydroxyl group, can interact with active sites in the inlet liner, column, or detector. Using a deactivated liner and a high-quality, inert GC column is crucial. Regular maintenance, such as trimming the column and replacing the liner and septa, can help.[3]

  • Incomplete Derivatization: As mentioned in Q3, any underivatized cholesterol will have a free hydroxyl group that can cause tailing.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.[2]

  • Improper Column Installation: A poor column cut or incorrect installation in the inlet or detector can create dead volume and cause peak tailing.

Q5: I am experiencing significant ion suppression for this compound in my LC-MS/MS analysis. What are the potential causes and solutions?

A5: Ion suppression is a major challenge in LC-MS/MS, where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a decreased signal.

  • Matrix Effects: Biological samples contain numerous endogenous compounds (e.g., phospholipids, salts) that can co-elute with cholesterol and suppress its ionization.

    • Solution: Improve your sample preparation to remove these interferences. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing matrix components than simple protein precipitation.

  • Chromatographic Co-elution: If matrix components are not sufficiently separated from your analyte, ion suppression will occur.

    • Solution: Optimize your chromatographic method. Adjusting the mobile phase gradient, changing the column chemistry, or using a longer column can improve separation.

  • Inappropriate Internal Standard: A proper internal standard is crucial to compensate for matrix effects.

    • Solution: Use a stable isotope-labeled internal standard that is structurally identical to your analyte, such as Cholesterol-d7. This is considered the gold standard as it will behave nearly identically to your analyte during sample preparation, chromatography, and ionization, thus effectively correcting for any suppression.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for this compound quantification?

A1: The gold standard internal standard for mass spectrometry-based quantification is a stable isotope-labeled version of the analyte. For this compound, an ideal internal standard would be a different isotopologue of cholesterol, such as Deuterated Cholesterol (e.g., Cholesterol-d7). This is because it has a different mass, allowing it to be distinguished by the mass spectrometer, but it behaves almost identically to this compound during sample preparation and analysis, thereby providing the most accurate correction for any analyte loss or ionization variability.

Q2: Do I need to perform saponification for total cholesterol analysis?

A2: Yes, for the quantification of total cholesterol, a saponification step is necessary. Cholesterol in biological samples exists in both free and esterified forms. Saponification is a chemical hydrolysis process (typically using a strong base like potassium hydroxide) that cleaves the fatty acid from cholesterol esters, converting them to free cholesterol. This ensures that you are measuring the total amount of cholesterol present in your sample.

Q3: What are the most common derivatization reagents for cholesterol analysis by GC-MS?

A3: The most common derivatization reagents for cholesterol analysis by GC-MS are silylating agents. These reagents replace the active hydrogen on the hydroxyl group of cholesterol with a trimethylsilyl (TMS) group, making the molecule more volatile and thermally stable for GC analysis. Commonly used reagents include:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Q4: Can I quantify this compound without derivatization using LC-MS/MS?

A4: While it is possible, cholesterol is a neutral molecule that ionizes poorly by electrospray ionization (ESI), which is a common ionization technique for LC-MS. This results in low sensitivity. To improve ionization efficiency and achieve better sensitivity, derivatization is often recommended even for LC-MS/MS analysis. A common derivatization for LC-MS is the formation of a cholesteryl acetate by reacting cholesterol with acetyl chloride.

Data Presentation

Table 1: Comparison of Lipid Extraction Method Recoveries

Extraction MethodAnalyteRecovery (%)Reference
FolchTotal LipidsHigh
Acidified Bligh and DyerTotal LipidsHigh
Methanol-tert-butyl methyl ether (TBME)Lactosyl CeramidesHigh
Hexane-isopropanolApolar LipidsHigh
Alshehry (Single Phase)Phospholipids>95%
Alshehry (Single Phase)Triglycerides, Diglycerides<80%

Table 2: Validation Parameters for a Cholesterol Quantification Method by LC-MS/MS

ParameterResultReference
Linearity Range (Plasma)1 to 200 ng/ml
Linearity Range (CSF)0.025 to 5 ng/ml
Inter-day Precision (CV)< 10%
Accuracy98.9% to 103%
RecoveryEstablished

Experimental Protocols & Workflows

A general workflow for the quantification of this compound is outlined below. It is essential to validate each step of the process for your specific sample matrix and instrumentation.

General Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard (e.g., Cholesterol-d7) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Saponify Saponification (Hydrolysis of Esters) Extract->Saponify Derivatize Derivatization (e.g., Silylation for GC-MS) Saponify->Derivatize GCMS GC-MS or LC-MS/MS Analysis Derivatize->GCMS Integrate Peak Integration GCMS->Integrate Calculate Calculate Ratio (Analyte/IS) Integrate->Calculate Quantify Quantification (using Calibration Curve) Calculate->Quantify

Caption: General workflow for this compound quantification.

Troubleshooting Logic for Low Analyte Signal

troubleshooting Start Low this compound Signal CheckIS Check Internal Standard Signal Start->CheckIS IS_Low IS Signal Also Low CheckIS->IS_Low Yes IS_OK IS Signal OK CheckIS->IS_OK No TroubleshootPrep Troubleshoot Sample Prep (Extraction, Derivatization) IS_Low->TroubleshootPrep TroubleshootMS Troubleshoot MS (Ion Suppression, Source) IS_OK->TroubleshootMS

Caption: Troubleshooting logic for low analyte signal.

References

Common challenges in using Cholesterol-13C5 as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Cholesterol-13C5 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) form of cholesterol, where five of the carbon atoms (specifically at positions 23, 24, 25, 26, and 27) are replaced with the heavy isotope, Carbon-13.[1][2] This labeling results in a mass shift of +5 atomic mass units (amu) compared to endogenous cholesterol.[1] It is considered a high-quality internal standard for mass spectrometry (MS)-based quantification of cholesterol because its chemical and physical properties are nearly identical to the analyte of interest. This ensures that it behaves similarly during sample preparation, extraction, derivatization, and chromatographic separation, effectively compensating for analyte loss and variations in instrument response.

Q2: What are the key specifications of a high-quality this compound internal standard?

A high-quality this compound standard should have high isotopic and chemical purity. Typical specifications include an isotopic purity of ≥99 atom % 13C and a chemical purity of ≥98%.[1] High purity is crucial to prevent interference from unlabeled cholesterol or other impurities that could affect the accuracy of quantification.

Q3: Can I use this compound for both GC-MS and LC-MS analysis?

Yes, this compound is suitable for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications.[3] For GC-MS analysis, cholesterol and the internal standard are typically derivatized to increase their volatility and thermal stability. For LC-MS, derivatization may also be employed to improve ionization efficiency, especially with electrospray ionization (ESI), as neutral sterols like cholesterol do not ionize well on their own.

Q4: How should I store and handle this compound?

This compound is typically supplied as a powder and should be stored at -20°C. It is advisable to prepare a stock solution in a suitable organic solvent, such as ethanol or methanol, and store it at -20°C. Minimize freeze-thaw cycles to maintain the integrity of the standard.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Low Signal Intensity of this compound

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Degradation of the Standard Ensure proper storage conditions (-20°C) and minimize freeze-thaw cycles. Prepare fresh working solutions from the stock.
Inefficient Derivatization (GC-MS) Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding the derivatizing agent.
Poor Ionization (LC-MS/ESI) Consider derivatization to improve ionization efficiency. Optimize MS source parameters (e.g., spray voltage, gas flow, and temperature).
Injector Issues (GC-MS) Check the injector temperature and ensure it is appropriate for the derivatized cholesterol. Use a splitless injection mode for higher sensitivity.
Column Performance A degraded or contaminated GC or LC column can lead to poor peak shape. Condition or replace the column as needed.
Mass Spectrometer Sensitivity A dirty ion source or detector can lead to a general loss of sensitivity. Perform routine maintenance and cleaning of the MS system.
Issue 2: High Variability in Quantification Results

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous organic solvents.
Incomplete Sample Extraction Optimize the extraction protocol. Ensure sufficient mixing and phase separation. Consider a second extraction of the aqueous layer to maximize recovery.
Matrix Effects Matrix components can suppress or enhance the ionization of the analyte and internal standard. Evaluate matrix effects by comparing the signal of this compound in a neat solvent versus a matrix extract. If significant matrix effects are observed, improve sample cleanup using techniques like Solid-Phase Extraction (SPE).
Non-linear Response Ensure that the concentration of the internal standard is within the linear dynamic range of the instrument. The amount of internal standard added should be similar to the expected amount of the endogenous analyte.
Issue 3: Co-elution with Interfering Peaks

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Endogenous Matrix Components Optimize the chromatographic method to improve the separation of this compound from interfering peaks. Adjust the temperature gradient in GC or the mobile phase composition in LC.
Isotopic Impurities While this compound has high isotopic purity, check the certificate of analysis for any significant unlabeled cholesterol.

Experimental Protocols

Protocol 1: Cholesterol Quantification in Serum/Plasma by GC-MS

This protocol is a general guideline and may require optimization for specific instruments and sample types.

1. Sample Preparation and Extraction:

  • To a 1.5 mL centrifuge tube, add 100 µL of serum or plasma.

  • Add a known amount of this compound internal standard solution (e.g., 20 µL of a 100 µg/mL solution in ethanol).

  • Add 1 mL of a 2:1 chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to extract lipids and precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the lower organic layer to a clean tube.

2. Saponification (to measure total cholesterol):

  • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Add 1 mL of 1 M methanolic KOH.

  • Incubate at 60°C for 1 hour to hydrolyze cholesterol esters.

  • After cooling, add 1 mL of water and 2 mL of hexane.

  • Vortex and centrifuge to separate the phases.

  • Transfer the upper hexane layer containing the free cholesterol to a new tube.

3. Derivatization:

  • Evaporate the hexane under nitrogen.

  • Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate at 70°C for 30 minutes.

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS.

  • Use a suitable capillary column (e.g., DB-5ms).

  • Set the MS to Selected Ion Monitoring (SIM) mode to monitor the characteristic ions for derivatized cholesterol and this compound.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Serum/Plasma Sample Add_IS Add this compound Sample->Add_IS Extract Lipid Extraction (Chloroform:Methanol) Add_IS->Extract Saponify Saponification (Methanolic KOH) Extract->Saponify Derivatize Derivatization (BSTFA) Saponify->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Quant Quantification GCMS->Quant

Caption: Workflow for Cholesterol Quantification using GC-MS.

Data Presentation

The following table illustrates representative data for evaluating the recovery of this compound using different extraction solvents. Note: This is example data for illustrative purposes.

Extraction Solvent Mean Recovery (%) Standard Deviation (%) Coefficient of Variation (%)
Chloroform:Methanol (2:1)95.24.54.7
Hexane:Isopropanol (3:2)92.85.15.5
Methyl-tert-butyl ether (MTBE)97.13.83.9

Signaling Pathways and Logical Relationships

The use of a stable isotope-labeled internal standard like this compound is based on the principle of isotope dilution mass spectrometry. The logical relationship for quantification is illustrated below.

Isotope_Dilution Analyte Endogenous Cholesterol (Analyte) Sample_Prep Sample Preparation (Extraction, Derivatization) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep MS_Analysis Mass Spectrometry Analysis Sample_Prep->MS_Analysis Ratio Measure Peak Area Ratio (Analyte / IS) MS_Analysis->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration Calibration Calibration Curve Calibration->Concentration

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Best practices for handling and storage of Cholesterol-13C5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling, storage, and use of Cholesterol-13C5. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its common applications?

This compound is a stable isotope-labeled version of cholesterol, where five carbon atoms have been replaced with the heavy isotope, Carbon-13. This labeling makes it an invaluable tool in various research applications, primarily as a tracer for cholesterol metabolism studies and as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS). Its non-radioactive nature makes it a safer alternative for in vivo studies.

2. How should I store this compound powder?

For long-term stability, this compound powder should be stored at -20°C.[1] It is important to protect it from light and moisture. On prolonged exposure to light, cholesterol can acquire a yellow to pale tan color.

3. How do I properly dissolve this compound powder?

The solubility of this compound is comparable to that of unlabeled cholesterol. It is sparingly soluble in water but soluble in many organic solvents. For preparing stock solutions, the following solvents are commonly used. Gentle warming and vortexing can aid dissolution.

4. What are the recommended storage conditions for this compound solutions?

Stock solutions of this compound in organic solvents should be stored at -20°C or lower in tightly sealed vials to prevent solvent evaporation.[2] To minimize oxidation, it is recommended to overlay the solution with an inert gas like nitrogen or argon, especially for long-term storage.[3] Studies on unlabeled cholesterol have shown it to be stable in toluene for at least 7 days at temperatures ranging from -20°C to 23°C when protected from light.[2] For aqueous solutions or cell culture media containing this compound, it is best to prepare them fresh for each experiment.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₂¹³C₅H₄₆O
Molecular Weight391.62 g/mol
AppearanceWhite to off-white solid
Isotopic Purity≥98% atom ¹³C
Storage Temperature-20°C

Table 2: Solubility of Cholesterol in Common Laboratory Solvents

SolventSolubilityTemperature (°C)
ChloroformSolubleRoom Temperature
DichloromethaneSolubleRoom Temperature
EthanolSoluble, especially when heatedRoom Temperature
MethanolSparingly solubleRoom Temperature
TolueneSolubleRoom Temperature
Water0.095 mg/L30

Note: This data is for unlabeled cholesterol and is expected to be very similar for this compound.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Powder

  • Question: I am having trouble completely dissolving the this compound powder in my chosen solvent. What can I do?

  • Answer:

    • Increase Temperature: Gently warm the solution in a water bath. Cholesterol's solubility in many organic solvents, like ethanol, increases with temperature.

    • Sonication: Use a sonicator bath to aid in the dissolution process.

    • Solvent Choice: Ensure you are using an appropriate solvent. Chloroform and dichloromethane are excellent choices for high solubility. For cell culture applications where these solvents are not suitable, consider preparing a concentrated stock in ethanol and then diluting it into your culture medium. Be aware that the final concentration of ethanol in the culture should be low (typically <0.5%) to avoid cytotoxicity.

    • Complexation with Cyclodextrin: For aqueous solutions, this compound can be complexed with cyclodextrins to enhance its solubility.

Issue 2: Inconsistent Results When Using this compound as an Internal Standard in Mass Spectrometry

  • Question: The peak area of my this compound internal standard is highly variable between my samples. What could be the cause?

  • Answer:

    • Inaccurate Pipetting: Ensure precise and consistent addition of the internal standard to all samples and calibration standards using a calibrated pipette.

    • Incomplete Dissolution: Make sure the internal standard is fully dissolved in the stock solution and that the stock solution is vortexed before each use.

    • Degradation: The internal standard may be degrading during sample preparation. Ensure that the storage conditions of your stock solution are appropriate and minimize the time samples are left at room temperature.

    • Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the internal standard. A matrix-matched calibration curve can help to mitigate this issue.

    • Co-elution with Interfering Peaks: An endogenous compound in your sample might be co-eluting with your internal standard, affecting its peak integration. Adjusting your chromatographic method (e.g., gradient, temperature) may be necessary to achieve better separation.[4]

Issue 3: Potential for Artifacts in Mass Spectrometry Analysis

  • Question: I am observing unexpected peaks in my mass spectrometry data when using this compound. Could these be artifacts?

  • Answer: Yes, in-source fragmentation of cholesterol and its esters is a known issue in mass spectrometry, which can lead to the generation of artifact peaks. The cholestadiene fragment ion (m/z 369.35 for unlabeled cholesterol) is a common in-source fragment. To minimize artifacts:

    • Optimize Ion Source Conditions: Use "softer" ionization conditions (e.g., lower cone voltage) to reduce in-source fragmentation.

    • Chemical Derivatization: Derivatizing cholesterol can improve its ionization efficiency and reduce fragmentation.

    • High-Resolution Mass Spectrometry: Using a high-resolution instrument can help to distinguish between intact molecular ions and fragment ions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., ethanol, chloroform) to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath or sonicate to ensure complete dissolution.

  • Sterilization (for cell culture): If the stock solution is intended for cell culture use and was prepared in ethanol, it can be filter-sterilized through a 0.22 µm syringe filter. Note that this is not possible with volatile solvents like chloroform.

  • Storage: Store the stock solution in a tightly sealed glass vial at -20°C, protected from light. For long-term storage, flushing the vial with an inert gas is recommended.

Protocol 2: Using this compound for Metabolic Labeling in Cell Culture

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of this compound. This is typically done by diluting a concentrated stock solution (prepared in ethanol) into the medium. Ensure the final ethanol concentration is not toxic to the cells.

  • Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for the desired period to allow for the uptake and metabolism of this compound.

  • Cell Harvesting and Lipid Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells by scraping or trypsinization.

    • Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer method. It is crucial to add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent auto-oxidation of cholesterol.

  • Sample Analysis: The extracted lipids can then be analyzed by GC-MS or LC-MS to determine the incorporation of the ¹³C label into cholesterol and its metabolites.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Ethanol weigh->dissolve sterilize Filter Sterilize dissolve->sterilize add_media Add Labeling Medium sterilize->add_media Dilute into medium seed Seed Cells seed->add_media incubate Incubate add_media->incubate harvest Harvest Cells incubate->harvest extract Lipid Extraction harvest->extract analyze GC/LC-MS Analysis extract->analyze

Caption: Experimental workflow for metabolic labeling of cells with this compound.

troubleshooting_workflow start Inconsistent Internal Standard Peak Area check_pipetting Verify Pipetting Accuracy and Calibration start->check_pipetting check_dissolution Ensure Complete Dissolution of Stock Solution start->check_dissolution check_stability Assess Stock Solution Stability and Storage start->check_stability check_matrix Evaluate for Matrix Effects start->check_matrix check_coelution Check for Co-eluting Interferences start->check_coelution solution_pipetting Use Calibrated Pipette, Prepare Master Mix check_pipetting->solution_pipetting solution_dissolution Vortex Before Use, Sonicate if Needed check_dissolution->solution_dissolution solution_stability Store Properly (-20°C), Prepare Fresh Aliquots check_stability->solution_stability solution_matrix Use Matrix-Matched Calibration Curve check_matrix->solution_matrix solution_coelution Optimize Chromatography Method check_coelution->solution_coelution

Caption: Troubleshooting guide for inconsistent internal standard performance in mass spectrometry.

References

Data analysis strategies for Cholesterol-13C5 metabolic labeling data

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cholesterol-13C5 metabolic labeling experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully designing, executing, and analyzing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound labeling?

This compound is a stable, non-radioactive isotope tracer used for studying cholesterol metabolism and kinetics in vivo and in vitro.[1] It allows researchers to track the movement and fate of cholesterol through various metabolic pathways, such as its uptake by cells, esterification, and transport within lipoproteins.[2] Because it is not radioactive, it is particularly useful for human studies.[1]

Q2: How is this compound detected and quantified?

The most common detection method is mass spectrometry (MS).[1][3] After lipids are extracted from the biological sample, the cholesterol fraction is analyzed. Gas chromatography coupled with mass spectrometry (GC/MS) or isotope ratio mass spectrometry (IRMS) are frequently used techniques. For GC/MS analysis, cholesterol is often derivatized to improve its chromatographic properties and ionization efficiency. The mass spectrometer detects the mass shift between the unlabeled cholesterol (M+0) and the 13C5-labeled cholesterol (M+5), allowing for precise quantification of the tracer.

Q3: Why do my unlabeled control samples show a signal at M+1 and M+2?

This is due to the natural abundance of stable isotopes, primarily 13C, which is approximately 1.1% of all carbon. Even in a molecule with no artificial labeling, there is a statistical probability that it will contain one or more 13C atoms, leading to M+1, M+2, and higher mass isotopologues. It is critical to measure the mass isotopologue distribution (MID) of an unlabeled cholesterol standard to establish this natural abundance pattern. All experimental samples must be corrected for this natural abundance to accurately determine the true enrichment from the 13C5 tracer.

Q4: What is the difference between using a this compound tracer and using a 13C-labeled precursor like 13C-glucose?

  • This compound Tracer: This is an "end-product" tracer. You are directly supplying the labeled molecule of interest (cholesterol) to the system. This approach is ideal for studying the uptake, transport, and turnover of existing cholesterol pools.

  • 13C-Labeled Precursor (e.g., 13C-glucose, 13C-acetate): This is a biosynthetic tracer. You are providing a labeled building block that cells use to synthesize new cholesterol. This method is used to measure the rate of de novo cholesterol synthesis.

The choice of tracer depends entirely on the biological question you are asking.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or No 13C5-Cholesterol Signal 1. Inefficient delivery of the tracer to cells/tissue.2. Insufficient incubation time.3. Poor lipid extraction efficiency.4. Degradation of the sample during processing.1. Ensure the 13C5-cholesterol is properly solubilized (e.g., complexed with cyclodextrin or delivered via a lipoprotein).2. Perform a time-course experiment to determine the optimal labeling duration.3. Review and optimize your lipid extraction protocol (e.g., Folch or Bligh-Dyer methods).4. Keep samples on ice, use fresh solvents, and add an antioxidant like BHT to prevent oxidation.
High Variability Between Replicates 1. Inconsistent cell numbers or tissue amounts.2. Pipetting errors during extraction or derivatization.3. Instability of the MS instrument.4. Biological variability within the system.1. Normalize samples by cell count or protein concentration prior to extraction.2. Use a robust internal standard (e.g., deuterated cholesterol like cholesterol-d7) added at the very beginning of the extraction to correct for sample loss.3. Run a system suitability test on the mass spectrometer before and after the sample queue.4. Increase the number of biological replicates to gain statistical power.
Incorrect Mass Isotopologue Ratios 1. Failure to correct for natural isotope abundance.2. Co-eluting contaminants interfering with the cholesterol peak.3. Incorrect background subtraction during data processing.1. Always subtract the natural abundance profile derived from an unlabeled standard from your labeled sample data.2. Check the chromatography. Optimize the GC temperature ramp or LC gradient to better separate cholesterol from interfering compounds.3. Manually review the peak integration for each sample to ensure consistency.
Poor Chromatographic Peak Shape 1. Incomplete derivatization of cholesterol.2. Active sites in the GC inlet liner or column.3. Sample overload on the column.1. Optimize the derivatization reaction (e.g., time, temperature, reagent concentration). A common agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).2. Use a new, silanized GC liner and trim the front end of the GC column.3. Dilute the sample and re-inject.
Experimental Protocols & Data Presentation
General Experimental Workflow

The overall process involves labeling cells or an organism with 13C5-cholesterol, extracting the lipids, preparing them for analysis, and quantifying the isotopic enrichment using mass spectrometry.

G cluster_prep Sample Preparation cluster_extraction Sample Processing cluster_analysis Data Acquisition & Analysis A Cell Culture / In Vivo Model B Introduce this compound Tracer A->B C Harvest Cells / Tissue B->C D Add Internal Standard (e.g., Cholesterol-d7) C->D E Lipid Extraction (e.g., Folch Method) D->E F Derivatization (e.g., Silylation for GC/MS) E->F G GC/MS or LC/MS Analysis F->G H Peak Integration & Quantification G->H I Natural Abundance Correction H->I J Calculate Isotopic Enrichment & Flux I->J CholesterolMetabolism Extracellular Extracellular 13C5-Cholesterol LDLR LDLR (Uptake) Extracellular->LDLR 1. Uptake Intracellular Intracellular Free 13C5-Cholesterol Pool LDLR->Intracellular ACAT ACAT (Esterification) Intracellular->ACAT 2. Storage ABCA1 ABCA1/ABCG1 (Efflux) Intracellular->ABCA1 3. Efflux CE_Droplet 13C5-Cholesteryl Ester (Storage Droplet) ACAT->CE_Droplet HDL Extracellular HDL ABCA1->HDL

References

Technical Support Center: Cholesterol-13C5 Isotope Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cholesterol-13C5 tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential issues and ensuring the accuracy and reliability of your experimental results. While the carbon-carbon bonds in this compound are highly stable and not susceptible to true isotopic exchange, this guide addresses common challenges in sample preparation and analysis that can mimic the appearance of label loss or variability.

Frequently Asked Questions (FAQs)

Q1: Is this compound susceptible to isotopic exchange?

A1: No, the 13C atoms in this compound are integrated into the carbon skeleton of the molecule through stable covalent bonds. Unlike deuterium labels, which can sometimes exchange with protons in solution, the carbon-13 isotopes in cholesterol are not prone to exchange under typical biological or analytical conditions. Issues that may appear as "isotopic exchange" are more likely related to sample degradation, contamination, or analytical variability.

Q2: What are the most critical steps to prevent degradation of the this compound tracer during my experiment?

A2: The most critical steps involve proper sample handling and storage. It is crucial to prevent oxidation and degradation of the cholesterol molecule itself. This includes minimizing exposure to air and light, using antioxidants like BHT or EDTA during extraction, and storing samples at or below -80°C.[1] Repeated freeze-thaw cycles should also be avoided.

Q3: Can the derivatization step for GC/MS analysis affect the stability of the 13C5 label?

A3: The derivatization process, such as silylation to form trimethylsilyl (TMS) ethers, does not affect the carbon-13 labels on the cholesterol backbone.[2] However, incomplete or inconsistent derivatization can lead to variability in the measured isotopic enrichment. It is essential to optimize and standardize the derivatization protocol to ensure complete reaction for all samples.

Q4: What are common sources of error that can be mistaken for isotopic exchange?

A4: Several factors can lead to inaccurate quantification of this compound, which may be misinterpreted as isotopic exchange:

  • Contamination: Introduction of unlabeled cholesterol from external sources during sample collection, processing, or analysis.

  • Incomplete Extraction: Inefficient extraction of cholesterol from the biological matrix can lead to variable recovery and skewed isotopic ratios.

  • Matrix Effects: Co-eluting substances in the sample can interfere with the ionization and detection of the labeled and unlabeled cholesterol in the mass spectrometer.[3]

  • Incomplete Saponification: If saponification is used to hydrolyze cholesteryl esters, an incomplete reaction will result in an underestimation of the total cholesterol pool, potentially affecting the calculated enrichment.[4]

  • Instrumental Variability: Fluctuations in the performance of the GC/MS or LC/MS instrument can introduce variability in the measured isotope ratios.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in isotopic enrichment across replicate samples. Inconsistent sample preparation (extraction, saponification, or derivatization).Strictly adhere to a standardized and validated protocol for all samples.[1] Ensure complete and consistent reactions at each step.
Contamination with unlabeled cholesterol.Use high-purity solvents and reagents. Thoroughly clean all labware and instruments between samples.
Lower than expected isotopic enrichment in all samples. Degradation of the this compound tracer during storage or processing.Store the tracer stock solution and samples at -80°C under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like BHT during sample processing.
Inaccurate concentration of the administered tracer.Verify the concentration of the this compound dosing solution before administration.
Isotope ratio shifts during the analytical run. Instrumental drift or instability.Calibrate the mass spectrometer before each run. Include quality control samples with known isotopic enrichment at regular intervals throughout the analysis to monitor instrument performance.
Co-elution of interfering compounds.Optimize the chromatographic method to improve the separation of cholesterol from other matrix components. Consider using a more selective mass spectrometry technique, such as tandem mass spectrometry (MS/MS).
Poor recovery of cholesterol from the sample matrix. Inefficient lipid extraction method.Validate the extraction protocol to ensure high and reproducible recovery of cholesterol. The Folch or Bligh-Dyer methods are commonly used for lipid extraction.
Incomplete saponification of cholesteryl esters.If measuring total cholesterol, ensure the saponification step is complete by optimizing the reaction time and temperature. However, be aware that harsh saponification conditions can also lead to cholesterol degradation.

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells

This protocol is adapted for the extraction of total lipids, including this compound, from cultured cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform

  • 0.01% Butylated hydroxytoluene (BHT) solution

  • Nitrogen gas

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • Harvest cells by centrifugation and wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of ice-cold methanol in a glass centrifuge tube.

  • Add 2 mL of chloroform to the tube.

  • Add 0.8 mL of water to induce phase separation.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipids in a known volume of an appropriate solvent (e.g., hexane or isopropanol) for further analysis.

  • Store the extracted lipids at -80°C under a nitrogen atmosphere.

Protocol 2: Saponification of Cholesteryl Esters

This protocol describes the hydrolysis of cholesteryl esters to free cholesterol.

Materials:

  • Lipid extract (from Protocol 1)

  • 1 M Potassium hydroxide (KOH) in 95% ethanol

  • Hexane

  • Water

  • Nitrogen gas

Procedure:

  • To the dried lipid extract, add 2 mL of 1 M ethanolic KOH.

  • Flush the tube with nitrogen, cap tightly, and vortex.

  • Incubate the mixture at 60°C for 1 hour.

  • Allow the tube to cool to room temperature.

  • Add 2 mL of water and 3 mL of hexane to the tube.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Collect the upper hexane phase containing the free cholesterol.

  • Repeat the hexane extraction (steps 5-8) twice more and pool the hexane fractions.

  • Wash the pooled hexane extract with an equal volume of water.

  • Dry the final hexane extract under a stream of nitrogen gas.

  • The sample is now ready for derivatization and GC/MS analysis.

Protocol 3: Derivatization for GC/MS Analysis

This protocol describes the formation of trimethylsilyl (TMS) ethers of cholesterol for analysis by Gas Chromatography-Mass Spectrometry.

Materials:

  • Dried cholesterol sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • GC vials with inserts

Procedure:

  • Ensure the cholesterol sample is completely dry.

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine to the dried sample.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC/MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvest Cell Harvesting & Washing lipid_extraction Lipid Extraction (Protocol 1) cell_harvest->lipid_extraction saponification Saponification (Protocol 2) lipid_extraction->saponification derivatization Derivatization (Protocol 3) saponification->derivatization gcms_analysis GC/MS Analysis derivatization->gcms_analysis data_processing Data Processing & Isotope Ratio Calculation gcms_analysis->data_processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Inconsistent Isotope Ratios? check_prep Review Sample Preparation Protocol start->check_prep check_qc Analyze QC Samples start->check_qc inconsistent_prep Inconsistent Technique? check_prep->inconsistent_prep contamination Potential Contamination? check_prep->contamination instrument_drift Instrument Drift? check_qc->instrument_drift check_chromatography Examine Chromatograms coelution Co-eluting Peaks? check_chromatography->coelution solution1 solution1 inconsistent_prep->solution1 Standardize Protocol solution2 solution2 contamination->solution2 Use High-Purity Reagents instrument_drift->check_chromatography solution3 solution3 instrument_drift->solution3 Recalibrate Instrument solution4 solution4 coelution->solution4 Optimize GC Method

Caption: Troubleshooting logic for inconsistent isotope ratios.

References

Refinement of sample extraction for Cholesterol-13C5 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cholesterol-13C5 Analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the refinement of sample extraction for the analysis of this compound and related sterols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable, isotopically labeled version of cholesterol. It is used as an internal standard (IS) in mass spectrometry-based quantification. Since its chemical and physical properties are nearly identical to endogenous cholesterol, it co-extracts and co-elutes with the analyte of interest. The mass difference allows the mass spectrometer to distinguish it from the unlabeled cholesterol, enabling accurate quantification by correcting for analyte loss during sample preparation and for variations in instrument response (matrix effects).[1]

Q2: Which extraction method is best for my sample type (e.g., plasma, tissue)?

The optimal extraction method depends on the sample matrix and the specific goals of your analysis.

  • For Plasma/Serum: Liquid-liquid extraction (LLE) methods like the Folch or Bligh & Dyer methods are robust and widely used for broad lipid extraction.[2][3][4] The Folch method is often considered most effective for a wide range of lipid classes.[3] A newer single-phase extraction using butanol/methanol is also gaining popularity due to its convenience and high recovery rates for polar lipids.

  • For Tissues: Homogenization followed by a Folch or Bligh & Dyer extraction is standard. The key is ensuring complete disruption of the tissue to release the lipids into the solvent.

  • For Cleaner Extracts: Solid-Phase Extraction (SPE) is an excellent choice when significant matrix effects are expected. SPE can selectively isolate cholesterol and remove interfering substances like phospholipids, leading to cleaner baselines and improved sensitivity.

Q3: Is derivatization necessary for this compound analysis?

The need for derivatization depends on the analytical technique:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is required to increase the volatility of cholesterol. Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization is often not required, especially when using Atmospheric Pressure Chemical Ionization (APCI), which is well-suited for nonpolar molecules like cholesterol. However, for Electrospray Ionization (ESI), which is less effective for neutral molecules, derivatization can improve ionization efficiency.

Troubleshooting Guides

Problem 1: Low or Variable Recovery of this compound Internal Standard

Low or inconsistent recovery of the internal standard is a critical issue that compromises data accuracy. Below is a systematic guide to troubleshoot this problem.

Potential Causes & Solutions
  • Incomplete Sample Lysis/Homogenization:

    • Cause: The internal standard may not have fully equilibrated with the endogenous cholesterol if the cell membranes or tissue structures are not completely disrupted.

    • Solution: Ensure thorough homogenization of tissue samples. For cultured cells, ensure complete lysis before adding extraction solvents. Using mechanical disruption (e.g., bead beating, sonication) is recommended.

  • Inefficient Extraction/Phase Separation:

    • Cause: The choice of solvent, solvent-to-sample ratio, or mixing procedure may be suboptimal. In liquid-liquid extractions, incomplete phase separation can lead to loss of the organic layer containing the cholesterol.

    • Solution:

      • Optimize Solvent Ratio: For plasma, a sample-to-solvent ratio of 1:20 (v/v) is recommended for Folch and Bligh-Dyer methods to ensure efficient extraction.

      • Ensure Vigorous Mixing: Vortex samples thoroughly after each solvent addition to ensure proper partitioning of lipids into the organic phase.

      • Improve Phase Separation: Centrifuge samples at an adequate speed and temperature (e.g., 2000 x g for 10 minutes at 4°C) to achieve a clean separation between the aqueous and organic layers.

      • Perform a Second Extraction: A second extraction of the remaining aqueous phase with the organic solvent can significantly improve recovery rates.

  • Analyte Loss During Solvent Evaporation:

    • Cause: Over-drying the sample, using excessive heat, or a harsh stream of nitrogen can lead to the loss of volatile cholesterol derivatives.

    • Solution: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C). Avoid drying the sample to complete baked-on residue.

Troubleshooting Workflow: Low Internal Standard Recovery

G cluster_0 Troubleshooting Low this compound Recovery Problem Problem: Low or Variable IS Recovery (<70%) Cause1 Potential Cause: Incomplete Extraction Problem->Cause1 Cause2 Potential Cause: Matrix Effects Problem->Cause2 Cause3 Potential Cause: Instrument or Derivatization Issue Problem->Cause3 Solution1a Solution: Review Protocol - Check solvent choice & ratios - Ensure complete phase separation Cause1->Solution1a Check Solution1b Solution: Perform Second Extraction - Re-extract aqueous layer with chloroform or MTBE Cause1->Solution1b Optimize Solution2a Solution: Evaluate Matrix Effects - Compare IS signal in neat solvent vs. post-extraction spike Cause2->Solution2a Assess Solution2b Solution: Improve Sample Cleanup - Implement Solid-Phase Extraction (SPE) to remove interferences Cause2->Solution2b Implement Solution3a Solution: Check Derivatization - Ensure anhydrous conditions - Optimize reaction time/temp Cause3->Solution3a If Applicable Solution3b Solution: Verify Instrument Performance - Clean ion source - Check column health Cause3->Solution3b System Check

Caption: Workflow for diagnosing and solving low internal standard recovery.

Problem 2: Significant Matrix Effects Leading to Poor Accuracy

Matrix effects, caused by co-eluting endogenous compounds, can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results. Phospholipids are a major source of matrix effects in plasma samples.

Potential Causes & Solutions
  • Co-elution of Interfering Substances:

    • Cause: Components of the biological matrix (e.g., phospholipids, salts) elute from the chromatography column at the same time as cholesterol, interfering with ionization.

    • Solution:

      • Improve Chromatographic Separation: Modify the LC gradient to better separate cholesterol from the interfering peaks.

      • Enhance Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering compounds before analysis.

        • Liquid-Liquid Extraction (LLE): While good, LLE may not remove all interfering lipids.

        • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup. Using a silica or a specialized lipid removal sorbent can effectively remove phospholipids.

  • Differential Ionization Behavior:

    • Cause: The matrix affects the ionization of the analyte and the internal standard differently, meaning the IS cannot accurately correct for the signal suppression or enhancement.

    • Solution:

      • Use a Stable Isotope-Labeled IS: this compound is ideal as it co-elutes and is expected to experience the same matrix effects as endogenous cholesterol.

      • Assess Matrix Factor: Quantify the extent of the matrix effect by comparing the IS response in a neat solution versus its response in a post-extraction spiked blank matrix sample.

Comparison of Extraction Methods for Matrix Component Removal
Extraction MethodPrimary MechanismEfficiency in Removing PhospholipidsTypical Cholesterol RecoveryProsCons
Protein Precipitation (PPT) Protein removal by solvent crashLowVariableFast, simpleHigh matrix effects, "dirty" extract
Liquid-Liquid Extraction (LLE) Partitioning between immiscible liquidsModerate85-98%Good recovery for broad lipidsLabor-intensive, may not remove all interferences
Solid-Phase Extraction (SPE) Adsorption chromatographyHigh80-95%Excellent for matrix removal, high selectivityRequires method development, can be more costly

Key Experimental Protocols

Protocol 1: Modified Folch Liquid-Liquid Extraction for Plasma/Serum

This protocol is a standard method for total lipid extraction.

  • Preparation: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma/serum. Add a known amount of this compound internal standard.

  • Methanol Addition: Add 250 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Chloroform Addition: Add 500 µL of chloroform. Vortex vigorously for 1 minute.

  • Phase Separation: Add 125 µL of 0.9% NaCl solution (or water). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic (chloroform) layer.

  • Collection: Carefully collect the lower chloroform layer using a glass Pasteur pipette, avoiding the protein disk. Transfer to a clean tube.

  • Re-extraction (Optional but Recommended): Add another 250 µL of chloroform to the remaining sample, vortex, centrifuge, and collect the lower layer again. Combine the organic extracts.

  • Drying: Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your LC or GC analysis (e.g., 100 µL of methanol/chloroform 3:1 v/v).

Protocol 2: Solid-Phase Extraction (SPE) for Cholesterol Isolation

This protocol is designed for cleaning up a lipid extract to isolate sterols.

  • Initial Lipid Extraction: Perform an initial extraction using the Folch or Bligh & Dyer method as described above. Dry the lipid extract.

  • SPE Cartridge Conditioning: Use a 100 mg silica SPE cartridge. Pre-wash the cartridge by passing 2 mL of hexane through it.

  • Sample Loading: Dissolve the dried lipid extract in 1 mL of toluene and load it onto the conditioned SPE cartridge.

  • Wash Step 1 (Elute Non-polar Lipids): Elute and discard non-polar compounds like cholesteryl esters by adding 1 mL of hexane.

  • Elution of Cholesterol: Elute the desired cholesterol and other sterols by adding 8 mL of 30% isopropanol in hexane. Collect this fraction.

  • Drying and Reconstitution: Dry the collected fraction under a gentle stream of nitrogen and reconstitute in the appropriate solvent for analysis.

Workflow for Method Selection

G cluster_1 Cholesterol Extraction Method Selection Start Start: Define Analytical Goal Decision1 High-Throughput Screening? Start->Decision1 Decision2 Significant Matrix Effects Expected? Decision1->Decision2 No Method_PPT Use Protein Precipitation (PPT) (Fast but 'dirty') Decision1->Method_PPT Yes Decision3 Broad Lipid Profile Needed? Decision2->Decision3 No Method_SPE Use Solid-Phase Extraction (SPE) (Cleanest extract) Decision2->Method_SPE Yes Decision3->Method_SPE No, target specific Method_LLE Use Liquid-Liquid Extraction (LLE) (Folch or Bligh-Dyer) Decision3->Method_LLE Yes End Proceed to LC-MS/GC-MS Analysis Method_PPT->End Method_SPE->End Method_LLE->End

Caption: Decision tree for selecting an appropriate extraction method.

References

Validation & Comparative

A Head-to-Head Battle for Precision: Validating Cholesterol-13C5 as a Gold-Standard Internal Standard in Clinical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of cholesterol, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Cholesterol-13C5 against other commonly used alternatives, supported by experimental data, to validate its role as a robust internal standard in clinical assays. The use of a stable isotope-labeled internal standard that closely mimics the analyte of interest is critical for correcting variability during sample preparation and analysis, ultimately ensuring the accuracy and reliability of results.

Isotope dilution mass spectrometry (IDMS), coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), stands as the gold-standard reference method for the accurate quantification of total cholesterol. This technique relies on the addition of a known amount of an isotopically labeled version of cholesterol to the sample at the initial stage of analysis. This "spike" serves as an internal benchmark, allowing for the precise correction of any analyte loss that may occur during the multi-step process of extraction, derivatization, and instrumental analysis.

Performance Comparison of Isotopic Internal Standards

The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass. Both carbon-13 (¹³C) and deuterium (²H or D) labeled cholesterol are widely used for this purpose. While both serve the same fundamental purpose, their performance characteristics can vary. The following tables summarize key performance metrics from studies utilizing different isotopically labeled cholesterol internal standards.

It is important to note that the data presented below are compiled from separate studies, which may have employed different analytical platforms (GC-MS vs. LC-MS/MS) and methodologies. A direct head-to-head comparison within a single study would provide the most definitive comparison.

Table 1: Performance of ¹³C-Labeled Cholesterol Internal Standards
Isotope LabelAnalytical MethodPrecision (Coefficient of Variation, CV%)Accuracy (Bias/Deviation from Reference)
Cholesterol-13C3GC-MS≤ 1.0%[1]< 1% from target value[1]
Cholesterol-13C3 (modified method)GC-ID/MS0.22%[2]Not specified
[25,26,27-¹³C]CholesterolLC-IDMS< 1.0%< 0.75% from certified reference values
Table 2: Performance of Deuterated Cholesterol Internal Standards
Isotope LabelAnalytical MethodPrecision (Coefficient of Variation, CV%)Accuracy (Bias/Deviation from Reference)
Cholesterol-d7GC/MS0.36%Not specified
Isotopically Enriched Cholesterol AnalogGC-IDMS0.61% - 0.73% (total CV for two SRMs)[3]0.5% from NIST's RMP[3]

Based on the available data, methods employing ¹³C-labeled cholesterol as an internal standard demonstrate exceptional precision, with reported CVs as low as 0.22%. This high level of precision is critical for clinical assays where small variations in cholesterol levels can have significant diagnostic implications.

The Rationale for this compound

While the data above highlights the performance of cholesterol with two or three ¹³C atoms, Cholesterol-¹³C₅ is also utilized in metabolic studies as a tracer. A key study demonstrated that the kinetic parameters of [23,24,25,26,27-¹³C₅]cholesterol were statistically indistinguishable from those of ¹⁴C-labeled cholesterol, confirming that it behaves as a true biological tracer of the native molecule. This biological equivalence is a crucial attribute for an internal standard, as it ensures that it will undergo the same physical and chemical processes as the endogenous cholesterol during sample processing, leading to more accurate correction.

Experimental Protocols

The following provides a detailed methodology for a typical clinical assay for total cholesterol using an isotopically labeled internal standard, adaptable for Cholesterol-¹³C₅. This protocol is based on established isotope dilution mass spectrometry principles.

Key Experiment: Quantification of Total Cholesterol in Human Serum by Isotope Dilution GC-MS

Objective: To accurately determine the concentration of total cholesterol in a human serum sample using Cholesterol-¹³C₅ as an internal standard.

Materials and Reagents:

  • Human serum sample

  • Cholesterol-¹³C₅ internal standard solution of known concentration

  • Potassium hydroxide (for saponification)

  • Hexane (for extraction)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Methodology:

  • Sample Preparation:

    • A precise volume of the Cholesterol-¹³C₅ internal standard solution is added to a known volume of the serum sample.

    • The sample is then subjected to saponification by adding potassium hydroxide and heating to hydrolyze the cholesterol esters into free cholesterol.

  • Extraction:

    • The total free cholesterol (endogenous and ¹³C-labeled) is extracted from the aqueous matrix using an organic solvent such as hexane.

    • The organic layer is carefully separated and evaporated to dryness under a stream of nitrogen.

  • Derivatization:

    • The dried cholesterol residue is derivatized to a more volatile form suitable for GC-MS analysis. This is typically achieved by adding a silylating agent like BSTFA and heating.

  • GC-MS Analysis:

    • The derivatized sample is injected into the GC-MS system.

    • The gas chromatograph separates the derivatized cholesterol from other components in the sample.

    • The mass spectrometer is set to monitor the specific molecular ions corresponding to the derivatized unlabeled cholesterol and the derivatized Cholesterol-¹³C₅.

  • Quantification:

    • The ratio of the peak areas of the unlabeled cholesterol to the Cholesterol-¹³C₅ is measured.

    • This ratio is then used to calculate the exact concentration of cholesterol in the original serum sample, taking into account the known amount of the internal standard that was added.

Visualizing the Workflow

To better illustrate the experimental process and the underlying principles, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis & Quantification serum Serum Sample add_is Add Known Amount of This compound serum->add_is saponification Saponification (Hydrolysis of Esters) add_is->saponification extraction Liquid-Liquid Extraction (Hexane) saponification->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gcms GC-MS Analysis derivatization->gcms quant Quantification (Peak Area Ratio) gcms->quant

Fig. 1: Experimental workflow for cholesterol quantification.

signaling_pathway cluster_analyte cluster_process cluster_output chol Endogenous Cholesterol (Unlabeled) sample_prep Sample Preparation & Extraction chol->sample_prep chol13c5 This compound (Internal Standard) chol13c5->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis peak_ratio Peak Area Ratio (Unlabeled / Labeled) gcms_analysis->peak_ratio concentration Accurate Cholesterol Concentration peak_ratio->concentration

Fig. 2: Logical relationship in isotope dilution analysis.

Conclusion

The available data strongly supports the validation of ¹³C-labeled cholesterol, including Cholesterol-¹³C₅, as a high-performing internal standard for clinical assays. Its chemical and biological equivalence to endogenous cholesterol, combined with the exceptional precision demonstrated in mass spectrometry-based methods, positions it as a gold-standard choice for researchers demanding the highest level of accuracy in cholesterol quantification. While deuterated standards also provide reliable results, the reported precision in some studies using ¹³C-labeled cholesterol is notably high, making it a compelling option for sensitive clinical applications. The selection of the most appropriate internal standard will ultimately depend on the specific requirements of the assay, including the desired level of precision and the analytical platform employed.

References

A Head-to-Head Comparison: Cholesterol-13C5 vs. Deuterated Cholesterol as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic studies, the choice of an appropriate tracer is paramount. This guide provides an objective comparison of two prevalent stable isotope tracers, Cholesterol-13C5 and deuterated cholesterol, to facilitate an informed decision for your experimental designs.

Stable isotopes have emerged as a safer and equally effective alternative to radioactive tracers for studying cholesterol metabolism in humans.[1][2] Among these, this compound and various deuterated forms of cholesterol are widely utilized. This guide delves into a comparative analysis of their performance, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The selection of a tracer often hinges on its analytical performance and biological equivalence to the endogenous molecule. The following table summarizes key quantitative data comparing this compound and deuterated cholesterol.

FeatureThis compoundDeuterated CholesterolKey Findings & Citations
Tracer Equivalence Kinetic parameters are approximately 103% (± 10.5% SD) of those computed from corresponding [14C]cholesterol data.[1]Cholesterol absorption results are in excellent agreement with those from radioactively labeled cholesterol.[3]Both tracers demonstrate strong concordance with traditional radioactive tracers, validating their use in metabolic studies.
Analytical Method Isotope Ratio Mass Spectrometry (IRMS)[1]Gas Chromatography-Mass Spectrometry (GC-MS) with Selected Ion Monitoring, Mass Spectrometry (MS)The choice of analytical instrumentation can depend on the specific labeling and the required sensitivity. IRMS is noted for its high precision with 13C.
Reproducibility Not explicitly stated in the provided results.High reproducibility in measuring cholesterol absorption, with identical results in volunteers tested two weeks apart.Deuterated cholesterol has been explicitly shown to provide highly reproducible measurements.
Safety Non-radioactive, making it safe for human studies, including long-term studies.Non-radioactive and safe for use in humans, including women of child-bearing age.Both are stable isotope tracers and are considered safe for human administration.
Isotopic Effects Not explicitly reported to have significant metabolic isotopic effects. Plasma concentrations of [13C]cholesterol and [14C]cholesterol were very similar over a 10-week study.Deuteration can potentially affect the pharmacokinetic and metabolic profiles of molecules, although the stability of the labels in deuterated cholesterol has been demonstrated in intestinal passage.While a theoretical concern, studies with deuterated cholesterol have shown label stability. 13C5-cholesterol has shown very similar kinetics to 14C-cholesterol.

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are summaries of methodologies employed in studies using this compound and deuterated cholesterol tracers.

This compound Tracer Protocol for Human Metabolic Studies

This protocol is adapted from a study comparing [13C5]cholesterol and [14C]cholesterol for long-term metabolic studies in humans.

  • Tracer Preparation: Synthetic [23,24,25,26,27-13C5]cholesterol (65 mg) is solubilized in a fat emulsion (e.g., Intralipid) for intravenous injection.

  • Administration: The tracer is injected simultaneously with a traditional tracer (e.g., 15 µCi of [14C]cholesterol) for comparative analysis.

  • Sample Collection: Plasma samples are obtained from subjects over an extended period (e.g., 10 weeks).

  • Sample Preparation: Cholesterol is isolated from the plasma samples.

  • Analysis:

    • For 13C analysis, the isolated cholesterol is combusted to CO2.

    • The ratio of 13CO2 to 12CO2 is determined using Isotope Ratio Mass Spectrometry (IRMS).

    • For comparison, the radioactivity of the 14C tracer is measured by scintillation counting.

  • Data Analysis: The kinetic parameters of [13C5]cholesterol are calculated using compartmental models (e.g., a two-compartment turnover model or a three-compartment minimal model) and compared to the parameters derived from the [14C]cholesterol data.

Deuterated Cholesterol Tracer Protocol for Cholesterol Absorption Studies

This protocol is based on a method for measuring dietary cholesterol absorption in humans using deuterated sterols.

  • Tracer Preparation: Stable isotope-labeled markers, such as [2,2,4,4,6-2H5]cholesterol or other deuterated forms, are prepared for administration.

  • Administration: The deuterated cholesterol tracer is administered orally as part of a continuous isotope feeding method.

  • Sample Collection: Fecal samples are collected. For comparison with older methods, blood samples can also be taken if a radioactive tracer is used in parallel in animal studies.

  • Sample Preparation: Lipids are extracted from the fecal samples.

  • Analysis: The isotopic distribution of the deuterated cholesterol and its metabolites (e.g., coprostanol and coprostanone) is quantified using gas-liquid chromatography-selected ion monitoring (GC-SIM).

  • Data Analysis: Cholesterol absorption is calculated based on the fecal excretion of the isotopic tracer relative to the amount administered. The results can be compared with those obtained using a radioactive tracer method for validation.

Visualizing Experimental Workflows and Pathways

Understanding the flow of an experiment or a biological pathway is often clarified with a visual representation.

G cluster_protocol General Workflow for a Cholesterol Tracer Study Tracer_Prep Tracer Preparation (e.g., Solubilization) Admin Tracer Administration (Oral or Intravenous) Tracer_Prep->Admin Sample_Collection Biological Sample Collection (e.g., Plasma, Feces) Admin->Sample_Collection Sample_Prep Sample Preparation (e.g., Lipid Extraction) Sample_Collection->Sample_Prep Analysis Mass Spectrometry Analysis (e.g., GC-MS, IRMS) Sample_Prep->Analysis Data_Analysis Data Analysis (e.g., Kinetic Modeling) Analysis->Data_Analysis

Caption: A generalized workflow for conducting a cholesterol metabolism study using stable isotope tracers.

The intricate process of cholesterol biosynthesis is a key area of investigation where these tracers are employed.

G cluster_pathway Simplified Cholesterol Biosynthesis Pathway cluster_tracer Tracer Introduction Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Isoprenes Activated Isoprenes Mevalonate->Isoprenes Squalene Squalene Isoprenes->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Tracer Labeled Cholesterol (13C5 or Deuterated) Tracer->Cholesterol Tracer measures flux and turnover of the cholesterol pool

Caption: A simplified diagram of the cholesterol biosynthesis pathway and the role of isotopic tracers.

Conclusion

Both this compound and deuterated cholesterol are robust and safe tracers for investigating cholesterol metabolism. The choice between them may be guided by the specific research question, the duration of the study, and the available analytical instrumentation.

  • This compound , analyzed by the highly precise IRMS, has been shown to be an excellent tracer for long-term kinetic studies, demonstrating results that are very similar to the historical gold standard, 14C-cholesterol.

  • Deuterated cholesterol , typically analyzed by GC-MS, offers a reliable and reproducible method, particularly for absorption studies, and has been validated against radioactive methods.

Ultimately, the experimental data supports the use of both stable isotope-labeled cholesterols as effective tools in advancing our understanding of cholesterol homeostasis and its role in health and disease.

References

Cross-Validation of Cholesterol-13C5 Results with Other Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for cholesterol quantification, with a focus on cross-validating results obtained using the stable isotope tracer, Cholesterol-13C5. The performance of isotope dilution mass spectrometry using this compound is compared with established techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and enzymatic assays. Supporting experimental data and detailed methodologies are provided to aid researchers in selecting the most appropriate method for their specific applications in metabolic research and drug development.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the different analytical methods for cholesterol quantification. Isotope Dilution Mass Spectrometry (ID-MS) using this compound is presented as a gold standard for accuracy.

FeatureIsotope Dilution-Mass Spectrometry (with this compound)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Enzymatic Assay
Principle Quantification based on the ratio of labeled (this compound) to unlabeled cholesterol.Separation of volatile cholesterol derivatives followed by mass-based detection.Separation of cholesterol by liquid chromatography followed by mass-based detection.Enzyme-coupled reactions leading to a colorimetric or fluorometric signal.
Accuracy High (Considered a reference method)[1][2][3]High, often used as a reference method[4][5]High, comparable to GC-MSGood, but can be prone to interferences
Precision (CV%) < 1%< 2%< 2%< 5%
Specificity Very HighHighHighModerate (potential for cross-reactivity with other sterols)
Sample Prep. Hydrolysis, extraction, derivatization (for GC-MS)Hydrolysis, extraction, derivatizationHydrolysis, extractionMinimal (direct sample addition)
Throughput ModerateLow to ModerateModerate to HighHigh
Instrumentation GC-MS or LC-MSGC-MSLC-MSSpectrophotometer or Fluorometer

Experimental Protocols

Isotope Dilution Mass Spectrometry with this compound

Isotope dilution mass spectrometry (ID-MS) is a reference measurement procedure for cholesterol quantification. This method involves the addition of a known amount of isotopically labeled cholesterol, such as this compound, to a sample. After homogenization, the cholesterol esters are hydrolyzed, and the total cholesterol is extracted. The sample is then analyzed by GC-MS or LC-MS. Quantification is based on the measured ratio of the labeled to the unlabeled cholesterol.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Serum or tissue samples are saponified using a strong base (e.g., KOH in methanol) to hydrolyze cholesterol esters.

  • Extraction : The free cholesterol is then extracted into an organic solvent like hexane.

  • Derivatization : To increase volatility for GC analysis, cholesterol is derivatized, commonly by converting it to a trimethylsilyl (TMS) ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis : The derivatized sample is injected into a gas chromatograph, where cholesterol is separated from other components on a capillary column. The eluent is then introduced into a mass spectrometer for detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation : Similar to GC-MS, samples undergo saponification and extraction.

  • Derivatization : A key advantage of LC-MS is that derivatization is often not required, simplifying the workflow.

  • LC-MS Analysis : The extracted cholesterol is injected into a liquid chromatograph, typically a reverse-phase column, for separation. The eluent is then ionized (e.g., using Atmospheric Pressure Chemical Ionization - APCI) and analyzed by a mass spectrometer.

Enzymatic Assay
  • Principle : This method relies on a series of coupled enzymatic reactions.

    • Cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase.

    • Cholesterol oxidase then oxidizes the free cholesterol, producing a ketone and hydrogen peroxide (H2O2).

    • The H2O2 is then used in a peroxidase-catalyzed reaction with a chromogen or fluorogen to produce a detectable signal.

  • Procedure :

    • A small volume of the sample (e.g., serum) is mixed with a reagent solution containing the necessary enzymes and chromogen/fluorogen.

    • The reaction is incubated for a specific time at a controlled temperature.

    • The absorbance or fluorescence is then measured, and the cholesterol concentration is determined by comparison to a standard curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection Sample Biological Sample (Serum, Tissue) Spike Spike with This compound (for ID-MS) Sample->Spike Enzymatic Enzymatic Assay Sample->Enzymatic Hydrolysis Saponification (Hydrolysis of Esters) Spike->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS Extraction->LCMS GCMS GC-MS Derivatization->GCMS MS Mass Spectrometry GCMS->MS LCMS->MS Spectro Spectrophotometry/ Fluorometry Enzymatic->Spectro

Caption: General experimental workflow for cholesterol analysis.

enzymatic_assay CE Cholesteryl Esters Enzyme1 Cholesterol Esterase CE->Enzyme1 FC Free Cholesterol Enzyme2 Cholesterol Oxidase FC->Enzyme2 Enzyme1->FC Ketone Cholest-4-en-3-one H2O2 Hydrogen Peroxide (H2O2) Enzyme3 Peroxidase H2O2->Enzyme3 Enzyme2->Ketone Enzyme2->H2O2 Chromogen Colorless Chromogen Chromogen->Enzyme3 Colored Colored Product Enzyme3->Colored

Caption: Principle of the enzymatic cholesterol assay.

cholesterol_biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase IsopentenylPP Isopentenyl-PP Mevalonate->IsopentenylPP Squalene Squalene IsopentenylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps

References

A Comparative Guide to In Vivo Cholesterol Tracing: Cholesterol-13C5 vs. Radioactive [14C]Cholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of cholesterol metabolism in vivo is fundamental to understanding cardiovascular disease, metabolic disorders, and the efficacy of lipid-lowering therapies. Tracing the fate of cholesterol molecules within a biological system provides invaluable insights into complex processes such as absorption, synthesis, transport, and excretion. For decades, radioactive [14C]cholesterol has been the gold standard for these studies. However, the emergence of stable isotope-labeled compounds, such as Cholesterol-13C5, offers a non-radioactive alternative. This guide provides an objective comparison of these two tracers, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid researchers in selecting the most appropriate tool for their in vivo studies.

Performance Comparison at a Glance

FeatureThis compoundRadioactive [14C]Cholesterol
Tracer Type Stable IsotopeRadioactive Isotope
Detection Method Mass Spectrometry (e.g., GC-MS, LC-MS/MS)Scintillation Counting, Autoradiography
Safety Profile Non-radioactive, no ionizing radiationRadioactive, requires specialized handling and disposal
Regulatory Requirements Minimal, no radioactive material license requiredStrict, requires licensing for handling and disposal
In Vivo Equivalence Kinetic parameters are highly similar to [14C]cholesterol[1]Long-standing gold standard with extensive historical data
Sample Preparation Requires extraction and derivatization for MS analysis[2][3]Can be measured directly in various biological samples
Cost Generally higher initial cost for the labeled compoundLower initial cost for the tracer, but higher handling and disposal costs
Half-life Stable, does not decay5,730 years (for Carbon-14)

Quantitative Data Summary

A key consideration for researchers is whether a stable isotope tracer can accurately replicate the results obtained with a radioactive tracer. A study directly comparing the in vivo kinetics of this compound and [14C]cholesterol in human subjects demonstrated a strong correlation between the two.

ParameterThis compound vs. [14C]CholesterolKey Finding
Plasma Tracer Concentration Very similar decay curves over a 10-week period[1]Demonstrates comparable distribution and elimination kinetics from the plasma.
Kinetic Parameters 103% ± 10.5% (SD) of those computed from [14C]cholesterol data[1]Indicates that this compound provides equivalent data for cholesterol turnover models.

Experimental Protocols

The following sections detail generalized experimental protocols for in vivo cholesterol tracing studies using both this compound and [14C]cholesterol.

Experimental Workflow: A Comparative Overview

The overall workflow for in vivo cholesterol tracing studies shares many common steps, with key differences in the handling of the tracer and the final analytical method.

G Comparative Experimental Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis cluster_13C This compound cluster_14C [14C]Cholesterol cluster_data Data Interpretation Tracer_Prep Tracer Preparation Admin Tracer Administration (e.g., oral gavage, intravenous injection) Tracer_Prep->Admin Animal_Prep Animal Acclimation & Baseline Sampling Animal_Prep->Admin Time_Course Time-Course Blood & Tissue Collection Admin->Time_Course Lipid_Extraction_13C Lipid Extraction Time_Course->Lipid_Extraction_13C Homogenization Sample Homogenization Time_Course->Homogenization Derivatization Derivatization Lipid_Extraction_13C->Derivatization MS_Analysis Mass Spectrometry Analysis Derivatization->MS_Analysis Data_Analysis Kinetic Modeling & Data Analysis MS_Analysis->Data_Analysis Scintillation Liquid Scintillation Counting Homogenization->Scintillation Autoradiography Autoradiography (for tissue distribution) Homogenization->Autoradiography Scintillation->Data_Analysis Autoradiography->Data_Analysis G Reverse Cholesterol Transport (RCT) Pathway Peripheral_Cell Peripheral Cell (e.g., Macrophage) Free_Cholesterol Free Cholesterol Peripheral_Cell->Free_Cholesterol Efflux via ABCA1/ABCG1 Nascent_HDL Nascent HDL Free_Cholesterol->Nascent_HDL LCAT LCAT Free_Cholesterol->LCAT ApoA1 ApoA-I ApoA1->Nascent_HDL Mature_HDL Mature HDL (with Cholesteryl Esters) Nascent_HDL->Mature_HDL Esterification Liver Liver Mature_HDL->Liver Uptake via SR-B1 LCAT->Mature_HDL Bile_Acids Bile Acids Liver->Bile_Acids Conversion Feces Fecal Excretion Bile_Acids->Feces

References

A Comparative Guide to the Accuracy and Precision of Cholesterol-13C5 in Isotope Dilution Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cholesterol is paramount in biomedical research and clinical diagnostics. Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard for its high accuracy and precision. This guide provides an objective comparison of Cholesterol-13C5 with other commonly used isotopically labeled cholesterol standards in IDMS, supported by experimental data and detailed methodologies.

Performance Comparison of Isotopically Labeled Cholesterol Standards

The choice of internal standard is critical to the performance of an IDMS method. Both carbon-13 (¹³C) and deuterium (²H or D) labeled cholesterol are widely used. The following table summarizes the reported accuracy and precision for various labeled cholesterol isotopes, providing a benchmark for evaluating this compound.

Internal StandardAnalytical MethodStated Precision (Coefficient of Variation, CV)Stated Accuracy (Bias)Reference
Cholesterol-d7Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS)0.36% (for a single measurement)Not explicitly stated, but described as a "highly accurate" definitive method.[1][2]
[25,26,27-¹³C]cholesterolGas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS)Within-run: 0.44%, Day-to-day: 0.95%Averaged 0.4% less than the NIST definitive GC/MS result.[3]
[3,4-¹³C]cholesterolLiquid Chromatography-Isotope Dilution Mass Spectrometry (LC-IDMS)CV was slightly larger than the conventional GC-MS method, but mean values agreed within 1%.Mean values agreed within 1% of the conventional GC-MS method.[4]
General GC-IDMS Reference MethodGas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS)< 1.0%< 0.5%[5]
Deuterated Cholesterol (general)Gas Liquid Chromatography-Selected Ion MonitoringCV of cholesterol absorption measurement: 3.9% to 15.1% (mean 7.1%)Excellent agreement with radioactive method (mean absorption 60% vs 62%).

Note: While specific data for "this compound" was not found in the reviewed literature, the performance of other ¹³C-labeled cholesterol isotopes, such as [25,26,27-¹³C]cholesterol and [3,4-¹³C]cholesterol, demonstrates the high precision and accuracy achievable with this type of internal standard. The principles of IDMS suggest that this compound would exhibit comparable performance.

Experimental Protocols

The following is a generalized experimental protocol for the determination of total cholesterol in serum using Isotope Dilution Mass Spectrometry, based on common practices found in the literature.

Key Experiment: Quantification of Total Serum Cholesterol by GC-IDMS

Objective: To accurately and precisely measure the total cholesterol concentration in a serum sample using a Cholesterol-¹³C labeled internal standard.

Materials:

  • Serum sample

  • Cholesterol-¹³C internal standard of known concentration

  • Calibration standards of unlabeled cholesterol (e.g., NIST Standard Reference Material)

  • Reagents for hydrolysis (e.g., alcoholic potassium hydroxide)

  • Extraction solvents (e.g., hexane, chloroform)

  • Derivatizing agent (e.g., bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Gas chromatograph-mass spectrometer (GC-MS)

Methodology:

  • Sample Preparation:

    • An accurately weighed aliquot of the Cholesterol-¹³C internal standard is added to a known volume or weight of the serum sample. The ratio of the internal standard to the endogenous cholesterol should be close to 1:1 for optimal precision.

    • Two calibration mixtures are prepared with known weight ratios of unlabeled cholesterol standard and the Cholesterol-¹³C internal standard, bracketing the expected sample ratio.

  • Hydrolysis (Saponification):

    • To measure total cholesterol, the cholesterol esters in the serum must be hydrolyzed. An alcoholic solution of potassium hydroxide is added to the sample and calibration mixtures.

    • The mixtures are then incubated to ensure complete hydrolysis of the esters to free cholesterol.

  • Extraction:

    • The free cholesterol (both unlabeled and ¹³C-labeled) is extracted from the aqueous matrix using an organic solvent such as hexane or chloroform.

    • The organic layer containing the cholesterol is separated and dried.

  • Derivatization:

    • To improve the volatility and chromatographic behavior for GC-MS analysis, the hydroxyl group of cholesterol is derivatized. A common method is to convert it to a trimethylsilyl (TMS) ether using a reagent like BSTFA.

  • GC-MS Analysis:

    • The derivatized samples and calibration mixtures are injected into the GC-MS system.

    • The gas chromatograph separates the cholesterol derivative from other components of the sample matrix.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the molecular ions of the unlabeled cholesterol derivative and the Cholesterol-¹³C derivative.

  • Data Analysis:

    • The intensity ratios of the molecular ions for the unlabeled and ¹³C-labeled cholesterol are measured for the sample and the two calibration mixtures.

    • A linear interpolation of the ion-intensity ratios of the calibration mixtures is used to determine the weight ratio of unlabeled to labeled cholesterol in the sample.

    • The concentration of total cholesterol in the original serum sample is then calculated from this weight ratio and the known amount of internal standard added.

Visualizing the Workflow

The following diagram illustrates the key steps in the Isotope Dilution Mass Spectrometry workflow for cholesterol quantification.

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis serum Serum Sample spiking Spiking serum->spiking is This compound Internal Standard is->spiking hydrolysis Hydrolysis (Saponification) spiking->hydrolysis extraction Extraction hydrolysis->extraction derivatization Derivatization (for GC-MS) extraction->derivatization gcms GC-MS or LC-MS Analysis derivatization->gcms data_analysis Data Analysis (Ratio Calculation) gcms->data_analysis result Cholesterol Concentration data_analysis->result

Caption: Isotope Dilution Mass Spectrometry Workflow for Cholesterol Quantification.

References

A Researcher's Guide to Cholesterol-13C Labeled Standards: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for quantitative analysis of cholesterol, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) cholesterol, particularly Carbon-13 (¹³C) labeled standards, have become the gold standard due to their chemical identity to the endogenous analyte. This guide provides a comparative analysis of different commercially available Cholesterol-¹³C labeled standards, offering insights into their key characteristics, supporting experimental considerations, and detailed methodologies to aid in the selection of the optimal standard for your research needs.

Key Performance Characteristics of Cholesterol-¹³C Labeled Standards

The ideal isotopic internal standard should be of high chemical and isotopic purity to minimize interference and ensure accurate quantification. Below is a summary of commercially available Cholesterol-¹³C labeled standards from prominent suppliers.

Product NameSupplierNumber of ¹³C LabelsIsotopic PurityChemical Purity
Cholesterol-3,4-¹³C₂Sigma-Aldrich299 atom % ¹³C≥98% (CP)
Cholesterol (3,4-¹³C₂)Cambridge Isotope Laboratories299%98%
Cholesterol-¹³C₂MedchemExpress299.33%99.76% (HPLC)
Cholesterol (2,3,4-¹³C₃)Cambridge Isotope Laboratories399%Not Specified
Cholesterol-¹³C₃MedchemExpress3Not Specified≥98.5%
Cholesterol-¹³C₅MedchemExpress5Not SpecifiedNot Specified

Table 1: Comparison of Commercially Available Cholesterol-¹³C Labeled Standards. Data compiled from publicly available Certificates of Analysis and product pages. "CP" denotes chemical purity.

Understanding the Impact of ¹³C Labeling on Mass Spectrometry

The choice between different ¹³C labeled standards (e.g., ¹³C₂, ¹³C₃, ¹³C₅) can have implications for mass spectrometric analysis, particularly concerning the fragmentation of the cholesterol molecule. Cholesterol is often derivatized, commonly with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ether, to improve its chromatographic and mass spectrometric properties.

The electron ionization (EI) mass spectrum of cholesterol-TMS ether exhibits several characteristic fragment ions. Understanding how ¹³C labeling affects the mass-to-charge ratio (m/z) of these fragments is crucial for selecting the appropriate standard and setting up the mass spectrometer.

  • Molecular Ion ([M]⁺): The intact derivatized molecule.

  • [M-15]⁺: Loss of a methyl group from a TMS group.

  • [M-90]⁺: Loss of trimethylsilanol (TMSOH).

  • m/z 129: A characteristic fragment of the TMS ether of the sterol A-ring.

The location of the ¹³C labels will determine which of these fragments show a mass shift. For example, in Cholesterol-3,4-¹³C₂ , the labels are on the A-ring. Therefore, the molecular ion and the m/z 129 fragment will be shifted by +2 Da. In contrast, for a standard like Cholesterol-¹³C₅ with labels on the side chain, the molecular ion will be shifted, but the m/z 129 fragment will likely remain at its natural isotopic abundance.

This differential labeling can be advantageous. A standard with labels on a stable part of the molecule that is retained in a major fragment ion can provide a robust internal standard for quantification using that fragment.

Experimental Protocols

Accurate and reproducible quantification of cholesterol using ¹³C-labeled internal standards requires meticulous experimental procedures. Below are detailed methodologies for sample preparation and analysis.

Protocol 1: Extraction and Derivatization of Cholesterol from Plasma/Serum
  • Sample Preparation:

    • To 100 µL of plasma or serum in a glass tube, add a known amount of the selected Cholesterol-¹³C labeled internal standard dissolved in a suitable solvent (e.g., ethanol). The amount of internal standard should be close to the expected endogenous cholesterol concentration.

    • Add 1 mL of 1 M ethanolic potassium hydroxide (KOH).

  • Saponification:

    • Vortex the mixture and incubate at 60°C for 1 hour to hydrolyze cholesteryl esters.

  • Extraction:

    • After cooling to room temperature, add 2 mL of water and 3 mL of hexane.

    • Vortex vigorously for 2 minutes and then centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean glass tube.

    • Repeat the hexane extraction twice more and combine the hexane fractions.

  • Drying:

    • Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the tube tightly and heat at 70°C for 30 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

Protocol 2: GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Splitless mode at 280°C.

    • Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 290°C at 20°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for both endogenous cholesterol and the ¹³C-labeled internal standard. For example, for unlabeled cholesterol-TMS, monitor m/z 458 (M⁺), 368 ([M-90]⁺), and 329. For Cholesterol-3,4-¹³C₂, monitor the corresponding shifted ions (e.g., m/z 460, 370).

Visualization of Experimental Workflow and Cholesterol Metabolism

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for cholesterol analysis and a simplified overview of cholesterol metabolism.

Experimental_Workflow Experimental Workflow for Cholesterol Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Serum Sample Spike Add Cholesterol-¹³C Internal Standard Sample->Spike Saponification Saponification (Hydrolysis of Esters) Spike->Saponification Extraction Liquid-Liquid Extraction with Hexane Saponification->Extraction Dry Evaporation to Dryness Extraction->Dry Derivatization Derivatization (e.g., TMS ether) Dry->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Processing and Quantification GCMS->Data

Caption: A typical workflow for the quantification of cholesterol in biological samples using a ¹³C-labeled internal standard and GC-MS.

Cholesterol_Metabolism Simplified Cholesterol Metabolism and Tracer Application cluster_synthesis Endogenous Synthesis cluster_fate Metabolic Fate AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Cholesterol Cholesterol Pool Mevalonate->Cholesterol BileAcids Bile Acids Cholesterol->BileAcids SteroidHormones Steroid Hormones Cholesterol->SteroidHormones CellMembranes Cell Membranes Cholesterol->CellMembranes Tracer Cholesterol-¹³C Tracer (Exogenous Administration) Tracer->Cholesterol Tracer Dilution

Caption: Simplified overview of cholesterol biosynthesis and its major metabolic fates, illustrating the application of ¹³C-labeled cholesterol as a tracer.

Conclusion and Recommendations

The selection of a Cholesterol-¹³C labeled standard should be guided by the specific requirements of the analytical method and the research question.

  • For routine quantitative analysis using the molecular ion or a fragment containing a large portion of the carbon backbone, standards with a higher number of ¹³C labels (e.g., ¹³C₃ or ¹³C₅) may offer a greater mass shift from the endogenous analyte, potentially reducing interference from natural isotopic abundances.

  • For studies focusing on specific metabolic pathways or fragmentation analysis, the position of the ¹³C labels is a critical consideration. A standard labeled in a specific ring or the side chain can provide more detailed information.

  • Always refer to the Certificate of Analysis to confirm the isotopic and chemical purity of the standard, as these are critical for accurate quantification.

By carefully considering these factors and implementing robust experimental protocols, researchers can confidently utilize Cholesterol-¹³C labeled standards to achieve high-quality, reproducible data in their studies of cholesterol metabolism and quantification.

Tracking the Journey of Cholesterol: A Comparative Guide to the Metabolic Fate of Cholesterol-¹³C₅

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of cholesterol is paramount. Cholesterol-¹³C₅, a stable isotope-labeled version of cholesterol, serves as a powerful tracer to elucidate these pathways in various experimental models. This guide provides a comparative overview of the metabolic fate of Cholesterol-¹³C₅ in in vivo, in vitro, and ex vivo systems, supported by experimental data and detailed methodologies.

Quantitative Comparison of Cholesterol-¹³C₅ Metabolism

Direct quantitative comparisons of the metabolic fate of Cholesterol-¹³C₅ across different models are not extensively available in single studies. The following table summarizes representative data synthesized from various sources to illustrate the primary metabolic routes in each model system.

Model SystemPrimary Metabolic FateKey MetabolitesIllustrative Quantitative DataAnalytical Method
In Vivo (Human) Plasma Cholesterol KineticsCholesterol-¹³C₅The kinetic parameters of [¹³C₅]cholesterol are comparable to those of [¹⁴C]cholesterol, with a 103 +/- 10.5 SD % agreement in a two-compartment turnover model[1].Isotope Ratio Mass Spectrometry (IRMS)
In Vivo (Mouse) Bile Acid Synthesis (Liver), Steroidogenesis (Adrenal Glands, Gonads)¹³C₅-Bile Acids (e.g., cholic acid, chenodeoxycholic acid), ¹³C₅-CorticosteroneFollowing administration, labeled cholesterol is actively taken up by the liver and adrenal glands for conversion.[2][3][4]LC-MS/MS
In Vitro (Primary Hepatocytes) Bile Acid Synthesis, Cholesteryl Ester Formation¹³C₅-Bile Acids, ¹³C₅-Cholesteryl EstersCultured hepatocytes retain the capacity for bile acid synthesis and cholesterol esterification.[5]LC-MS/MS, GC-MS
In Vitro (Adrenal Cells) Steroidogenesis¹³C₅-Steroid Hormones (e.g., corticosterone, cortisol)Adrenal cells in culture actively convert cholesterol to steroid hormones upon stimulation.LC-MS/MS
Ex Vivo (Liver Slices) Bile Acid Synthesis¹³C₅-Bile AcidsIntact liver tissue cultured ex vivo maintains key metabolic functions, including bile acid synthesis from cholesterol.LC-MS/MS

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of metabolic studies using Cholesterol-¹³C₅.

In Vivo Human Study Protocol
  • Tracer Preparation and Administration:

    • Synthesize [23,24,25,26,27-¹³C₅]cholesterol.

    • Solubilize 65 mg of Cholesterol-¹³C₅ in a fat emulsion (e.g., Intralipid) for intravenous injection.

  • Sample Collection:

    • Collect plasma samples at multiple time points over a period of up to 10 weeks to monitor the decay of the tracer.

  • Sample Analysis:

    • Isolate cholesterol from plasma.

    • Analyze the ¹³C/¹²C ratio using Isotope Ratio Mass Spectrometry (IRMS) after combustion of the cholesterol sample to CO₂.

In Vivo Mouse Study Protocol
  • Tracer Administration:

    • Administer Cholesterol-¹³C₅ via intravenous injection or gastric gavage, depending on the research question.

  • Tissue Collection:

    • At designated time points, euthanize the mice and collect blood, liver, adrenal glands, and other tissues of interest.

  • Metabolite Extraction:

    • Homogenize tissues and extract lipids using a solvent system such as chloroform/methanol.

  • Sample Analysis:

    • Quantify ¹³C₅-labeled cholesterol, bile acids, and steroid hormones using a validated LC-MS/MS method.

In Vitro Primary Hepatocyte Protocol
  • Cell Culture:

    • Isolate primary hepatocytes from mouse or human liver.

    • Culture the hepatocytes in a suitable medium.

  • Tracer Incubation:

    • Introduce Cholesterol-¹³C₅ into the culture medium.

    • Incubate for various time points (e.g., 0 to 48 hours).

  • Sample Collection and Extraction:

    • Collect both the cells and the culture medium.

    • Extract intracellular and secreted metabolites.

  • Sample Analysis:

    • Analyze the extracts for ¹³C₅-labeled bile acids and cholesteryl esters using LC-MS/MS or GC-MS.

Ex Vivo Liver Tissue Protocol
  • Tissue Preparation:

    • Obtain fresh liver tissue from human donors or experimental animals.

    • Prepare thin tissue slices to ensure viability.

  • Tracer Incubation:

    • Incubate the liver slices in a culture medium containing Cholesterol-¹³C₅.

  • Sample Collection and Extraction:

    • Collect the tissue slices and the incubation medium at different time points.

    • Perform metabolite extraction.

  • Sample Analysis:

    • Analyze for ¹³C₅-labeled bile acids and other metabolites using LC-MS/MS.

Visualizing the Metabolic Pathways and Workflows

To better understand the flow of Cholesterol-¹³C₅ through its metabolic pathways and the experimental processes, the following diagrams are provided.

Cholesterol_Metabolism_Workflow cluster_models Experimental Models cluster_process Experimental Process cluster_fates Metabolic Fates In Vivo (Human/Mouse) In Vivo (Human/Mouse) Cholesterol-13C5 Administration This compound Administration In Vivo (Human/Mouse)->this compound Administration In Vitro (Hepatocytes/Adrenal Cells) In Vitro (Hepatocytes/Adrenal Cells) In Vitro (Hepatocytes/Adrenal Cells)->this compound Administration Ex Vivo (Liver/Adrenal Slices) Ex Vivo (Liver/Adrenal Slices) Ex Vivo (Liver/Adrenal Slices)->this compound Administration Sample Collection (Blood, Tissues, Cells, Media) Sample Collection (Blood, Tissues, Cells, Media) This compound Administration->Sample Collection (Blood, Tissues, Cells, Media) Metabolite Extraction Metabolite Extraction Sample Collection (Blood, Tissues, Cells, Media)->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Bile Acid Synthesis Bile Acid Synthesis LC-MS/MS Analysis->Bile Acid Synthesis Steroidogenesis Steroidogenesis LC-MS/MS Analysis->Steroidogenesis Cholesteryl Ester Formation Cholesteryl Ester Formation LC-MS/MS Analysis->Cholesteryl Ester Formation

Caption: Experimental workflow for tracing Cholesterol-¹³C₅ metabolism.

Cholesterol_Metabolic_Fates cluster_liver Liver cluster_steroidogenic Adrenal Gland / Gonads Cholesterol_13C5 Cholesterol-¹³C₅ Bile_Acids ¹³C₅-Bile Acids (e.g., Cholic Acid) Cholesterol_13C5->Bile_Acids CYP7A1 (Rate-limiting) Cholesteryl_Esters ¹³C₅-Cholesteryl Esters (Storage) Cholesterol_13C5->Cholesteryl_Esters ACAT Steroid_Hormones ¹³C₅-Steroid Hormones (e.g., Corticosterone) Cholesterol_13C5->Steroid_Hormones CYP11A1 (Rate-limiting)

Caption: Major metabolic fates of Cholesterol-¹³C₅.

Signaling Pathways Regulating Cholesterol Metabolism

The metabolic fate of cholesterol is tightly regulated by complex signaling networks. Stable isotope tracing with Cholesterol-¹³C₅ can be a valuable tool to investigate these pathways.

  • Liver X Receptors (LXRs): LXRs are nuclear receptors that play a central role in cholesterol homeostasis. When activated by oxysterols (oxidized derivatives of cholesterol), LXRs promote the expression of genes involved in cholesterol efflux, transport, and conversion to bile acids. Using Cholesterol-¹³C₅, researchers can trace the flux of cholesterol through these LXR-regulated pathways in response to various stimuli.

  • Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are transcription factors that control the synthesis and uptake of cholesterol. When cellular cholesterol levels are low, SREBPs are activated and stimulate the expression of genes involved in cholesterol biosynthesis and uptake via the LDL receptor. Cholesterol-¹³C₅ can be used to quantify the impact of SREBP signaling on the incorporation of exogenous cholesterol into cellular pools and its subsequent metabolism.

Cholesterol_Signaling High_Cholesterol High Intracellular Cholesterol-¹³C₅ LXR LXR Activation High_Cholesterol->LXR SREBP_inhibition SREBP Inhibition High_Cholesterol->SREBP_inhibition Low_Cholesterol Low Intracellular Cholesterol-¹³C₅ SREBP_activation SREBP Activation Low_Cholesterol->SREBP_activation Bile_Acid_Synthesis ↑ Bile Acid Synthesis LXR->Bile_Acid_Synthesis Cholesterol_Efflux ↑ Cholesterol Efflux LXR->Cholesterol_Efflux Cholesterol_Synthesis_Uptake ↑ Cholesterol Synthesis & Uptake SREBP_activation->Cholesterol_Synthesis_Uptake

Caption: Signaling pathways in cholesterol metabolism.

References

A Comparative Guide to Cholesterol-13C5 Quantification Methods in Inter-Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Cholesterol-13C5 is paramount for reliable metabolic studies and clinical trial outcomes. This guide provides an objective comparison of the predominant analytical methods employed for this compound quantification, supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.

The use of stable isotope-labeled compounds, such as this compound, has become a cornerstone in the study of cholesterol metabolism, enabling precise tracing and quantification in biological systems.[1] The primary analytical techniques for this purpose are mass spectrometry-based methods, principally Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] These methods offer high sensitivity and specificity, crucial for distinguishing the labeled cholesterol from its endogenous counterpart.

Comparison of Quantitative Performance

The choice between GC-MS and LC-MS often depends on the specific requirements of the study, including sample matrix, required sensitivity, and available instrumentation. The following table summarizes key quantitative performance parameters for each method, compiled from various studies.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Linear Range 0.1 to 15 mmol/L[2]Not explicitly stated in the provided results
Limit of Detection (LOD) 0.04 mmol/L[2]2.2 pmol
Limit of Quantification (LOQ) Not explicitly stated in the provided results7.2 pmol
Precision (Intra-day) 92.5%–98.5% (Recovery)Not explicitly stated in the provided results
Precision (Inter-day) 92.5%–98.5% (Recovery)Not explicitly stated in the provided results
Internal Standard Isotopically labeled cholesterol (e.g., Cholesterol-D6, D7)Isotopically labeled cholesterol (e.g., cholesterol-2,2,3,4,4,6-d6)
Derivatization Typically required (e.g., silylation)Can sometimes be avoided, but derivatization can improve ionization efficiency

Experimental Workflows

The general workflow for this compound quantification using mass spectrometry involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental process.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Saponification Saponification (optional, for total cholesterol) Extraction->Saponification Derivatization Derivatization (e.g., Silylation for GC-MS) Saponification->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MassSpec Mass Spectrometry (MS or MS/MS) Chromatography->MassSpec PeakIntegration Peak Integration & Quantification MassSpec->PeakIntegration DataAnalysis Data Analysis & Reporting PeakIntegration->DataAnalysis

Fig. 1: General experimental workflow for this compound quantification.

Detailed Experimental Protocols

Accurate and reproducible quantification of this compound necessitates meticulous adherence to validated experimental protocols. Below are detailed methodologies for the key stages of analysis.

Sample Preparation
  • Lipid Extraction: A common method for extracting cholesterol from biological samples is the Bligh and Dyer protocol, which utilizes a chloroform and methanol mixture. For cellular samples, a methanol/chloroform (1:2, v/v) extraction can be employed.

  • Saponification: To measure total cholesterol (both free and esterified forms), a saponification step is often included. This involves alkaline hydrolysis to release free cholesterol from its esterified forms. However, for the analysis of free cholesterol, this step can be omitted.

  • Derivatization:

    • For GC-MS: Derivatization is a crucial step to increase the volatility and thermal stability of cholesterol. A widely used derivatizing agent is bis(trimethylsilyl) trifluoroacetamide (BSTFA), which converts cholesterol to its trimethylsilyl (TMS) ether derivative.

    • For LC-MS: While direct analysis is possible, derivatization can enhance the ionization efficiency of the neutral cholesterol molecule, especially with electrospray ionization (ESI). However, methods using atmospheric pressure chemical ionization (APCI) can often analyze cholesterol without derivatization.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Chromatography: A capillary column is typically used for the separation of derivatized cholesterol. The oven temperature is programmed to ramp up to ensure good separation from other sterols.

  • Ionization and Detection: Electron ionization (EI) is commonly used in GC-MS. For quantification, selected ion monitoring (SIM) is employed to monitor the characteristic ions of the derivatized this compound and the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Chromatography: Reversed-phase liquid chromatography is frequently used to separate cholesterol from other lipids. The mobile phase often consists of a mixture of organic solvents like hexane and isopropanol or acetonitrile and isopropanol.

  • Ionization and Detection:

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is a robust ionization technique for relatively non-polar molecules like cholesterol. It often results in the formation of a dehydrated molecule [M+H–H2O]+.

    • Electrospray Ionization (ESI): ESI is less efficient for neutral molecules like free cholesterol. Derivatization or the use of specific mobile phase additives can improve ESI performance.

    • Detection: Selected reaction monitoring (SRM) in tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity compared to selected ion monitoring (SIM) by monitoring a specific fragmentation of the parent ion.

Signaling Pathways and Logical Relationships

The quantification of this compound is a critical component in understanding the broader pathways of cholesterol metabolism. The following diagram illustrates the logical relationship between the analytical method and its application in metabolic studies.

G cluster_study Metabolic Study Design cluster_quant Quantification Method cluster_outcome Study Outcome Administer Administer This compound Collect Collect Biological Samples Administer->Collect GCMS GC-MS Method Collect->GCMS LCMS LC-MS Method Collect->LCMS MetabolicFlux Determine Metabolic Flux GCMS->MetabolicFlux AbsorptionRate Calculate Absorption Rate GCMS->AbsorptionRate LCMS->MetabolicFlux LCMS->AbsorptionRate

Fig. 2: Logical flow from study design to outcome using this compound.

References

Validating Cholesterol-13C5 for Precise Metabolic Pathway Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate tracing of cholesterol's metabolic fate is paramount to understanding a host of physiological and pathological processes. This guide provides a comprehensive comparison of Cholesterol-13C5, a stable isotope-labeled tracer, with alternative methods for studying specific metabolic pathways, supported by experimental data and detailed protocols.

The use of stable isotopes, such as Carbon-13 (¹³C), has revolutionized metabolic research by offering a safe and effective alternative to radioactive tracers. This compound, in which five carbon atoms are replaced with the ¹³C isotope, allows for the precise tracking of cholesterol through various metabolic routes without the risks associated with radioactivity. This guide delves into the validation of this compound and compares its performance against traditional radioactive tracers and other non-isotopic methods in key metabolic pathways, including reverse cholesterol transport and steroid hormone synthesis.

Performance Comparison: this compound vs. Alternative Methods

The efficacy of this compound as a metabolic tracer is best demonstrated through direct comparison with established methodologies. The following table summarizes quantitative data from studies comparing this compound and its derivatives with radioactive tracers and provides context for its comparison with non-isotopic methods.

Method Parameter Measured Quantitative Comparison/Finding Reference
[23,24,25,26,27-¹³C₅]Cholesterol vs. [¹⁴C]Cholesterol Plasma Cholesterol KineticsKinetic parameters calculated from ¹³C-cholesterol data were 103 ± 10.5% (mean ± SD) of those computed from corresponding ¹⁴C-cholesterol data, indicating very similar tracer concentrations in plasma over 10 weeks.[1]
[2,3-¹³C₂]Cholesterol Reverse Cholesterol Transport (RCT) - Tissue Free Cholesterol (FC) Efflux3.79 ± 0.88 mg/kg/hour
RCT - Esterification of Plasma FC1.10 ± 0.38 mg/kg/hour (approximately 28% of tissue FC efflux)
RCT - Fecal Excretion of Plasma-Derived FC (as Bile Acids)7% of administered tracer recovered in feces over 7 days
RCT - Fecal Excretion of Plasma-Derived FC (as Neutral Sterols)12% of administered tracer recovered in feces over 7 days
Isotopic Tracers vs. Sterol Balance Method Cholesterol Turnover/SynthesisGood agreement was obtained between results calculated from a two-pool isotopic model and those based on sterol balance data.[2][3]
Non-Cholesterol Sterols (NCS) vs. Isotopic Methods Cholesterol Absorption and SynthesisCirculating levels of NCS have been shown to correlate with absolute cholesterol synthesis and absorption levels measured by radio and stable isotopic methods.[4]

Key Metabolic Pathways Amenable to this compound Tracing

Reverse Cholesterol Transport (RCT)

Reverse cholesterol transport is a critical process for removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion.[5] this compound tracers are invaluable for quantifying the key steps in this pathway.

RCT_Pathway Peripheral_Tissues Peripheral Tissues (e.g., Macrophages) Plasma_FC Plasma Free [¹³C]Cholesterol Peripheral_Tissues->Plasma_FC Efflux HDL HDL Plasma_CE Plasma [¹³C]Cholesteryl Ester Plasma_FC->Plasma_CE Esterification (LCAT) Liver Liver Plasma_FC->Liver Uptake Plasma_CE->Liver Uptake Bile_Acids Fecal [¹³C]Bile Acids Liver->Bile_Acids Excretion Neutral_Sterols Fecal [¹³C]Neutral Sterols Liver->Neutral_Sterols Excretion

Reverse Cholesterol Transport Pathway Traced with ¹³C-Cholesterol.
Steroid Hormone Synthesis

Cholesterol is the essential precursor for the synthesis of all steroid hormones. By using this compound, researchers can trace the conversion of cholesterol into various steroidogenic intermediates and final products.

Steroidogenesis_Pathway Cholesterol [¹³C]Cholesterol Pregnenolone [¹³C]Pregnenolone Cholesterol->Pregnenolone P450scc (CYP11A1) in Mitochondria Progesterone [¹³C]Progesterone Pregnenolone->Progesterone Androgens [¹³C]Androgens (e.g., Testosterone) Progesterone->Androgens Corticosteroids [¹³C]Corticosteroids (e.g., Cortisol) Progesterone->Corticosteroids Estrogens [¹³C]Estrogens (e.g., Estradiol) Androgens->Estrogens

Initial Steps of Steroidogenesis from ¹³C-Cholesterol.

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments using this compound and its alternatives.

This compound Tracer Studies for Whole-Body Cholesterol Metabolism

Objective: To determine the kinetic parameters of cholesterol metabolism in vivo.

Protocol Overview:

  • Tracer Preparation: [23,24,25,26,27-¹³C₅]Cholesterol (e.g., 65 mg) is solubilized in a suitable vehicle, such as Intralipid, for intravenous administration.

  • Administration: The tracer is injected intravenously into the study subjects. For comparative studies, a radioactive tracer like [¹⁴C]cholesterol (e.g., 15 µCi) can be co-injected.

  • Sample Collection: Blood samples are collected at multiple time points over an extended period (e.g., 10 weeks) to track the decay of the tracer in the plasma.

  • Sample Preparation: Cholesterol is isolated from the plasma samples.

  • Analysis:

    • ¹³C-Cholesterol: The isolated cholesterol is combusted to CO₂, and the ¹³CO₂/¹²CO₂ ratio is determined by isotope ratio mass spectrometry (IRMS).

    • Radioactive Cholesterol: The radioactivity of the isolated cholesterol is measured by scintillation counting.

  • Data Analysis: The tracer concentration curves are used to calculate kinetic parameters using compartmental models (e.g., a two-compartment turnover model).

Experimental Workflow for Tracing Cholesterol Biosynthesis using ¹³C-Labeled Precursors

Objective: To track the de novo synthesis of cholesterol from a labeled precursor in cell culture.

Biosynthesis_Workflow Cell_Culture 1. Cell Culture (e.g., HCC cells) Incubation 2. Incubation with [¹³C]-Glucose Cell_Culture->Incubation Cell_Harvest 3. Cell Harvesting and Homogenization Incubation->Cell_Harvest Lipid_Extraction 4. Lipid Extraction Cell_Harvest->Lipid_Extraction Analysis 5. GC-MS/IRMS Analysis of [¹³C]-Cholesterol Lipid_Extraction->Analysis Quantification 6. Quantification of Cholesterol Synthesis Analysis->Quantification

References

A comparative review of stable isotope tracers for cholesterol research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cholesterol metabolism is paramount. Stable isotope tracers have become an indispensable tool in this pursuit, offering a safe and effective means to track cholesterol's journey through complex biological systems. This guide provides a comparative review of the most commonly used stable isotope tracers, their analytical methodologies, and their applications in cholesterol research, supported by experimental data and detailed protocols.

Stable isotope labeling, primarily utilizing deuterium (²H) and carbon-13 (¹³C), has emerged as a gold-standard method for studying the dynamics of lipids and lipoproteins in vivo.[1][2] These non-radioactive tracers allow for safe administration in human subjects, including children and pregnant women, enabling repeated studies to unravel the intricacies of cholesterol synthesis, absorption, and transport.[1][3] The selection of an appropriate tracer and analytical method is critical for obtaining accurate and reproducible data.

Comparative Analysis of Stable Isotope Tracers

The two most prominent stable isotopes used in cholesterol research are deuterium (²H) and carbon-13 (¹³C). Each has its advantages and is suited to different experimental questions and analytical setups.

ParameterDeuterium (²H) Tracers (e.g., ²H₂O, deuterated cholesterol)Carbon-13 (¹³C) Tracers (e.g., [¹³C]acetate, [¹³C]cholesterol)
Primary Applications Measurement of de novo cholesterol synthesis, cholesterol absorption (dual-isotope method).Measurement of de novo cholesterol synthesis (Mass Isotopomer Distribution Analysis - MIDA), cholesterol turnover and transport studies.
Cost Generally lower cost compared to ¹³C-labeled compounds.[4]Higher cost, particularly for complex labeled molecules.
Analytical Methods Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).GC-MS, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), GC-C-IRMS.
Precision & Accuracy High precision and accuracy achievable with appropriate analytical methods.High precision and accuracy; considered a definitive method for total cholesterol quantification when combined with isotope dilution mass spectrometry.
Reported Performance Studies comparing deuterium incorporation and MIDA for cholesterol biosynthesis have found that both methods yield similar fractional and absolute synthesis rates with a strong correlation (r = 0.84 for fractional synthesis).MIDA with ¹³C-acetate provides detailed information on the precursor pool enrichment for synthesis calculations.
Considerations The number of deuterium atoms incorporated into cholesterol can vary with the metabolic pathway, requiring careful calculation.The position of the ¹³C label within the molecule is crucial for tracing specific metabolic fates.

Analytical Methodologies: A Head-to-Head Comparison

The choice of analytical technique is as crucial as the choice of tracer. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods for analyzing stable isotope-labeled cholesterol.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile compounds based on their boiling points and detects them by mass-to-charge ratio.Separates compounds based on their polarity and detects them by mass-to-charge ratio with high specificity.
Sample Preparation Often requires derivatization to increase the volatility of cholesterol.Can often analyze cholesterol without derivatization, simplifying sample preparation.
Sensitivity & Precision High sensitivity and precision are achievable, with coefficients of variation (CV) for a single measurement reported to be as low as 0.36%.Very high sensitivity and specificity, particularly with modern instruments. Both LC/MS and GC/MS have shown comparable precision with relative expanded standard uncertainties between 0.2% and 0.5%.
Throughput Can be lower due to longer run times and sample preparation.Higher throughput is often possible due to faster analysis times and simpler sample prep.
Cost Generally lower instrument cost compared to LC-MS/MS.Higher initial instrument cost.
Typical Application Widely used for the analysis of deuterated and ¹³C-labeled cholesterol and its precursors.Increasingly used for high-throughput analysis of a wide range of lipids, including stable isotope-labeled cholesterol.

Key Experimental Protocols

Measurement of De Novo Cholesterol Synthesis using Deuterated Water (²H₂O)

This method relies on the incorporation of deuterium from body water into newly synthesized cholesterol.

Protocol:

  • Tracer Administration: Subjects ingest a calculated dose of deuterated water (²H₂O) to achieve a target enrichment of body water (e.g., 0.5-1.0%).

  • Sample Collection: Blood samples are collected at baseline and at various time points after ²H₂O administration (e.g., over 24-48 hours) to measure the enrichment of deuterium in both plasma water and plasma cholesterol.

  • Sample Preparation:

    • Plasma Water: Plasma water is isolated, and deuterium enrichment is determined by exchanging the deuterium with a ketone (e.g., acetone) followed by GC-MS analysis of the headspace.

    • Plasma Cholesterol: Plasma lipids are extracted. Cholesteryl esters are hydrolyzed (saponified) to free cholesterol. The cholesterol is then purified.

  • GC-MS Analysis: The purified cholesterol is analyzed by GC-MS to determine the incorporation of deuterium.

  • Calculation of Synthesis Rate: The fractional synthetic rate (FSR) of cholesterol is calculated based on the rate of deuterium incorporation into cholesterol relative to the enrichment of body water.

Measurement of Cholesterol Absorption using the Dual-Isotope Method

This technique uses two different stable isotopes of cholesterol to distinguish between orally ingested and intravenously administered cholesterol.

Protocol:

  • Tracer Administration:

    • An oral dose of cholesterol labeled with one stable isotope (e.g., [¹³C₄]cholesterol) is administered with a meal.

    • Simultaneously, an intravenous infusion of cholesterol labeled with a different stable isotope (e.g., [²H₇]cholesterol) is given.

  • Sample Collection: Blood samples are collected over a period of 72-96 hours.

  • Sample Preparation: Plasma is isolated, and lipids are extracted.

  • LC-MS/MS or GC-MS Analysis: The isotopic enrichment of both cholesterol tracers in the plasma is measured.

  • Calculation of Absorption: The fractional cholesterol absorption is calculated from the ratio of the oral tracer to the intravenous tracer in the plasma once their ratio reaches a steady state.

Measurement of Reverse Cholesterol Transport (Cholesterol Efflux)

This in vitro assay measures the capacity of HDL to accept cholesterol from macrophages, a key step in reverse cholesterol transport.

Protocol:

  • Cell Culture and Labeling: Macrophages (e.g., J774 cells) are cultured and loaded with a stable isotope-labeled cholesterol (e.g., [²H₇]-cholesterol).

  • Efflux Assay: The labeled cells are washed and then incubated with HDL particles (the cholesterol acceptor) for a defined period (e.g., 4-24 hours).

  • Sample Collection: After incubation, both the cells and the incubation medium are collected.

  • Lipid Extraction and Analysis: Lipids are extracted from both the cells and the medium. The amount of [²H₇]-cholesterol in each fraction is quantified by LC-MS/MS or GC-MS.

  • Calculation of Efflux: Cholesterol efflux is expressed as the percentage of the labeled cholesterol that has moved from the cells to the medium.

Visualizing Cholesterol Metabolism

Understanding the complex pathways of cholesterol metabolism is crucial for interpreting data from tracer studies. The following diagrams, generated using the DOT language, illustrate the key pathways.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Rate-limiting step Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Multiple steps Squalene Squalene Isopentenyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple steps Statins Statins HMGCR HMG-CoA Reductase Statins->HMGCR

Caption: Simplified overview of the cholesterol biosynthesis pathway.

Reverse_Cholesterol_Transport cluster_peripheral Peripheral Tissue cluster_plasma Plasma cluster_liver Hepatic System Peripheral_Cells Peripheral Cells (e.g., Macrophages) Free_Cholesterol Free Cholesterol Peripheral_Cells->Free_Cholesterol Efflux Nascent_HDL Nascent HDL Free_Cholesterol->Nascent_HDL Uptake ApoA1 ApoA-I ApoA1->Nascent_HDL Mature_HDL Mature HDL (with Cholesteryl Esters) Nascent_HDL->Mature_HDL Esterification Liver Liver Mature_HDL->Liver Selective Uptake Bile_Excretion Bile / Fecal Excretion Liver->Bile_Excretion LCAT LCAT ABCA1 ABCA1 SR_B1 SR-B1

Caption: Key steps in the reverse cholesterol transport pathway.

Conclusion

Stable isotope tracers, particularly ²H and ¹³C, are powerful tools for elucidating the complex dynamics of cholesterol metabolism. The choice between these tracers depends on the specific research question, budget, and available analytical instrumentation. While deuterated tracers are often more cost-effective, ¹³C tracers, in conjunction with methods like MIDA, can provide more detailed insights into precursor pools. Both GC-MS and LC-MS/MS are robust analytical platforms capable of delivering high-precision data, with LC-MS/MS offering advantages in terms of sample preparation and throughput. By carefully selecting the appropriate tracer and analytical method, and by following rigorous experimental protocols, researchers can continue to advance our understanding of cholesterol homeostasis and its role in health and disease.

References

Safety Operating Guide

Proper Disposal of Cholesterol-13C5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Cholesterol-13C5, a stable, non-radioactive, isotopically labeled compound, adherence to proper disposal procedures is essential for maintaining laboratory safety and environmental compliance. While the carbon-13 isotope does not confer additional chemical hazards, the disposal of this compound should align with institutional and local regulations for non-hazardous chemical waste.

Immediate Safety and Handling

Prior to disposal, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety glasses, gloves, and a lab coat. Ensure that the work area is well-ventilated. In case of a spill, sweep up the solid material, place it in a designated container, and clean the area with soap and water.

Step-by-Step Disposal Protocol

The disposal of this compound, a non-hazardous solid waste, should be conducted as follows:

  • Segregation: Do not mix this compound waste with hazardous materials. It should be segregated as non-hazardous solid chemical waste.

  • Containerization: Place the waste this compound and any contaminated disposables (e.g., weighing paper, gloves) into a clearly labeled, sealed, and appropriate waste container. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and explicitly marked as "Non-Hazardous Waste." Include the date of waste generation.

  • Storage: Store the sealed waste container in a designated, secure area within the laboratory, away from incompatible materials.

  • Institutional Procedure: Follow your institution's specific guidelines for the collection and disposal of non-hazardous chemical waste. This may involve contacting the Environmental Health and Safety (EHS) office for pickup or following a prescribed internal disposal pathway.

  • Documentation: Maintain a record of the disposed amount of this compound in your laboratory's chemical inventory.

Important Note: Never dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS-approved procedures for non-hazardous chemical waste.

Quantitative Data Summary

For easy reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₂¹³C₅H₄₆O
Molecular Weight 391.62 g/mol
Density 0.988 g/cm³
Melting Point Not available
Boiling Point Not available
LogP 7.38870

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Start Start: This compound Waste Generated Segregate Segregate as Non-Hazardous Solid Waste Start->Segregate Containerize Place in a Labeled, Sealed Container Segregate->Containerize Label Label Container: 'this compound' 'Non-Hazardous Waste' Containerize->Label Store Store in Designated Waste Area Label->Store Follow_EHS Follow Institutional EHS Procedure Store->Follow_EHS EHS_Pickup Arrange for EHS Waste Pickup Follow_EHS->EHS_Pickup End End: Proper Disposal EHS_Pickup->End

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

Safeguarding Your Research: A Guide to Handling Cholesterol-13C5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and safe handling of specialized compounds is paramount. This guide provides essential safety and logistical information for the use of Cholesterol-13C5, a stable isotope-labeled compound. Adherence to these procedures will ensure the integrity of your experiments and the safety of laboratory personnel.

Stable isotope-labeled compounds like this compound are non-radioactive, posing no radiation risk.[1] The primary safety considerations are aligned with those for handling any non-hazardous chemical powder, with an additional focus on preventing isotopic contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

While this compound is not classified as a hazardous substance, adopting standard laboratory personal protective equipment is a mandatory best practice to prevent irritation and maintain sample purity.

PPE CategoryItemRationale
Hand Protection Nitrile GlovesPrevents direct skin contact and contamination of the sample.
Body Protection Laboratory CoatProtects skin and clothing from spills.
Eye Protection Safety Glasses with Side ShieldsShields eyes from airborne powder particles.
Respiratory Protection Dust Mask (e.g., N95)Recommended when handling larger quantities or when there is a potential for aerosolization to prevent inhalation of the powder.

Operational Plan: A Step-by-Step Workflow

Following a structured workflow from receipt to disposal of this compound is critical for both safety and experimental success.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.[2]

  • To maintain isotopic and chemical stability, minimize exposure to moisture and atmospheric contaminants.[1]

2. Preparation and Weighing:

  • Perform all handling of the powdered this compound within a fume hood or a designated containment area to minimize the risk of inhalation and contamination.

  • Use a clean, dedicated spatula and weighing paper or a weighing boat.

  • To avoid contaminating the stock supply, never return excess compound to the original container.

  • For accurate measurement, ensure the balance is calibrated and free from drafts.[3]

3. Dissolution:

  • Carefully transfer the weighed this compound to a suitable vessel.

  • Add the desired solvent slowly to avoid splashing.

  • Ensure the chosen solvent is compatible with cholesterol and the experimental protocol.

4. Post-Handling Cleanup:

  • Wipe down the balance and work surfaces with a damp cloth to remove any residual powder.

  • Dispose of all used PPE and cleaning materials as outlined in the disposal plan.

  • Wash hands thoroughly with soap and water after handling the compound.

Disposal Plan: Responsible Waste Management

As this compound is a non-hazardous compound, the disposal process is straightforward but must be conducted in accordance with institutional and local regulations.

Waste TypeDisposal Method
Solid Waste Contaminated items such as used gloves, weighing papers, and empty containers can be disposed of in the regular laboratory trash.
Liquid Waste Solutions containing this compound should be disposed of according to your institution's guidelines for non-hazardous chemical waste. In many cases, if the solvent is permissible, it may be poured down the drain with copious amounts of water. Always verify with your institution's Environmental Health and Safety (EHS) department.
Empty Containers Before disposing of the original container, ensure it is completely empty. Deface the label to prevent misuse.[4]

Below is a visual representation of the handling workflow for this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive_Inspect Receive & Inspect Container Store Store in Cool, Dry Place Receive_Inspect->Store If OK Don_PPE Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses, Dust Mask) Store->Don_PPE Weigh Weigh this compound Don_PPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Clean_Surfaces Clean Work Surfaces Dissolve->Clean_Surfaces Dispose_Waste Dispose of Waste (Solid & Liquid) Clean_Surfaces->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Workflow for Safe Handling of this compound

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.